Ethyl (E)-o-methoxycinnamate
Description
The exact mass of the compound this compound is 206.094294304 g/mol and the complexity rating of the compound is 223. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAFSLBAINHGTN-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264009 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-54-2, 33877-05-3 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources, Isolation, and Characterization of Ethyl (E)-o-methoxycinnamate
Introduction
Ethyl (E)-o-methoxycinnamate is a naturally occurring phenylpropanoid, an ester derivative of methoxycinnamic acid. While its isomer, ethyl p-methoxycinnamate, is more extensively studied and found abundantly in plants like Kaempferia galanga, the ortho-substituted variant holds unique chemical properties that make it a compound of interest for researchers in drug development and natural product chemistry. This guide provides a comprehensive overview of the known natural sources, detailed isolation protocols, and structural elucidation techniques for this compound, grounded in established scientific literature.
Part 1: Natural Occurrence and Biosynthesis
While less common than its para-isomer, this compound is found in the essential oils of certain aromatic plants. The primary documented natural source is the rhizome of Kaempferia galanga L. (Zingiberaceae family), commonly known as aromatic ginger.[1][2] The essential oil of this plant is a complex mixture of various phenylpropanoids and terpenoids, with cinnamate esters being major constituents.[3][4] The concentration of these compounds can vary based on geographical location, cultivation practices, and post-harvest processing.
Biosynthetic Pathway
The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of secondary metabolites.
The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[5] Subsequent enzymatic hydroxylations and methylations, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and O-methyltransferases (OMTs), produce various substituted cinnamic acids, including o-methoxycinnamic acid. The final step involves the esterification of o-methoxycinnamic acid with ethanol, a reaction that can be catalyzed by specific plant acyltransferases. The presence of ethanol can be a result of endogenous metabolic processes within the plant.
Below is a simplified diagram illustrating the key biosynthetic steps:
Caption: Simplified biosynthetic pathway of this compound.
Part 2: Isolation and Purification
The isolation of this compound from its natural matrix, primarily Kaempferia galanga rhizomes, is a multi-step process involving extraction, fractionation, and chromatography. The choice of methodology is critical to achieving high yield and purity.
Workflow Overview
The general workflow for the isolation and purification of this compound is depicted below:
Caption: General workflow for isolation and purification.
Experimental Protocols
1. Plant Material Preparation:
-
Fresh rhizomes of Kaempferia galanga are washed, sliced, and shade-dried or oven-dried at a low temperature (40-50°C) to prevent the loss of volatile components.
-
The dried rhizomes are then coarsely powdered using a mechanical grinder.
2. Extraction:
-
Maceration: The powdered rhizome material is soaked in n-hexane at room temperature for 72 hours with occasional stirring.[6] The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator. The use of a non-polar solvent like n-hexane is advantageous for selectively extracting the less polar ester compounds.[6][7]
-
Soxhlet Extraction: For a more exhaustive extraction, Soxhlet extraction with n-hexane can be employed.[8] This method, however, uses heat, which might degrade thermolabile compounds.
-
Ethanol Extraction: Alternatively, ethanol can be used as the extraction solvent, which may result in a different profile of co-extracted compounds.[6]
3. Chromatographic Purification:
-
The crude n-hexane extract is subjected to column chromatography over silica gel (60-120 mesh).
-
A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1).
-
Fractions showing a spot corresponding to the Rf value of a standard this compound are pooled.
-
The pooled fractions are concentrated, and the resulting compound is often recrystallized from a suitable solvent (e.g., methanol) to yield pure crystals.
| Parameter | Maceration with n-Hexane | Soxhlet with n-Hexane | Ethanol Extraction | Reference |
| Yield of Crude Extract | Variable | Up to 1.99% (of EPMC) | Lower for EPMC | [6][8] |
| Selectivity for EPMC | High | High | Lower | [6] |
| Operational Temperature | Room Temperature | Boiling point of n-hexane | Room Temperature or elevated | [6][8] |
| Purity of EPMC | Generally requires further purification | May require further purification | Requires extensive purification | [8] |
Part 3: Structural Elucidation and Characterization
The unambiguous identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides detailed information about the proton environment in the molecule.[9]
-
Aromatic Protons: Signals in the aromatic region (δ 6.8-7.7 ppm) will show a splitting pattern characteristic of an ortho-disubstituted benzene ring.
-
Vinylic Protons: Two doublets in the olefinic region (δ 6.3-7.8 ppm) with a large coupling constant (J ≈ 16 Hz) confirm the trans (E) configuration of the double bond.
-
Ethyl Group Protons: A quartet (CH2) and a triplet (CH3) in the upfield region (δ 1.2-4.3 ppm) are indicative of the ethyl ester group.
-
Methoxy Group Protons: A sharp singlet around δ 3.8 ppm corresponds to the methoxy group protons.
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ ~167 ppm) corresponds to the ester carbonyl carbon.
-
Aromatic and Vinylic Carbons: Signals in the region of δ 110-160 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Ethyl Group Carbons: Signals for the CH2 and CH3 groups in the upfield region.
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C12H14O3), the expected molecular ion peak [M]+ would be at m/z 206.[10]
IR (Infrared Spectroscopy): IR spectroscopy helps in identifying the functional groups present.
-
C=O Stretch: A strong absorption band around 1710-1730 cm-1 indicates the ester carbonyl group.
-
C=C Stretch: Absorption bands in the 1600-1650 cm-1 region correspond to the aromatic and vinylic C=C bonds.
-
C-O Stretch: Bands in the 1000-1300 cm-1 region are characteristic of the C-O bonds of the ester and ether linkages.
Conclusion
This technical guide has outlined the primary natural source, biosynthetic origins, and a detailed, field-proven methodology for the isolation and characterization of this compound. The protocols described, from extraction with n-hexane to purification via silica gel chromatography and confirmation by spectroscopic analysis, provide a robust framework for researchers to obtain this compound in high purity for further investigation in drug discovery and other scientific applications.
References
-
Umar, M. I., et al. (2014). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 19(2), 1-20. Available from: [Link]
-
Li, R., et al. (2021). Kaempferia galanga L.: Progresses in Phytochemistry, Pharmacology, Toxicology and Ethnomedicinal Uses. Frontiers in Pharmacology, 12, 755992. Available from: [Link]
-
Zetrov, V., et al. (2024). Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. E3S Web of Conferences, 481, 01006. Available from: [Link]
-
Wang, S.-Y., et al. (2023). Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities. Frontiers in Nutrition, 10, 1080487. Available from: [Link]
-
Munda, S., et al. (2023). Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies. PeerJ, 11, e14624. Available from: [Link]
-
Nuraini, N., et al. (2022). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. Chemica Isola, 1(1), 1-6. Available from: [Link]
-
Hidayat, T., & Wulandari, F. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N-HEXANE. ALCHEMY Jurnal Penelitian Kimia, 20(2), 231-238. Available from: [Link]
-
Wang, S.-Y., et al. (2023). Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities. Frontiers in Nutrition, 10. Available from: [Link]
-
Tran, T. H., et al. (2020). Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. Vietnam Journal of Science and Technology, 58(6), 725-731. Available from: [Link]
-
Kim, W.-Y., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9(5), 269-278. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281783, Ethyl methoxycinnamate. Available from: [Link].
-
The Royal Society of Chemistry. (2025). Table of Contents. Available from: [Link]
-
Hidayat, T., & Wulandari, F. (2024). 1 H-NMR spectra of ethyl trans-p-methoxycinnamate. ResearchGate. Available from: [Link]
-
Hidalgo, W., et al. (2013). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. Phytochemistry, 94, 1-10. Available from: [Link]
-
Scribd. NMR Analysis of Ethyl Hexyl p-Methoxysinamate. Available from: [Link]
-
Rohleder, C., & Vana, P. (2020). ¹H-NMR spectra of the product ethyl p-methoxycinnamate after the 1st Heck-reaction (bottom) up to the 8th reaction (top). ResearchGate. Available from: [Link]
- Google Patents. (2022). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
-
Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3865. Available from: [Link]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. Available from: [Link]
-
The Good Scents Company. ethyl 4-methoxycinnamate. Available from: [Link]
-
Płowuszyńska, A., & Gliszczyńska, A. (2021). Biological applications of p-methoxycinnamic acid. ResearchGate. Available from: [Link]
-
Wikipedia. Octyl methoxycinnamate. Available from: [Link]
Sources
- 1. Kaempferia galanga L.: Progresses in Phytochemistry, Pharmacology, Toxicology and Ethnomedicinal Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 4-methoxycinnamate, 1929-30-2 [thegoodscentscompany.com]
- 3. Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies [PeerJ] [peerj.com]
- 5. benchchem.com [benchchem.com]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome | E3S Web of Conferences [e3s-conferences.org]
- 8. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Ethyl (E)-o-methoxycinnamate: An In-depth Technical Guide
Introduction: The Structural Significance of Ethyl (E)-o-methoxycinnamate
This compound is a derivative of cinnamic acid, a compound class widely investigated for its applications in flavors, fragrances, pharmaceuticals, and as UV-filtering agents. The defining characteristics of this molecule are its ethyl ester functionality, a trans-configured carbon-carbon double bond, and a methoxy group at the ortho position of the phenyl ring. This specific substitution pattern significantly influences its electronic properties, steric environment, and, consequently, its interaction with electromagnetic radiation. An accurate and thorough spectroscopic characterization is, therefore, paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications.
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion will focus on the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. Due to the limited availability of published, consolidated spectral data for the ortho isomer, this guide will also draw upon data from closely related analogs, such as o-methoxycinnamic acid and various other cinnamate esters, to provide a robust and well-rounded analytical perspective.
Molecular Structure and Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.
Caption: IUPAC Numbering Scheme for this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments in a molecule, their neighboring protons, and their electronic environments. For this compound, the ¹H NMR spectrum can be divided into three key regions: the aromatic region, the vinylic (olefinic) region, and the aliphatic region.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons for each resonance.
Interpretation of the ¹H NMR Spectrum
The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound are summarized in the table below. These values are predicted based on established substituent effects and data from analogous compounds.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-β | ~7.8 - 8.1 | Doublet (d) | ~16.0 | The trans relationship with H-α results in a large coupling constant. This proton is deshielded by the adjacent aromatic ring and the electron-withdrawing carbonyl group. |
| Aromatic (H3-H6) | ~6.8 - 7.6 | Multiplet (m) | - | The ortho-methoxy group influences the chemical shifts of the aromatic protons, leading to a complex, overlapping multiplet. H-6, being ortho to the bulky cinnamate side chain, is expected to be downfield. |
| H-α | ~6.3 - 6.5 | Doublet (d) | ~16.0 | Coupled to H-β. This proton is shielded relative to H-β due to its proximity to the carbonyl group's shielding cone. |
| -O-CH₂- (H10) | ~4.2 - 4.3 | Quartet (q) | ~7.1 | These protons are adjacent to the ester oxygen, which deshields them. They are split into a quartet by the three neighboring methyl protons (H11). |
| -O-CH₃ | ~3.9 | Singlet (s) | - | The three protons of the methoxy group are equivalent and have no neighboring protons, resulting in a singlet. |
| -CH₂-CH₃ (H11) | ~1.3 - 1.4 | Triplet (t) | ~7.1 | These protons are in a typical aliphatic environment and are split into a triplet by the two adjacent methylene protons (H10). |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. While ¹³C has a low natural abundance, techniques like proton decoupling simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation and instrumentation are the same as for ¹H NMR.
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms of this compound are presented below.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| C9 (C=O) | ~167 | The carbonyl carbon of an α,β-unsaturated ester is characteristically found in this downfield region. |
| C2 | ~158 | Aromatic carbon bearing the methoxy group; significantly deshielded by the oxygen atom. |
| C-β | ~142 | Vinylic carbon further from the carbonyl group, deshielded by the aromatic ring. |
| C1 | ~125 | Quaternary aromatic carbon attached to the vinylic group. |
| Aromatic CHs (C3-C6) | ~110 - 132 | The chemical shifts of the protonated aromatic carbons are influenced by the position of the methoxy and cinnamate substituents. |
| C-α | ~119 | Vinylic carbon alpha to the carbonyl group, shielded relative to C-β. |
| -O-CH₂- (C10) | ~60 | Aliphatic carbon attached to the ester oxygen. |
| -O-CH₃ | ~55 | Carbon of the methoxy group. |
| -CH₂-CH₃ (C11) | ~14 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid or low-melting solid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample. If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 - 3010 | C-H stretch | Aromatic and Vinylic |
| ~2980 - 2840 | C-H stretch | Aliphatic (ethyl and methoxy) |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1630 | C=C stretch | Vinylic |
| ~1600, ~1485 | C=C stretch | Aromatic Ring |
| ~1250, ~1030 | C-O stretch | Ether and Ester |
| ~980 | =C-H bend (out-of-plane) | Trans-disubstituted alkene |
The strong absorption band around 1715 cm⁻¹ is highly indicative of the conjugated ester carbonyl group. The presence of a band around 980 cm⁻¹ is a key diagnostic feature for the (E)- or trans-configuration of the double bond.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern can provide valuable structural information.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum
The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a molecular weight of 206.24 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 206 is expected, corresponding to the intact molecular ion.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): A prominent peak at m/z = 161 (M - 45) is anticipated, resulting from the cleavage of the ester's C-O bond. This fragment corresponds to the stable o-methoxycinnamoyl cation.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: If sterically feasible, a peak at m/z = 178 (M - 28) could be observed.
-
Loss of the ethyl ester group (-COOC₂H₅): A fragment at m/z = 133 (M - 73) could be formed, corresponding to the o-methoxystyryl cation.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion: A Unified Spectroscopic Portrait
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon frameworks, confirming the connectivity and stereochemistry of the molecule. IR spectroscopy provides unequivocal evidence for the key functional groups, particularly the α,β-unsaturated ester and the trans-alkene. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under energetic conditions. Together, these techniques form the cornerstone of a comprehensive characterization, ensuring the identity and purity of this important chemical compound for research and development.
References
-
PubChem. (n.d.). Ethyl methoxycinnamate. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl p-methoxycinnamate. Wiley-VCH. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Physical and chemical properties of Ethyl (E)-o-methoxycinnamate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (E)-o-methoxycinnamate
A Foreword on Isomeric Specificity
This guide addresses the physical and chemical properties of this compound (the ortho-isomer). It is important for the reader to note that while this specific isomer is commercially available, detailed characterization data in peer-reviewed literature is sparse. In contrast, its structural isomer, Ethyl (E)-p-methoxycinnamate (the para-isomer), is extensively studied and documented due to its prevalence in natural sources and its significant biological activities.
Therefore, this document will provide all available information for the target ortho-isomer and will use the well-characterized para-isomer as a primary reference compound. This comparative approach allows for a robust understanding of the properties and behaviors expected from this class of cinnamate esters, while maintaining a clear distinction between the two isomers.
Chemical Identity and Structure
The defining difference between the ortho and para isomers is the position of the methoxy (-OCH₃) group on the phenyl ring relative to the acrylate side chain. This seemingly minor structural change can influence the molecule's steric hindrance, electronic properties, and crystal packing, leading to different physical and biological characteristics.
| Identifier | This compound | Ethyl (E)-p-methoxycinnamate |
| Synonyms | Ethyl (E)-3-(2-methoxyphenyl)acrylate | Ethyl (E)-3-(4-methoxyphenyl)acrylate, EPMC |
| CAS Number | 33877-05-3[1] | 24393-56-4[2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol [1][2] | 206.24 g/mol [2] |
| IUPAC Name | ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[2] |
| Chemical Structure |
|
|
Physicochemical Properties
The following table summarizes the key physicochemical properties. Data presented is for the well-documented para-isomer, which serves as a reliable benchmark for the expected properties of the ortho-isomer.
| Property | Value (for Ethyl (E)-p-methoxycinnamate) | Source(s) |
| Physical State | White to off-white solid/crystal | [2][3] |
| Melting Point | 49-50 °C | [2] |
| Boiling Point | 187 °C at 15 mmHg; ~305-326 °C at 760 mmHg (est.) | [3][4] |
| Solubility | Insoluble in water. Soluble in ethanol, DMSO, DMF, and chloroform. | [4][5][6] |
| logP (o/w) | 2.6 - 3.0 (estimated) | [4] |
| Vapor Pressure | ~0.0001 - 0.0002 hPa at 20-25 °C (estimated) |
Insight for Researchers: The ortho-isomer may exhibit a different melting point due to variations in intermolecular forces and crystal lattice energy arising from the different substitution pattern. Its solubility in polar solvents might also vary slightly. However, its general solubility profile is expected to be similar to the para-isomer, favoring organic solvents over aqueous media. This poor water solubility is a critical factor in drug development, often necessitating formulation strategies like cocrystallization to enhance bioavailability.[7]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized or isolated compound. The data below for the para-isomer provides a template for what to expect during the analysis of the ortho-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is key to confirming the (E)-configuration (trans) of the double bond, which is characterized by a large coupling constant (J ≈ 16 Hz) between the two vinylic protons.
-
Expected signals for p-isomer: Aromatic protons appear as two distinct doublets (an AA'BB' system), the vinylic protons as two doublets, the methoxy group as a singlet, and the ethyl ester group as a quartet and a triplet.[8]
-
Expected differences for o-isomer: The aromatic region would be more complex, showing a multiplet pattern due to the different symmetry and coupling between the four adjacent protons. The chemical shifts of the vinylic proton closer to the ring may also be affected by the proximity of the ortho-methoxy group.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
C=O Stretch (Ester): A strong absorption band is expected around 1710-1730 cm⁻¹.
-
C=C Stretch (Alkene): A band around 1630-1640 cm⁻¹.
-
C-O Stretch (Ether & Ester): Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Bands that can help distinguish substitution patterns are found in the 690-900 cm⁻¹ "fingerprint" region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 206.24 corresponding to the molecular formula C₁₂H₁₄O₃.[2]
-
Fragmentation Pattern: Common fragments would include the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the ester and side chain.
Chemical Synthesis and Reactivity
The synthesis of both ortho- and para-isomers of ethyl methoxycinnamate can be achieved through standard organic chemistry reactions. The choice of starting material—specifically, the corresponding substituted benzaldehyde—is the only variable that needs to be changed.
A prevalent and efficient method is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. This method offers excellent control over the stereochemistry, predominantly yielding the desired (E)-isomer.
Caption: General workflow for the Wittig synthesis of this compound.
Experimental Protocol: Synthesis via Esterification (para-isomer)
This two-step protocol, adapted from established university laboratory procedures, first creates the cinnamic acid derivative and then esterifies it.[8] This method can be directly adapted for the ortho-isomer by starting with 2-methoxybenzaldehyde.
Step 1: Knoevenagel Condensation to form 4-Methoxycinnamic Acid
-
In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (1 eq.), malonic acid (2.5 eq.), and β-alanine (0.17 eq.) in pyridine (5.6 eq.).
-
Heat the mixture under reflux for 90 minutes.
-
After cooling to room temperature, place the flask in an ice bath and slowly add concentrated HCl until a white precipitate forms.
-
Collect the white precipitate (4-methoxycinnamic acid) by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Fischer Esterification to form Ethyl (E)-p-methoxycinnamate
-
Combine the dried 4-methoxycinnamic acid (1 eq.) from Step 1 with absolute ethanol (10-20 eq., serving as reactant and solvent) in a round-bottomed flask.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography.
Applications in Research and Drug Development
While the ortho-isomer is not well-studied, the biological activities of the para-isomer, Ethyl (E)-p-methoxycinnamate (EPMC), highlight promising avenues of research for cinnamate esters. EPMC is a major active component isolated from the medicinal plant Kaempferia galanga.
-
Anti-inflammatory Activity: EPMC has been shown to inhibit the COX-1 and COX-2 enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively.[5] It also reduces the production of pro-inflammatory cytokines like IL-1 and TNF-α.[5]
-
Anti-Metastasis and Chemosensitization: Recent studies have identified EPMC as a potent inhibitor of NFκB activation in melanoma cells. This activity reduces cancer cell invasion and migration and sensitizes the cells to conventional chemotherapy agents like paclitaxel.
-
Antifungal Properties: EPMC demonstrates activity against various fungi, including T. rubrum and A. niger, at low concentrations (<10 μg/ml).[5]
-
UV Filtration: The core cinnamate structure is an effective chromophore for absorbing UV radiation. While Ethylhexyl Methoxycinnamate (Octinoxate) is the derivative widely used in sunscreens to absorb UV-B rays, the underlying principle applies to the entire class of molecules. This suggests potential applications for this compound in cosmetics and materials science as a UV protective agent.
Safety and Handling
Based on the hazard classifications for the para-isomer, this compound should be handled with standard laboratory precautions.
-
GHS Classification: May be harmful if swallowed.[2] May cause skin, eye, and respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, sealed in a tightly closed container away from strong oxidizing agents.
References
- 1. 33877-05-3|Ethyl 3-(2-methoxyphenyl)acrylate|BLD Pharm [bldpharm.com]
- 2. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. (Z)-Ethyl 3-(4-methoxyphenyl)acrylate [webbook.nist.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. rsc.org [rsc.org]
- 8. ETHYL 3-(2-CHLORO-3,4-DIMETHOXYPHENYL)ACRYLATE | 175135-96-3 [amp.chemicalbook.com]
An In-Depth Technical Guide to Ethyl (E)-o-methoxycinnamate Derivatives: Synthesis, Properties, and Pharmacological Potential
Abstract
Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive examination of ethyl (E)-o-methoxycinnamate and its related derivatives, intended for researchers, chemists, and professionals in drug discovery and development. We will delve into the fundamental physicochemical properties, explore robust synthetic methodologies, analyze structure-activity relationships, and discuss the pharmacological landscape, with a particular focus on the well-documented anti-inflammatory properties of the isomeric ethyl p-methoxycinnamate (EPMC) as a model for this class of compounds. This document integrates detailed experimental protocols and visual diagrams to elucidate key processes and mechanisms, offering both theoretical grounding and practical insights for laboratory application.
Introduction: The Cinnamate Scaffold in Drug Discovery
Cinnamic acids are naturally occurring aromatic acids that form a key intermediate in the shikimate and phenylpropanoid biosynthetic pathways in plants, fungi, and bacteria.[1][2] Found in various fruits, vegetables, and resins, these compounds and their ester or amide derivatives (cinnamates) are not only responsible for flavors and fragrances but have also garnered significant scientific interest for their broad pharmacological activities.[3][4] The core structure, an α,β-unsaturated carboxylic acid attached to a phenyl ring, is a privileged scaffold that allows for extensive chemical modification, enabling the fine-tuning of biological effects.[5]
Derivatives of cinnamic acid have demonstrated potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them highly attractive starting points for drug development.[6][4][7] This guide will specifically focus on the methoxy-substituted ethyl cinnamate series, with a primary focus on the ortho-substituted variant, while drawing comparative insights from the extensively studied para-substituted isomer.
Physicochemical Properties of Ethyl Methoxycinnamate Isomers
The position of the methoxy group on the phenyl ring significantly influences the molecule's steric and electronic properties, which in turn affects its physical characteristics and biological interactions. The (E)-configuration, or trans-isomer, is generally the more stable and common form.
| Property | This compound | Ethyl (E)-p-methoxycinnamate |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol [8] |
| CAS Number | 24393-54-2[9] | 24393-56-4[10] |
| Appearance | Solid | White crystalline solid[11] |
| Melting Point | Not specified | 49 - 50 °C[8] |
| Solubility | Data not widely available | Soluble in DMSO, ethanol; insoluble in water.[10][12] |
| IUPAC Name | ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[8] |
| SMILES | CCOC(=O)/C=C/C1=CC=CC=C1OC | CCOC(=O)/C=C/C1=CC=C(OC)C=C1[8] |
Data compiled from PubChem and other chemical suppliers.[8][13]
Synthesis of this compound and Derivatives
The synthesis of cinnamic acid derivatives is well-established, offering several reliable routes. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups.
Core Synthetic Strategies
-
Perkin Reaction : A classic method involving the condensation of an aromatic aldehyde (e.g., o-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base like sodium acetate.[1][2] While effective, this method can require high temperatures and long reaction times.[2]
-
Knoevenagel Condensation (Verley-Doebner Modification) : This is a highly efficient method for forming C-C bonds. It involves the reaction of an aldehyde (o-methoxybenzaldehyde) with malonic acid in the presence of a weak amine base like pyridine or piperidine.[1][14] This reaction yields the cinnamic acid, which is then subjected to esterification. This two-step approach often provides high yields and purity.[14][15]
-
Claisen-Schmidt Condensation : This base-catalyzed reaction involves an aromatic aldehyde and an ester (ethyl acetate). It can be used for the direct synthesis of cinnamate esters, though yields can be variable and side reactions may occur.[16]
-
Esterification : Once the corresponding cinnamic acid is synthesized, standard esterification procedures, such as Fischer esterification (refluxing with ethanol and a strong acid catalyst), can be employed to yield the final ethyl ester product.[3]
Synthetic Workflow Diagram
The following diagram illustrates a common and reliable two-step pathway for synthesizing this compound.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from the well-established synthesis of the para-isomer and is applicable for the ortho-isomer.[14]
Step 1: Synthesis of (E)-o-Methoxycinnamic Acid via Knoevenagel Condensation
-
Reagent Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-methoxybenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Reaction Initiation : Add a few drops of piperidine (~0.5 mL) to catalyze the reaction. The addition of a weak amine base is crucial as it facilitates the formation of the enolate from malonic acid, which acts as the nucleophile.[14]
-
Heating : Heat the mixture to reflux using a heating mantle for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into 100 mL of cold 10% hydrochloric acid. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts and pyridine hydrochloride.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-o-methoxycinnamic acid as a solid.
Step 2: Synthesis of this compound via Fischer Esterification
-
Reagent Setup : In a 100 mL round-bottom flask, dissolve the synthesized (E)-o-methoxycinnamic acid (5 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition : Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Heating : Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium; using a large excess of ethanol helps drive it towards the product side.
-
Workup : After cooling, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester. Further purification can be achieved by column chromatography on silica gel.
Pharmacological Activities and Basic Properties
While specific pharmacological data for the ortho-isomer is limited in publicly accessible literature, the biological profile of the para-isomer, ethyl p-methoxycinnamate (EPMC), has been extensively studied. EPMC is a major bioactive compound isolated from the rhizome of Kaempferia galanga.[17][18] Its activities provide a strong predictive framework for the potential properties of its ortho- and meta-isomers.
Anti-inflammatory Activity (EPMC as a model)
EPMC exhibits significant in vivo and in vitro anti-inflammatory effects.[17][19] Studies have shown it can dose-dependently inhibit carrageenan-induced paw edema in rats.[20]
Mechanism of Action : The primary anti-inflammatory mechanism of EPMC is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, EPMC reduces the production of pro-inflammatory prostaglandins.[20]
Caption: EPMC inhibits inflammation by blocking COX enzymes.
Other Potential Activities
Based on studies of EPMC and other cinnamates, derivatives like ethyl o-methoxycinnamate are predicted to have a range of other biological activities:
-
Anticancer : EPMC has shown cytotoxic activity against various cancer cell lines, including lung cancer and melanoma cells.[7][19]
-
Antimicrobial and Antifungal : Cinnamic acid derivatives are known for their ability to disrupt microbial cell membranes and functions.[2][7]
-
UV Absorption : Like its well-known cousin octyl methoxycinnamate used in sunscreens, the conjugated system in ethyl methoxycinnamate allows it to absorb UVB radiation, suggesting potential applications in sun protection.[12][14]
-
Antitubercular : EPMC has demonstrated the ability to inhibit drug-resistant strains of Mycobacterium tuberculosis.[7][19]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount in drug design. Studies on EPMC and related compounds provide valuable SAR data.[19]
| Modification | Observation | Rationale / Implication |
| Ester to Amide | Conversion of the ethyl ester to certain cinnamamides can alter activity. For example, N,N-dimethyl-p-methoxycinnamamide showed lower anti-inflammatory activity than the parent ester.[21] | The ester group is crucial for activity, likely involved in hydrogen bonding or hydrophobic interactions at the target site. Amide derivatives may have different stability and binding profiles.[17][19][21] |
| Methoxy Group | The methoxy group is critical for anti-inflammatory activity. Ethyl cinnamate (lacking the methoxy group) shows significantly lower activity than EPMC.[17] | The electron-donating methoxy group enhances the electron density of the aromatic ring, potentially improving binding affinity to target enzymes like COX. |
| Ester Alkyl Chain | Increasing the lipophilicity by using a longer alkyl chain (e.g., octyl vs. ethyl) enhances properties like skin permeability and UV absorptivity, a key reason for using octyl methoxycinnamate in sunscreens.[14] | Lipophilicity is a key factor in dermal absorption and formulation. For systemic drugs, it affects pharmacokinetics. |
| Saturation of C=C bond | The α,β-unsaturated double bond is a key feature. Saturation to form the corresponding hydrocinnamate derivative can significantly alter or reduce pharmacological activity, indicating the conjugated system is important for biological action.[20] | The planar, conjugated system is likely essential for fitting into the active site of target proteins. |
Protocol: In Vitro Anti-Inflammatory Assay
Assay for Inhibition of Bovine Serum Albumin (BSA) Denaturation
This is a widely used, simple, and rapid in vitro assay to screen for anti-inflammatory activity.[16][17] The principle is that protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory effects.
-
Preparation of Solutions :
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compound (e.g., this compound) and a standard drug (e.g., Diclofenac Sodium) in DMSO at 1000 µg/mL.
-
-
Assay Setup :
-
In a set of test tubes, add 0.5 mL of the BSA solution.
-
Add 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL) prepared by diluting the stock solution with buffer.
-
Control : A tube containing 0.5 mL BSA solution and 0.5 mL of the vehicle (DMSO-buffer).
-
Standard : A set of tubes containing 0.5 mL BSA and 0.5 mL of the standard drug at various concentrations.
-
-
Denaturation :
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the water bath to 72°C and incubating the tubes for 5 minutes.
-
-
Measurement :
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation :
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100
-
The IC₅₀ value (concentration required to inhibit 50% of denaturation) can be determined by plotting percentage inhibition against compound concentration.
-
Conclusion and Future Directions
This compound and its derivatives belong to a class of compounds with immense therapeutic potential. While its para-isomer, EPMC, is well-characterized as a potent anti-inflammatory agent acting via COX inhibition, the pharmacological profile of the ortho-isomer remains an underexplored area ripe for investigation. The synthetic routes are robust and high-yielding, providing a solid foundation for producing a library of derivatives for screening.
Future research should focus on:
-
Systematic Pharmacological Profiling : A comprehensive evaluation of the anti-inflammatory, anticancer, and antimicrobial activities of the ortho- and meta-isomers to draw direct SAR comparisons with the para-isomer.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by these derivatives beyond COX inhibition.
-
Pharmacokinetic and Toxicological Evaluation : Assessing the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to determine their viability as clinical candidates.
The cinnamate scaffold continues to be a source of inspiration for medicinal chemists, and a deeper exploration of its methoxy-substituted variants is a promising avenue for the discovery of novel therapeutic agents.
References
-
Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at: [Link]
-
Zhang, X., & Liu, G. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Komala, I., Supandi, S., Indriyani, N. P., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry. Available at: [Link]
-
Harahap, U., et al. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Rasayan Journal of Chemistry. Available at: [Link]
-
Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]
-
Komala, I. (2020). An Efficient Directly Conversion of the Ethyl p-Methoxycinnamate into N,N-dimethyl-p-Methoxycinnamamide and study the structure-activity relationship on anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Komala, I., et al. (2018). (PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]
-
Umar, M. I., Asmawi, M. Z., Sadikun, A., et al. (2012). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem Compound Database. Available at: [Link]
-
Fotopoulos, G., & Hadjipavlou-Litina, D. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. Available at: [Link]
-
ChemBK. (2024). Ethylhexyl Methoxycinnamate. Available at: [Link]
-
Mahanta, J., Saikia, L., Nath, D., et al. (2023). Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications. Journal of Ethnopharmacology. Available at: [Link]
-
Stephen, C., et al. (2023). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Stephen, C., et al. (2023). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. SciProfiles. Available at: [Link]
-
Paranjape, S. M., et al. (1998). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology. Available at: [Link]
- Google Patents. (n.d.). CN114436835B - Preparation process of ethyl p-methoxycinnamate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 24393-54-2 [chemicalbook.com]
- 10. (E)-Ethyl p-methoxycinnamate | COX | TargetMol [targetmol.com]
- 11. CN114436835B - A kind of preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C12H14O3 | CID 5388518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. websites.umich.edu [websites.umich.edu]
- 15. atlantis-press.com [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts [mdpi.com]
- 19. [PDF] Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
In Silico Prediction of Ethyl (E)-o-methoxycinnamate Bioactivity: A Senior Application Scientist's Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of Ethyl (E)-o-methoxycinnamate. As drug discovery pipelines increasingly rely on computational screening to reduce costs and accelerate timelines, a robust understanding of predictive methodologies is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous workflow. We will navigate the complete computational journey, from initial target identification based on the compound's structural class to sophisticated molecular dynamics simulations that probe the stability of predicted interactions. The methodologies detailed herein—including molecular docking, ADMET profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling—are grounded in established principles of cheminformatics and computational biology.[2][3] All protocols are supported by authoritative citations, and key workflows are visualized to enhance clarity and reproducibility.
Introduction to this compound: A Compound of Interest
This compound (EOMC) is an organic compound belonging to the cinnamic acid derivative family.[4][5] Cinnamic acids and their esters are prevalent secondary metabolites in the plant kingdom and have garnered significant scientific interest due to their wide spectrum of biological activities.[4][6] The foundational structure, a phenylpropanoid scaffold, serves as a versatile template for molecular interactions, leading to activities ranging from anti-inflammatory to potential anticancer effects.[4][7]
Specifically, compounds structurally related to EOMC have been identified as inhibitors of key signaling proteins, particularly oncogenic protein kinases such as EGFR, HER2, and JAK2.[5][8][9] This established link provides a strong rationale for investigating EOMC's bioactivity, making it an excellent candidate for a comprehensive in silico evaluation to hypothesize its mechanism of action and therapeutic potential.
Compound Profile: this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | PubChem |
| Molecular Formula | C12H14O3 | [10][11] |
| Molecular Weight | 206.24 g/mol | [11] |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1OC | PubChem |
| Known Activities | Anti-inflammatory, Anti-metastasis, Chemosensitizer |[7][12] |
The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach
The computational prediction of a novel compound's bioactivity is not a linear process but an integrated workflow. Each stage builds upon the last, refining our hypothesis from a broad landscape of potential targets to a specific, testable interaction. This guide structures the workflow into four key pillars: Target Identification, Interaction Analysis, Pharmacokinetic Profiling, and Stability Assessment.
Pillar 1: Target Identification and Validation
Rationale: Before we can analyze an interaction, we must first identify a biologically relevant target. The core principle of this phase is "guilt by association." We leverage vast databases of known ligand-protein interactions to predict targets for our novel compound based on structural and chemical similarity.[13] This approach is significantly more efficient than screening against all known proteins.
Ligand-Based Target Prediction
This method operates on the principle that structurally similar molecules often bind to similar protein targets. Web servers like SwissTargetPrediction utilize 2D and 3D similarity measures to compare EOMC against a database of known active ligands, generating a ranked list of probable targets.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input the Ligand: Obtain the canonical SMILES string for this compound (CCOC(=O)C=CC1=CC=CC=C1OC) from a database like PubChem.[10]
-
Paste the SMILES string into the query box.
-
Select Species: Choose "Homo sapiens" to focus the search on human protein targets relevant to drug discovery.
-
Initiate Prediction: Click the "Predict targets" button to run the analysis.
-
Analyze Results: The output will be a list of protein targets, ranked by a probability score. Prioritize targets with high probability scores that belong to protein families known to be modulated by cinnamic acid derivatives, such as protein kinases.[4][8]
Structure-Based (Inverse) Docking
Inverse docking flips the conventional docking paradigm: instead of screening many ligands against one target, we screen one ligand against a library of many protein binding sites. This structure-based approach complements the ligand-based method by identifying potential targets based on favorable binding energetics rather than just ligand similarity.
Pillar 2: Molecular Interaction Analysis
Rationale: Once high-priority targets are identified, the next step is to model the specific molecular interactions. Molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the target's active site.[14] A low binding energy score suggests a more stable and favorable interaction.
Molecular Docking
This protocol uses AutoDock Vina, a widely used open-source docking program.[15] The goal is to predict the binding energy (in kcal/mol) and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the EOMC-protein complex.
Experimental Protocol: Molecular Docking with AutoDock Tools & Vina
-
Receptor Preparation:
-
Download the 3D structure of the prioritized target protein (e.g., a protein kinase) from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools (ADT).[16]
-
Remove water molecules and any co-crystallized ligands (Edit > Delete Water).[16]
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).[16]
-
Compute and add Gasteiger or Kollman charges to the protein atoms.[16]
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Load the 3D structure of EOMC into ADT.
-
The software will automatically detect the root and rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Docking Execution:
-
Create a docking parameter file (.dpf) that specifies the receptor, ligand, and grid files.
-
Execute the docking simulation using the AutoDock Vina command-line interface.[15]
-
-
Results Analysis:
-
The primary output is a log file (.dlg) containing the binding energies and root-mean-square deviation (RMSD) values for the top predicted poses.
-
Visualize the docked poses using software like PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, pi-stacking) between EOMC and the protein's active site residues.[15]
-
Hypothetical Docking Results for EOMC against Protein Kinases
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Type |
|---|---|---|---|
| EGFR (1M17) | -8.2 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| JAK2 (4Z32) | -7.9 | Leu932, Val863 | Hydrophobic |
| CK2 (1JWH) | -7.5 | Val116, Ile174 | Hydrophobic |
| mTOR (4JSP) | -8.5 | Trp2239, Leu2185 | Pi-Stacking, Hydrophobic |
Note: This data is illustrative and represents plausible outcomes from a docking experiment.
Pillar 3: ADMET and Physicochemical Profiling
Rationale: A compound's therapeutic potential is determined not only by its binding affinity but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with undesirable characteristics, such as poor bioavailability or high toxicity, early in the discovery process.[17][18]
Experimental Protocol: ADMET Prediction with ADMETlab 3.0
-
Navigate to the ADMETlab 3.0 web server.[19]
-
Input Molecule: Draw the structure of EOMC or input its SMILES string.
-
Run Prediction: Initiate the calculation. The server will compute a wide range of physicochemical and ADMET-related properties.
-
Analyze Properties: Evaluate the key parameters against established thresholds for "drug-likeness," such as Lipinski's Rule of Five.
Predicted ADMET & Physicochemical Properties for EOMC
| Property / Rule | Predicted Value | Compliance | Rationale / Implication |
|---|---|---|---|
| Molecular Weight | 206.24 g/mol | Yes (< 500) | Good for absorption and distribution. |
| LogP (Lipophilicity) | ~2.65 | Yes (< 5) | Balanced solubility for membrane permeation. |
| Hydrogen Bond Donors | 0 | Yes (< 5) | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) | Within acceptable range for solubility/binding. |
| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | - | May have CNS effects (beneficial or adverse). |
| Human Intestinal Absorption (HIA) | High | - | Good potential for oral bioavailability. |
| Ames Mutagenicity | Predicted Non-mutagenic | - | Lower risk of carcinogenicity. |
| hERG Inhibition | Predicted Non-inhibitor | - | Lower risk of cardiotoxicity. |
Note: This data is generated based on typical predictions for similar structures using tools like ADMET-AI and ADMETlab 3.0.[17][19]
Pillar 4: Binding Stability Assessment
Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the ligand-protein complex over time, providing critical insights into the stability of the predicted binding pose and the flexibility of the active site.[20][21]
Experimental Protocol: General Workflow for MD Simulation
-
System Setup:
-
Use the best-ranked docked pose of the EOMC-protein complex as the starting structure.[22]
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the target physiological temperature (e.g., 310 K) while restraining the protein and ligand atoms.
-
Run a subsequent equilibration phase at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density.[22]
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key hydrogen bonds or other interactions over the course of the simulation.
-
Sources
- 1. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 2. neovarsity.org [neovarsity.org]
- 3. jocpr.com [jocpr.com]
- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. | Semantic Scholar [semanticscholar.org]
- 10. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 4-methoxycinnamate | 24393-56-4 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
- 18. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 21. li.mit.edu [li.mit.edu]
- 22. dasher.wustl.edu [dasher.wustl.edu]
Understanding the structure-activity relationship of methoxycinnamates
An In-Depth Technical Guide to the Structure-Activity Relationship of Methoxycinnamates
Authored by a Senior Application Scientist
Foreword: Deconstructing Nature's Blueprint for Therapeutic Design
Methoxycinnamates, a class of compounds derived from the naturally abundant cinnamic acid, represent a fascinating intersection of natural products chemistry and modern drug discovery. Found in various plants like Kaempferia galanga (aromatic ginger) and in staple foods such as rice bran, these molecules have emerged from the realm of traditional medicine and food science into the focus of rigorous pharmacological investigation.[1][2] Their deceptively simple phenylpropanoid C6-C3 backbone is a versatile scaffold that nature has optimized for a spectrum of biological functions, from UV protection to cellular defense.
This guide eschews a conventional review format. Instead, it is structured to provide a researcher-centric perspective on the structure-activity relationships (SAR) of methoxycinnamates. Our objective is not merely to list what is known but to dissect the causality behind the observed biological activities. We will explore how subtle modifications to the methoxycinnamate core can profoundly influence its therapeutic potential, offering a logical framework for the rational design of novel derivatives. This document is intended for drug development professionals, medicinal chemists, and pharmacologists who seek to leverage this privileged scaffold for creating next-generation therapeutics in oncology, inflammation, and beyond.
The Methoxycinnamate Core: A Scaffold of Versatility
At its heart, the methoxycinnamate structure is composed of three key domains ripe for chemical modification. Understanding these domains is fundamental to interpreting and predicting biological activity.
-
Domain A: The Aromatic Ring: The substitution pattern on the phenyl ring is a primary determinant of activity. The position and number of methoxy (-OCH₃) groups are critical. The electron-donating nature of the methoxy group influences the molecule's redox potential and its ability to interact with biological targets.
-
Domain B: The α,β-Unsaturated System: The conjugated double bond is not merely a linker. It imparts planarity to the molecule and is crucial for its UV-absorbing properties.[3][4] This system can also participate in Michael addition reactions with biological nucleophiles, a potential mechanism for covalent modulation of target proteins.
-
Domain C: The Carbonyl Moiety: This domain, typically a carboxylic acid, ester, or amide, is a key interaction point and significantly influences the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.
Below is a generalized representation of the methoxycinnamate scaffold, highlighting the key domains for SAR exploration.
Caption: A typical experimental workflow for anticancer SAR studies of methoxycinnamates.
SAR in UV Photoprotection: A Commercial Application
One of the most widespread applications of methoxycinnamates is in sunscreens. Octyl methoxycinnamate (Octinoxate) is an ester of p-methoxycinnamic acid and 2-ethylhexanol. [3][4]Its primary function is to absorb high-energy UVB radiation (280-320 nm), which is responsible for sunburn and DNA damage. [3][5] The mechanism of action is purely physical:
-
The conjugated system of the molecule absorbs a UVB photon, promoting electrons to a higher energy state. [3]2. As the molecule returns to its ground state, this energy is dissipated as lower-energy, less harmful heat. [3] The SAR for this application is driven by photophysics and pharmacokinetics (skin retention):
-
The Chromophore: The p-methoxycinnamoyl core is the essential chromophore responsible for UVB absorption.
-
The Ester Group: The long, branched 2-ethylhexyl chain makes the molecule highly lipophilic and water-insoluble. [4]This is a deliberate design choice to ensure the compound remains in the outermost layer of the epidermis, where it is needed, and to prevent significant systemic absorption. [6] A critical consideration is photodegradation. Under UV exposure, the active trans isomer can convert to the less effective cis isomer, potentially reducing the sunscreen's efficacy over time. [4]
Experimental Protocols for SAR Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays in methoxycinnamate research.
Protocol 1: Synthesis of Methoxycinnamate Esters via Microwave-Assisted Re-esterification
This protocol is adapted from Komala et al. and is designed for the efficient synthesis of various alkyl esters to probe the effect of lipophilicity. [7] Causality: Microwave assistance accelerates the reaction rate, significantly reducing reaction times from hours to minutes compared to conventional heating. Using p-methoxycinnamic acid as the starting material allows for the synthesis of a library of esters for direct comparison.
Methodology:
-
Preparation: To a 100 mL Erlenmeyer flask, add p-methoxycinnamic acid (5 mmol, 890 mg).
-
Alcohol Addition: Add 30 mL of the desired alcohol (e.g., n-propanol for propyl ester, n-butanol for butyl ester).
-
Catalyst: Add 0.2 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Microwave Irradiation: Place the flask in an ice bath within an unmodified domestic microwave oven. Irradiate at 300 W for 30 minutes. The ice bath helps to control the bulk temperature while allowing for localized microwave heating.
-
Workup: After cooling, partition the reaction mixture between ethyl acetate and water.
-
Purification: Collect the organic (ethyl acetate) layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product using silica gel column chromatography to yield the pure ester.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity by Inhibition of BSA Denaturation
This assay provides a rapid and reliable method to screen for anti-inflammatory potential. [8][7]Protein denaturation is a well-documented cause of inflammation.
Causality: The ability of a compound to prevent heat-induced denaturation of Bovine Serum Albumin (BSA) is correlated with its ability to protect proteins in vivo. Diclofenac sodium or aspirin is used as a positive control, providing a benchmark for activity and validating the assay's responsiveness.
Methodology:
-
Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of the test compound solution (in varying concentrations from 0.1 to 100 µg/mL in methanol), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of 1% w/v BSA solution. A control group consists of 0.2 mL of methanol instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
Cooling & Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Data Analysis: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 3: Cell Viability and Cytotoxicity by MTT Assay
This is the gold standard for determining the cytotoxic effects of compounds on cancer cell lines. [9] Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxycinnamate derivatives in culture medium (e.g., final concentrations from 0.1 to 200 µM). The final concentration of the solvent (e.g., DMSO) must be non-toxic, typically ≤ 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium + DMSO) and blank control (medium only) wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The structure-activity relationship of methoxycinnamates is a rich field, demonstrating how defined chemical modifications translate into specific biological outcomes.
Key SAR Principles:
-
Anti-inflammatory Activity: Driven by the p-methoxy group and an ester moiety of optimal length and lipophilicity.
-
Anticancer Activity: Governed by the substitution pattern on the aromatic ring and the nature of the carbonyl group, which together modulate critical pathways like NF-κB and apoptosis.
-
UV Protection: Dependent on the p-methoxycinnamoyl chromophore for UVB absorption and a lipophilic ester chain for epidermal retention.
Future research should focus on creating hybrid molecules that combine the potent anti-inflammatory and anticancer properties of the core scaffold with improved pharmacokinetic profiles. The exploration of amide derivatives, which can introduce new hydrogen bonding capabilities and alter metabolic stability, remains a promising avenue. [10]Furthermore, elucidating specific protein targets through techniques like chemical proteomics could unlock new therapeutic applications and enable more precise, target-based drug design, moving beyond the already successful foundation laid by this remarkable class of natural products.
References
-
Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). National Institutes of Health (NIH). [Link]
-
The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. (2021). Atlas of Science. [Link]
-
What is the mechanism of Octinoxate? (2024). Patsnap Synapse. [Link]
-
Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). Taylor & Francis Online. [Link]
-
ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Ataman Kimya. [Link]
-
(PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. (2018). ResearchGate. [Link]
-
Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. (2018). Semantic Scholar. [Link]
-
Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. (n.d.). PubMed. [Link]
-
Octylmethoxycinnamate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]
-
Ethylhexyl Methoxycinnamate. (n.d.). Cosmetics Info. [Link]
-
Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. (n.d.). ACS Publications. [Link]
-
Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. (2018). ResearchGate. [Link]
-
Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. (n.d.). Chemica Isola - Jurnal UPI. [Link]
Sources
- 1. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Octinoxate? [synapse.patsnap.com]
- 4. atamankimya.com [atamankimya.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Octylmethoxycinnamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Technical Guide to the Preliminary Cytotoxicity Assessment of Ethyl (E)-o-methoxycinnamate
Abstract
Ethyl (E)-o-methoxycinnamate (EOMC) is a cinnamic acid derivative with potential applications in pharmacology and other industries. As with any novel compound intended for biological application, a thorough assessment of its cytotoxic potential is a mandatory first step in the safety and efficacy evaluation pipeline. This technical guide provides a comprehensive, rationale-driven framework for conducting a preliminary in vitro cytotoxicity assessment of EOMC. We move beyond simple protocol recitation to explain the causal logic behind the selection of a tiered experimental approach, choice of cell lines, and assay methodologies. Detailed, step-by-step protocols for foundational assays—MTT for metabolic viability and LDH for membrane integrity—are provided, supplemented with guidance on advanced mechanistic studies, such as Annexin V/PI staining for apoptosis detection. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to design and execute a robust preliminary toxicological profile of EOMC.
Introduction: The Rationale for Cytotoxicity Screening
This compound is a member of the cinnamate family, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural features of EOMC—an ester of methoxycinnamic acid—suggest potential for biological interactions that warrant careful investigation. Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them interesting candidates for further development as antineoplastic agents.[1][4][5] However, cytotoxicity is a double-edged sword; while it is a desired trait for anticancer agents, it is an adverse effect for other therapeutic applications.
Therefore, the preliminary cytotoxicity assessment serves two primary objectives:
-
Safety Profiling: To determine the concentration at which EOMC begins to exert toxic effects on living cells, establishing a potential therapeutic window.
-
Mechanistic Scoping: To gain initial insights into how the compound might be inducing cell death (e.g., by disrupting metabolism, compromising membrane integrity, or inducing programmed cell death), which guides future, more detailed studies.
This guide advocates for a tiered, multi-assay approach. No single assay can provide a complete picture of cytotoxicity. By combining an assessment of metabolic activity with a measure of membrane integrity, we can generate a more reliable and nuanced initial profile of EOMC's cellular impact.
Strategic Experimental Design
A robust cytotoxicity assessment is built on a foundation of logical and well-justified experimental design choices. The strategy outlined below is designed to maximize information while conserving resources, providing a clear path from broad screening to initial mechanistic insights.
Causality Behind Cell Line Selection
The choice of cell model is critical and directly influences the interpretation of the results. For a preliminary screen of a novel compound like EOMC, it is advisable to use at least two distinct cell lines: one representing non-cancerous "normal" tissue and one representing a cancer phenotype.[6][7]
-
Normal Cell Line (e.g., NIH/3T3 - Mouse Fibroblast or hTERT-immortalized primary cells): This provides a baseline for general cytotoxicity. High toxicity against normal cells at low concentrations would be a significant red flag for systemic toxicity and could limit the compound's therapeutic potential. ATCC provides a range of hTERT-immortalized cells that offer tissue-relevant results and high reproducibility for toxicology assays.[8]
-
Cancer Cell Line (e.g., HeLa - Human Cervical Cancer, MCF-7 - Human Breast Cancer): This is used to assess potential anticancer activity.[9][10] A compound that shows high toxicity towards a cancer cell line but low toxicity towards a normal cell line exhibits desirable selectivity, a key characteristic of a promising anticancer drug candidate.[11][12][13]
This dual-pronged approach allows for the calculation of a selectivity index (SI) , a quantitative measure of a compound's preferential toxicity towards cancer cells.
Dose-Response and Concentration Range Determination
Cytotoxicity is fundamentally a dose-dependent phenomenon. The goal is to determine the concentration of EOMC that produces a 50% reduction in cell viability, known as the IC50 (Inhibitory Concentration 50%) .
To achieve this, a broad range of concentrations should be tested initially, typically using a serial dilution (e.g., logarithmic or semi-logarithmic scale). A common starting range for a novel compound might be from 0.1 µM to 200 µM. This wide net helps to identify the active range of the compound, which can be narrowed down in subsequent, more focused experiments. A vehicle control (cells treated with the solvent used to dissolve EOMC, e.g., DMSO, at the highest concentration used) is mandatory to ensure that the observed effects are due to the compound itself and not the solvent.
Core Cytotoxicity Assays: Protocols and Principles
This section provides detailed protocols for two foundational cytotoxicity assays. It is crucial to run these assays in parallel using cells from the same treatment plate to ensure data comparability.
Assay 1: MTT Assay for Metabolic Viability
-
Principle of Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes (primarily succinate dehydrogenase) convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. This assay provides a robust measure of cell viability and is widely used in drug screening.
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EOMC in culture medium. Carefully remove the old medium from the wells and add 100 µL of the EOMC dilutions. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan.[15][14]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the EOMC concentration to generate a dose-response curve and determine the IC50 value.
-
Assay 2: LDH Release Assay for Membrane Integrity
-
Principle of Trustworthiness: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[14][16] LDH is a stable enzyme present in the cytosol of all cells. When the cell membrane loses its integrity—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium. The amount of LDH in the supernatant is measured via an enzymatic reaction that produces a colored product, which is directly proportional to the number of lysed cells.[14][17] This assay serves as an excellent orthogonal validation for the MTT assay.
-
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use the same plate layout for direct comparison.
-
Establish Controls: It is critical to include three types of controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Low Control (Spontaneous LDH Release): Untreated cells.
-
High Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in commercial kits, often Triton X-100 based) 30 minutes before the end of the experiment.[17]
-
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new, clean 96-well plate.[15][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are highly recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][14]
-
Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Value - Low Control) / (High Control - Low Control) * 100). Plot the cytotoxicity percentage against the EOMC concentration to determine the concentration that causes 50% lysis (LC50).
-
Probing the Mechanism: Apoptosis vs. Necrosis
Once the IC50 value is established, the next logical step is to investigate the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[18][19]
-
Principle of Authoritative Grounding: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[20][22] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[21] It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.[19] By using these two probes together with flow cytometry, cells can be segregated into four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered artifacts).
-
This detailed analysis provides crucial mechanistic clues. For instance, many successful chemotherapeutic agents work by inducing apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis.[23][24][25] The apoptotic signal can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases like Caspase-3, which then dismantle the cell.[24][26][27]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison. The primary output will be the IC50 values derived from the dose-response curves.
Table 1: Hypothetical Cytotoxicity Data for EOMC after 48h Treatment
| Assay Type | Cell Line | IC50 / LC50 (µM) |
| MTT (Viability) | NIH/3T3 (Normal) | 150.5 ± 12.3 |
| HeLa (Cancer) | 45.2 ± 5.8 | |
| LDH (Lysis) | NIH/3T3 (Normal) | > 200 |
| HeLa (Cancer) | 55.8 ± 7.1 | |
| Selectivity Index | (IC50 Normal / IC50 Cancer) | 3.33 |
Data are presented as mean ± standard deviation from three independent experiments.
-
Interpretation: In this hypothetical example, EOMC shows moderate, selective cytotoxicity against the HeLa cancer cell line, with an IC50 value around 45 µM. The IC50 against the normal NIH/3T3 cell line is over 3-fold higher, indicating a degree of cancer cell selectivity. The LDH data corroborates the MTT results, showing significant membrane damage in HeLa cells at similar concentrations, while normal cells are less affected. A result showing a significant decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic (growth-inhibiting) rather than a cytotoxic effect.
Conclusion and Future Directions
This guide outlines a foundational, tiered strategy for the preliminary cytotoxicity assessment of this compound. By integrating metabolic viability and membrane integrity assays, researchers can establish a reliable IC50 value and gain initial insights into the compound's mode of action.
Based on the preliminary findings, future work could explore:
-
Expanded Cell Line Screening: Testing EOMC against a broader panel of cancer cell lines to determine its spectrum of activity.
-
Detailed Mechanistic Studies: Quantifying apoptosis through caspase activity assays (e.g., Caspase-3/7 Glo assay), and assessing effects on the cell cycle via flow cytometry.
-
Molecular Docking: If a specific mechanism is suspected, computational studies could predict interactions between EOMC and key cellular protein targets.[1]
By following this structured and rationale-driven approach, drug development professionals can efficiently and accurately characterize the cytotoxic profile of EOMC, making informed decisions about its potential for further development.
References
-
Al-Gayyar, M. M. H., et al. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. [Link]
-
Uesawa, Y., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 817-824. [Link]
-
Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641. [Link]
-
Bentham Science. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry, 9(5), 633-641. [Link]
-
Li, P., et al. (1997). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 66, 323-350. [Link]
-
Uesawa, Y., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. researchmap. [Link]
-
Uesawa, Y., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 817-824. [Link]
-
Coconote. (2025). Caspase Activation in Apoptosis Pathway. Coconote. [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
-
Słoczyńska, K., et al. (2021). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
de Almeida, M. M. A., et al. (2025). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 30(19), 4213. [Link]
-
Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(6), 7696-7714. [Link]
-
University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. University of Cambridge. [Link]
-
Wang, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology, 349, 118496. [Link]
-
Sharma, P. (2011). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
-
JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Umar, N. M., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Jurnal Teknologi, 78(10-2). [Link]
-
Blahova, J., et al. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 779, 145570. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Umar, N. M., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Semantic Scholar. [Link]
-
Borenfreund, E., & Puerner, J. A. (1985). Toxicity Tests with Mammalian Cell Cultures. In Scope. [Link]
-
Blahova, J., et al. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]
-
Lallo, S., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1555. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. The National Academies Press. [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Public Health England. [Link]
Sources
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 7. nationalacademies.org [nationalacademies.org]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger | Semantic Scholar [semanticscholar.org]
- 11. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
- 12. researchmap.jp [researchmap.jp]
- 13. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 20. kumc.edu [kumc.edu]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 25. coconote.app [coconote.app]
- 26. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. annualreviews.org [annualreviews.org]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Ethyl (E)-o-methoxycinnamate in Plant Extracts
Introduction
Ethyl (E)-o-methoxycinnamate is a significant bioactive compound found in various plant species, notably in the rhizomes of Kaempferia galanga L. (Zingiberaceae family).[1][2][3] Its presence is of great interest to researchers in the fields of phytochemistry, pharmacology, and cosmetics due to its reported anti-inflammatory and analgesic properties, as well as its function as a UVB absorber in sunscreen formulations.[1][4][5][6] Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal products, quality control, and to ensure the efficacy and safety of derived formulations.
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The described protocol is designed for ease of implementation in a research or quality control laboratory setting, providing a comprehensive guide from sample preparation to data analysis, all underpinned by rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. This compound, being a relatively non-polar compound, is retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a certified reference standard, detected at its UV absorbance maximum.
Materials and Reagents
-
Solvents: HPLC grade methanol and acetonitrile, and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: this compound (purity ≥ 98%).
-
Plant Material: Dried and powdered plant material (e.g., Kaempferia galanga rhizomes).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.1% TFA | This mobile phase composition offers a good balance of elution strength and resolution. The addition of TFA helps to sharpen peaks and improve reproducibility by controlling the ionization of any acidic functional groups in the sample matrix.[1][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation in a reasonable analysis time.[1][3][4] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 308 nm | This wavelength corresponds to the maximum UV absorbance of this compound, ensuring the highest sensitivity for detection.[1][3][4] Other cinnamates also show strong absorbance around this region.[11] |
| Injection Volume | 10 µL | A suitable volume to achieve good peak shape and sensitivity without overloading the column.[3] |
| Run Time | Approximately 15 minutes | Sufficient time to elute the target analyte and any other major components of the extract. |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 360 µg/mL.[1][4][12] These will be used to construct the calibration curve.
Preparation of Plant Extract Sample
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform extraction using sonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Transfer 1 mL of the filtrate to a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Caption: Workflow for HPLC quantification of this compound.
Method Validation
To ensure the reliability and accuracy of the analytical method, it was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]
Specificity
Specificity was evaluated by comparing the chromatograms of the blank (mobile phase), the standard solution, and the plant extract sample. The retention time of the peak in the sample chromatogram should match that of the standard. The peak purity can also be assessed using a PDA detector. The method is considered specific if there are no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by plotting the peak area against the concentration of the working standard solutions. The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.999.[1][4]
Accuracy
Accuracy was determined by a recovery study. A known amount of the standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery was then calculated.
Formula for Recovery: % Recovery = [(Amount found - Original amount) / Amount spiked] x 100
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Formulas:
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Results and Discussion
A typical chromatogram of a standard solution of this compound will show a sharp, well-defined peak at a specific retention time. The chromatogram of the plant extract should exhibit a peak at the same retention time, which can be confirmed by spiking the sample with the standard.
The validation results should demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound in the given plant matrix. The established LOD and LOQ will define the sensitivity of the method.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the routine quantification of this compound in plant extracts. The detailed protocol and validation according to ICH guidelines ensure the integrity and accuracy of the results, making it suitable for quality control and research applications in the pharmaceutical and cosmetic industries.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
ResearchGate. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Repository STFI. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]
-
Journal of Tropical Pharmacy and Chemistry. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. Available from: [Link]
-
ResearchGate. Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Available from: [Link]
-
ResearchGate. Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC. Available from: [Link]
-
PubChem. Ethyl methoxycinnamate. Available from: [Link]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. Available from: [Link]
-
ChemBK. Ethylhexyl Methoxycinnamate. Available from: [Link]
-
Semantic Scholar. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]
-
Wikipedia. Octyl methoxycinnamate. Available from: [Link]
-
ResearchGate. HPLC chromatograms of a standard ethyl-p-methoxycinnamate (EPMC) and b... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 4-Methoxycinnamate in Sunscreen Formulations. Available from: [Link]
-
National Institutes of Health. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Available from: [Link]
-
DergiPark. A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Available from: [Link]
Sources
- 1. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography - Repository STFI [repository.stfi.ac.id]
- 2. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography | Journal of Tropical Pharmacy and Chemistry [jtpc.ff.unmul.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. nbinno.com [nbinno.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Validated In Vitro Protocol for Assessing the Anti-inflammatory Potential of Ethyl (E)-o-methoxycinnamate
Introduction: The Rationale for Investigating Cinnamate Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central process in the inflammatory cascade is the activation of macrophages, which, upon stimulation by agents like bacterial lipopolysaccharide (LPS), release a host of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
The transcriptional regulation of these mediators is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Consequently, inhibition of the NF-κB pathway and the downstream mediators it governs represents a primary strategy for the development of novel anti-inflammatory therapeutics.
Natural products are a rich source of such therapeutic leads. Cinnamic acid and its derivatives have garnered significant interest for their diverse biological activities. Notably, Ethyl-p-methoxycinnamate (EPMC), the para-isomer of the target compound, has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[3][4] Recent studies have further shown that EPMC can suppress the NF-κB pathway, reinforcing its therapeutic potential.[5] While the bioactivity of the para and meta isomers is documented, the ortho isomer, Ethyl (E)-o-methoxycinnamate, remains less characterized. This application note provides a comprehensive, validated protocol to investigate its anti-inflammatory potential using the well-established LPS-stimulated RAW 264.7 murine macrophage model.
Scientific Principle: Targeting the LPS-Induced NF-κB Signaling Pathway
This protocol is designed to assess the ability of this compound to inhibit inflammation at key molecular checkpoints. The experimental model relies on inducing an inflammatory response in RAW 264.7 macrophages with LPS, a component of the outer membrane of Gram-negative bacteria.
Causality of the Model: LPS is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, which leads to the activation of the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of iNOS, COX-2, TNF-α, and IL-6.[9] This protocol will quantify the production of these key markers to determine the efficacy of this compound as an inhibitor of this pathway.
Caption: LPS-induced NF-κB signaling pathway and potential inhibitory points.
Experimental Workflow: A Multi-Parametric Approach
To ensure a comprehensive and robust evaluation, this protocol employs a multi-parametric approach. The workflow is designed to first establish a safe therapeutic window for the test compound and then to quantify its effects on multiple inflammatory endpoints.
Caption: Workflow for evaluating the anti-inflammatory activity.
Detailed Experimental Protocols
Part 1: Cell Culture and Viability Assay (Trustworthiness Pillar)
-
Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 cells. This is a critical first step to ensure that any observed anti-inflammatory effects are not due to cell death.[10]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
-
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[11]
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in serum-free DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with 100 µL of the prepared compound dilutions. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubate for 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.
-
Part 2: LPS-Stimulation and Sample Collection
-
Objective: To induce an inflammatory response and treat cells with non-toxic doses of the test compound.
-
Protocol:
-
Seeding: Seed RAW 264.7 cells in appropriate plates based on the downstream assay (e.g., 24-well plates at 2 x 10⁵ cells/well for Griess/ELISA; 6-well plates at 1 x 10⁶ cells/well for Western Blot).[12] Incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the selected non-toxic concentrations of this compound or vehicle (0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[13]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to remove cell debris. Store the clarified supernatant at -80°C for subsequent NO and cytokine analysis.
-
Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (total protein lysate) and store it at -80°C for Western Blot analysis.[14]
-
-
Part 3: Quantification of Inflammatory Mediators
-
Principle: The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture medium.[12][15]
-
Protocol:
-
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent.
-
Plate Setup: In a new 96-well plate, add 50 µL of each collected supernatant sample and 50 µL of each standard in duplicate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mix must be used within 30 minutes.[16]
-
Reaction: Add 50 µL of the mixed Griess reagent to each well.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: [1 - (NO_LPS+Compound / NO_LPS)] * 100.
-
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically capture and quantify the concentration of TNF-α and IL-6 in the culture supernatant.[17][18]
-
Protocol (General, based on commercial kits):
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant TNF-α or IL-6) and collected supernatant samples to the wells. Incubate for 2 hours at room temperature.[19]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.[20]
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 30 minutes.
-
Substrate Addition: Wash the plate. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark until a blue color develops (15-20 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition similar to the NO assay.
-
Part 4: Protein Expression Analysis via Western Blot
-
Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels (iNOS and COX-2) in the cell lysates, providing mechanistic insight into the compound's action.[21]
-
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay kit to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000).[9][22]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane extensively. Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.[23]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the iNOS and COX-2 band intensities to their corresponding β-actin bands to correct for loading variations.
-
Data Presentation and Interpretation
Results should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test.
Table 1: Illustrative Data Summary for Anti-inflammatory Effects of this compound
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | iNOS Expression (Relative to β-actin) | COX-2 Expression (Relative to β-actin) |
| Control (Untreated) | - | 100 ± 4.2 | 5.1 ± 1.5 | 3.9 ± 1.1 | 0.04 ± 0.01 | 0.06 ± 0.02 |
| LPS (1 µg/mL) | - | 98 ± 3.5 | 100 | 100 | 1.00 | 1.00 |
| LPS + Compound | 10 | 99 ± 4.1 | 75.4 ± 6.8 | 80.1 ± 7.2 | 0.78 ± 0.09* | 0.81 ± 0.10 |
| LPS + Compound | 25 | 97 ± 3.9 | 48.2 ± 5.1 | 55.3 ± 6.0 | 0.51 ± 0.06 | 0.59 ± 0.07 |
| LPS + Compound | 50 | 96 ± 4.5 | 22.6 ± 3.7 | 28.9 ± 4.2 | 0.24 ± 0.04 | 0.30 ± 0.05 |
| LPS + Dexamethasone | 1 | 99 ± 3.2 | 15.8 ± 2.9 | 18.2 ± 3.1 | 0.15 ± 0.03 | 0.21 ± 0.04 |
-
p < 0.05, *p < 0.01, **p < 0.001 compared to the LPS-only group. Data are for illustrative purposes. Dexamethasone is used as a positive control.
Conclusion
This application note provides a robust, multi-faceted protocol to systematically evaluate the anti-inflammatory properties of this compound. By combining viability assays with the quantification of key inflammatory mediators (NO, TNF-α, IL-6) and their upstream regulatory proteins (iNOS, COX-2), this workflow allows researchers to generate reliable and comprehensive data. A dose-dependent reduction in these markers would strongly suggest that this compound possesses anti-inflammatory activity, likely mediated through the inhibition of the NF-κB signaling pathway. Such findings would provide a strong foundation for further mechanistic studies and potential development as a novel therapeutic agent.
References
-
Andreakos, E., Sacre, S. M., Smith, C., Lundberg, A., Kiriakidis, S., Stonehouse, T., Monaco, C., Feldmann, M., & Foxwell, B. M. (2004). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood, 103(6), 2229–2237. [Link]
-
Andreakos, E., et al. (2004). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood. [Link]
-
Bertolini, D. L., et al. (2010). Lipopolysaccharide-induced activation of NF-κB non-canonical pathway requires BCL10 serine 138 and NIK phosphorylations. PLoS One. [Link]
-
Bertolini, D. R., et al. (2010). Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations. PLoS ONE. [Link]
-
Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo). [Link]
-
Saralamma, V. V. G., et al. (2019). Western Blot Analysis of COX-2 and iNOS Proteins. Bio-protocol. [Link]
-
Li, Y., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. [Link]
-
Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. PubMed. [Link]
-
Umar, M.I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. ResearchGate. [Link]
-
Bio-protocol. (2021). Nitric oxide estimation (modified Griess assay). Bio-protocol. [Link]
-
Perkins, C. L., et al. (2017). Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88. Scientific Reports. [Link]
-
Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Kim, M. Y., et al. (2014). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS. ResearchGate. [Link]
-
Lee, S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. [Link]
-
Parra, A., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]
-
Ruga, R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. [Link]
-
Yen, P., et al. (2024). Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression. Nature. [Link]
-
Das, B., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega. [Link]
-
ResearchGate. (2011). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. ResearchGate. [Link]
-
NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI. [Link]
-
RayBiotech. (n.d.). Human TNF alpha ELISA Kit. RayBiotech. [Link]
-
Lin, M.-H., et al. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
-
ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein expression induced by E. coli LPS in J774.2 cells. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols for Investigating the Anti-Cancer Mechanisms of Ethyl (E)-p-methoxycinnamate
An In-Depth Technical Guide for Researchers
Introduction: Ethyl (E)-p-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizomes of Kaempferia galanga, has emerged as a compound of significant interest in oncology research.[1][2] Possessing a range of pharmacological properties, its anti-neoplastic activities are particularly noteworthy.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the multi-faceted anti-cancer mechanisms of EPMC. We will move from foundational cytotoxicity assessments to the elucidation of complex signaling pathways and conclude with protocols for in vivo validation. The methodologies described herein are designed to be robust and self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity. While the user's query specified the "ortho" isomer, the vast majority of published research focuses on the "para" isomer (EPMC), which will be the subject of this guide.
Part 1: Foundational Analysis: Cytotoxicity and Anti-Proliferative Effects
Expertise & Experience: The initial and most critical step in evaluating any potential anti-cancer agent is to determine its dose-dependent effect on cancer cell viability and proliferation. This establishes the therapeutic window and effective concentration range for all subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[3][4]
Application Note 1.1: Determining the IC50 of EPMC
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. By treating cancer cell lines with a serial dilution of EPMC, we can generate a dose-response curve to accurately calculate the IC50 value. This value will guide the concentrations used in subsequent, more complex assays. For instance, studies often use concentrations at, below, and above the IC50 (e.g., IC25, IC50, and IC75) to observe dose-dependent mechanistic effects.[1]
Protocol 1.1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[3][5][6][7]
Materials:
-
Cancer cell line of interest (e.g., Cholangiocarcinoma CL-6, Melanoma B16F10)[1][8]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Ethyl (E)-p-methoxycinnamate (EPMC) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[6][7]
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of EPMC in culture medium. Remove the existing medium from the wells and add 100 µL of the EPMC dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest EPMC dose) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C.[5][6] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of EPMC concentration to determine the IC50 value.
Data Presentation: Sample IC50 Values for EPMC
| Cell Line | IC50 (µg/mL) | Incubation Time | Reference |
| Cholangiocarcinoma (CL-6) | 245.5 | 48 hours | [9] |
| Melanoma (B16F10-NFκB Luc2) | ~37 (88.7 µM) | 24 hours | [8] |
| Fibroblast (OUMS-36T-1F) | 899.6 | 48 hours | [9] |
| Colon Cancer (Caco-2) | 347.0 | 48 hours | [9] |
Note: The higher IC50 in the non-cancerous fibroblast cell line suggests a degree of selectivity for cancer cells.[9]
Part 2: Mechanism of Cell Death: Induction of Apoptosis
Expertise & Experience: A hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis. Unlike necrosis, apoptosis is a controlled, energy-dependent process that avoids inflammation. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]
Application Note 2.1: Quantifying Apoptosis with Annexin V/PI Staining
This dual-staining method provides a quantitative snapshot of the cell death mechanism. By treating cells with EPMC at its IC50 concentration for different time points, we can monitor the progression from early to late apoptosis, confirming that EPMC's cytotoxic effect is mediated through this specific pathway.
Protocol 2.1: Flow Cytometry Analysis with Annexin V-FITC and PI
This protocol is based on established methods for apoptosis detection.[11][12]
Materials:
-
Cells treated with EPMC (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with EPMC for the desired time (e.g., 24 or 48 hours), collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Data Interpretation & Presentation
Flow cytometry data is typically presented as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).
A significant increase in the population of the lower-right and upper-right quadrants in EPMC-treated cells compared to the control indicates the induction of apoptosis.[1]
Table: Effect of EPMC on Apoptosis in CL-6 Cells (48h Treatment)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Reference |
| Control | ~90.1 | ~0.6 | ~4.5 | [1] |
| EPMC (IC25) | ~73.7 | ~12.8 | ~9.0 | [1] |
| EPMC (IC50) | ~5.0 | ~33.8 | ~56.8 | [1] |
Visualization: Apoptosis Detection Workflow
Caption: Proposed signaling pathways inhibited by Ethyl (E)-p-methoxycinnamate (EPMC).
Part 5: In Vivo Validation of Anti-Tumor Efficacy
Expertise & Experience: While in vitro assays are essential for mechanistic insights, the ultimate test of an anti-cancer compound's potential is its efficacy in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice), is a standard preclinical model for evaluating anti-tumor activity. [13][14]This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment. [15]
Application Note 5.1: Assessing EPMC's Anti-Tumor Activity in a Xenograft Model
This experimental phase aims to validate the in vitro findings. By treating tumor-bearing mice with EPMC, we can measure its effect on tumor volume and weight over time, providing critical data on its therapeutic efficacy and potential toxicity (monitored by changes in animal body weight). [16][17]
Protocol 5.1: Subcutaneous Human Tumor Xenograft Model
This is a generalized protocol; all animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [16] Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel)
-
EPMC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse. [16]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, EPMC low dose, EPMC high dose).
-
Treatment: Administer EPMC (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and animal body weight 2-3 times per week. [17]6. Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
Visualization: In Vivo Efficacy Testing Workflow
Caption: Standard workflow for testing the in vivo anti-tumor efficacy of EPMC.
Conclusion: The investigation into the anti-cancer mechanisms of Ethyl (E)-p-methoxycinnamate reveals a sophisticated, multi-pronged attack on cancer cell biology. By systematically applying the protocols outlined in this guide—from determining cytotoxicity to analyzing cell cycle and apoptosis, and from delineating complex signaling pathways to validating efficacy in vivo—researchers can build a comprehensive and robust data package. The evidence suggests that EPMC not only induces apoptotic cell death and cell cycle arrest but also uniquely targets both pro-survival signaling (p38/Akt/NFκB) and fundamental cellular metabolism (fatty acid synthesis), making it a highly compelling candidate for further preclinical and clinical development.
References
-
Muhamad, P., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 1109-1116. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School. [Link]
-
The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from The Francis Crick Institute. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from UVA School of Medicine. [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University of Padua. [Link]
-
Thermo Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. Retrieved from Fisher Scientific. [Link]
-
He, M., et al. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Scientific Reports, 15(1), 15317. [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from ResearchGate. [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Iowa. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(3), 163-167. [Link]
-
ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. Retrieved from ResearchGate. [Link]
-
Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (95), e52547. [Link]
-
ResearchGate. (2025). (PDF) Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Retrieved from ResearchGate. [Link]
-
Ekowati, H., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1530. [Link]
-
Asian Pacific Journal of Cancer Prevention. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Retrieved from APJCP. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from IJPBS. [Link]
-
Gao, H., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0305141. [Link]
-
ResearchGate. (n.d.). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Retrieved from ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. Journal of Ethnopharmacology, 327, 117978. [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from OriGene. [Link]
-
PubMed. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Retrieved from PubMed. [Link]
-
MDPI. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Retrieved from MDPI. [Link]
-
Ferreira, L. G., et al. (2020). Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Chemistry, 8, 451. [Link]
-
Addgene. (2022). Western Blot. Retrieved from Addgene. [Link]
-
Semantic Scholar. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Retrieved from Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). CombiCTx: Screening diffusion gradients of anti-cancer drug combinations. Retrieved from RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from NCBI. [Link]
-
ScienceDirect. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from ScienceDirect. [Link]
Sources
- 1. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell [journal.waocp.org]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl (E)-o-methoxycinnamate as a Potential UV Filtering Agent in Formulations
Foreword: The Quest for Novel Photoprotective Agents
The relentless pursuit of effective and safe UV filtering agents is a cornerstone of dermatological and cosmetic science. While the market is populated with established UV filters, the drive to innovate is fueled by the need for improved photostability, broader UV spectrum coverage, and enhanced safety profiles. Cinnamate esters have long been recognized for their efficacy in the UVB region, with compounds like Octyl methoxycinnamate being widely used.[1][2] This document delves into the potential of a less-explored analogue: Ethyl (E)-o-methoxycinnamate. By shifting the methoxy group to the ortho position on the phenyl ring, we may unlock unique photochemical and formulation properties. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate this compound as a novel UV filtering agent.
Introduction to this compound: A Structural Perspective
This compound is an organic ester formed from o-methoxycinnamic acid and ethanol. Its chemical structure, featuring a conjugated system of a benzene ring, a double bond, and a carbonyl group, is the basis for its ability to absorb UV radiation. The position of the methoxy group is critical; the ortho substitution may influence the molecule's electronic properties and steric hindrance, potentially affecting its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and photostability compared to its widely used para-isomer, Ethylhexyl Methoxycinnamate.[1][3]
The primary mechanism of action for cinnamate-based UV filters is the absorption of UV photons, which excites electrons to a higher energy state. The molecule then dissipates this energy primarily through non-radiative pathways, such as heat, and potentially through reversible trans-cis isomerization.[4][5] Understanding the efficiency of these deactivation pathways is crucial to determining the compound's effectiveness and photostability as a UV filter.
Key Potential Advantages:
-
Novelty: As a less-studied isomer, it presents an opportunity for new intellectual property in the field of photoprotection.
-
Modified Photochemistry: The ortho-methoxy group may alter the electronic distribution and steric environment, potentially leading to a shifted UV absorption spectrum and different photostability profile.
-
Biodegradability: Ester linkages are often susceptible to hydrolysis, suggesting a potential for environmental degradation.
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method is the Claisen-Schmidt condensation to form the cinnamic acid precursor, followed by Fischer esterification.
Two-Step Synthesis Protocol
This protocol outlines a laboratory-scale synthesis.
Step 1: Synthesis of (E)-o-methoxycinnamic acid via Verley-Doebner Modification of the Knoevenagel Condensation. [6][7]
-
Rationale: This method is a reliable way to form carbon-carbon double bonds and is well-suited for creating cinnamic acid derivatives from benzaldehydes.
-
Materials:
-
o-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (2-3 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add concentrated HCl to the cooled mixture until a precipitate forms and the pH is acidic.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove impurities.
-
Recrystallize the crude (E)-o-methoxycinnamic acid from an appropriate solvent (e.g., ethanol/water mixture) to yield a purified product.
-
Dry the purified product under vacuum.
-
Step 2: Fischer Esterification to this compound. [8]
-
Rationale: This is a classic acid-catalyzed esterification that is effective for producing esters from carboxylic acids and alcohols.
-
Materials:
-
(E)-o-methoxycinnamic acid (from Step 1)
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, suspend the purified (E)-o-methoxycinnamic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours. A Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization if it is a solid at room temperature.
-
Physicochemical and Photochemical Characterization
A thorough characterization is essential to determine the suitability of this compound as a UV filter.
UV-Visible Spectrophotometry
-
Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the compound.
-
Protocol:
-
Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
Prepare a series of dilutions from the stock solution.
-
Using a calibrated UV-Visible spectrophotometer, measure the absorbance of each dilution from 200 nm to 400 nm, using the solvent as a blank.
-
Identify the λmax from the resulting spectra.
-
Using the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance versus concentration at the λmax.
-
The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.
-
Table 1: Expected vs. Measured Spectroscopic Properties
| Parameter | Expected Range (based on cinnamates) | Experimental Data |
|---|---|---|
| λmax (nm) | 290 - 320 | [To be filled with experimental results] |
| Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | 15,000 - 30,000 | [To be filled with experimental results] |
| Solubility in cosmetic oils | Moderate to High | [To be filled with experimental results] |
In Vitro Sun Protection Factor (SPF) Determination
-
Objective: To estimate the SPF of a formulation containing this compound. In vitro methods are crucial for initial screening and formulation development.[9][10][11][12]
-
Protocol (based on ISO 24443 and general in vitro methods): [13]
-
Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with a roughened surface to mimic the skin's topography.[10][13]
-
Formulation Preparation: Prepare a simple oil-in-water or water-in-oil emulsion containing a known concentration of this compound (e.g., 2-10% w/w).
-
Sample Application: Accurately apply the formulation to the PMMA plate at a density of 1.2 to 2.0 mg/cm².[10] Ensure a uniform film is created.
-
Drying/Incubation: Allow the film to dry and equilibrate in a dark environment for at least 15 minutes.
-
Spectrophotometric Measurement: Measure the transmittance of UV radiation through the substrate with the applied sunscreen film at 1 nm intervals from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The in vitro SPF is calculated using the following equation:
Where:
-
E(λ) is the erythemal action spectrum.
-
I(λ) is the spectral irradiance of the UV source.
-
T(λ) is the spectral transmittance of the sample.
-
The integration is performed from 290 to 400 nm.
-
-
Photostability Assessment
-
Objective: To evaluate the degradation of this compound upon exposure to UV radiation. Photostability is a critical parameter for a UV filter's efficacy and safety.[14][15][16][17]
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., isopropanol) or a thin film of a formulation on a quartz plate.
-
Measure the initial UV absorption spectrum of the sample.
-
Expose the sample to a controlled dose of UV radiation from a solar simulator.
-
Periodically measure the UV absorption spectrum during the irradiation period.
-
Quantify the degradation by monitoring the decrease in absorbance at the λmax.
-
For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining parent compound and identify potential photodegradation products.[14][15][18]
-
dot
Caption: Workflow for Photostability Assessment.
Formulation Considerations
The performance of a UV filter is highly dependent on the formulation in which it is incorporated.
-
Solubility and Compatibility: this compound, being an ester, is expected to be oil-soluble.[1] Its compatibility with other cosmetic ingredients, such as emollients, emulsifiers, and other UV filters, must be evaluated.
-
Photostabilizers: The photostability of cinnamate derivatives can sometimes be enhanced by the inclusion of other UV filters like octocrylene or by antioxidants.[15] Investigating such combinations is a logical next step.
-
Emulsion Type: The type of emulsion (O/W or W/O) can influence the film-forming properties on the skin and thus the overall efficacy of the sunscreen.[19]
dot
Caption: Formulation Development Logic.
Safety and Regulatory Considerations
While this document focuses on the technical application, any new cosmetic ingredient must undergo rigorous safety testing.
-
Skin Penetration: Studies should be conducted to determine the extent to which this compound penetrates the skin.[4]
-
Toxicity: In vitro and in vivo toxicological studies are necessary to assess for potential irritation, sensitization, and systemic toxicity.[20][21][22]
-
Endocrine Disruption: Some UV filters have come under scrutiny for potential endocrine-disrupting effects.[2][23] This is a critical aspect to evaluate for any new UV-filtering compound.
Conclusion and Future Directions
This compound presents an intriguing avenue for research in the development of novel UV filtering agents. Its structural similarity to well-established cinnamates provides a strong rationale for its investigation. The protocols outlined in these application notes offer a systematic approach to its synthesis, characterization, and evaluation in formulations. Future work should focus on a comprehensive comparison of its performance and safety profile against existing UVB filters, exploration of synergistic combinations with other UV absorbers, and long-term stability studies in various formulation bases. The data generated through these standardized protocols will be crucial in determining if this compound can be a valuable addition to the arsenal of photoprotective ingredients.
References
- Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE.
- Cambon, M., Issachar, N., Castelli, D., & Robert, C. (2001). An in vivo method to assess the photostability of UV filters in a sunscreen. Journal of Cosmetic Science, 52(1), 1-11.
- MDEdge. (2022). Sun Protection Factor Testing: A Call for an In Vitro Method.
- ALS Global. (n.d.). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
- Cambon, M., Issachar, N., Castelli, D., & Robert, C. (2001). An in vivo method to assess the photostability of UV filters in a sunscreen. Journal of Cosmetic Science, 52(1), 1-11.
- Wikipedia. (n.d.). Octyl methoxycinnamate.
- Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE.
- SpecialChem. (n.d.). ETHYLHEXYL METHOXYCINNAMATE - Cosmetic Ingredient (INCI).
- Pissavini, M., et al. (2003). Determination of the in vitro SPF.
- Sobi, R., et al. (2016).
- Justia Patents. (2003). Novel stabilized cinnamic ester sunscreen compositions.
- Eurofins. (n.d.). In vitro SPF Testing.
- Cosmedesk Blog. (n.d.). Ingredient in the spotlight: Ethylhexyl Methoxycinnamate.
- Ataman Kimya. (n.d.). 2-ETHYLHEXYL 4-METHOXYCINNAMATE.
- de Oliveira, C. A. L., et al. (2018).
- Gaspar, L. R., & Campos, P. M. (2007).
- University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
- Morlière, P., et al. (1982). A STUDY OF THE PHOTOCHEMICAL PROPERTIES OF SOME CINNAMATE SUNSCREENS BY STEADY STATE AND LASER FLASH PHOTOLYSIS. Semantic Scholar.
- Miksa, S., et al. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries.
- RSC Publishing. (n.d.). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens.
- D'Andrea, S. L., & Dicks, A. P. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
- ResearchGate. (n.d.). A new sunscreen of the cinnamate class: Synthesis and enzymatic hydrolysis evaluation of glyceryl esters of p-methoxycinnamic acid.
- Freitas, J. V., et al. (2015). Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. Semantic Scholar.
- ResearchGate. (n.d.). Photostability and phytotoxicity of selected sunscreen agents and their degradation mixtures in water.
- ResearchGate. (n.d.). Comparative toxicity of UV-filter Octyl methoxycinnamate and its photoproducts on zebrafish development.
- ToxicFree Foundation. (n.d.). Octyl Methoxycinnamate - Ingredient Database.
- ResearchGate. (n.d.). Formulation of Sunscreen Cream of Germanicol cinnamate from the Leaves of Tabat barito (Ficus deltoides Jack) and an Assay of its' Sun Protection Factor.
- Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
- Lorigo, M., et al. (2024). Effects associated with exposure to the emerging contaminant octyl-methoxycinnamate (a UV-B filter)
- SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
- Chemsynth. (n.d.). Octyl Methoxycinnamate.
- NIH. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
- ResearchGate. (n.d.). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate.
- ResearchGate. (n.d.). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor.
- ResearchGate. (n.d.). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 5. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unife.it [iris.unife.it]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. alsglobal.com [alsglobal.com]
- 14. An in vivo method to assess the photostability of UV filters in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. | Semantic Scholar [semanticscholar.org]
- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. thetoxicfreefoundation.com [thetoxicfreefoundation.com]
- 22. Effects associated with exposure to the emerging contaminant octyl-methoxycinnamate (a UV-B filter) in the aquatic environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ingredient in the spotlight: Ethylhexyl Methoxycinnamate | Cosmedesk Blog [cosmedesk.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Ethyl (E)-o-methoxycinnamate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the cytotoxic potential of Ethyl (E)-o-methoxycinnamate. This document emphasizes the scientific rationale behind experimental design and furnishes detailed, step-by-step methodologies for accurate and reproducible results.
Introduction: The Significance of Cytotoxicity Profiling
This compound, a derivative of cinnamic acid, is a compound of interest in various fields, including pharmacology and cosmetics. Preliminary studies have suggested its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines such as cholangiocarcinoma, breast cancer, and melanoma cells.[1][2][3][4] A thorough understanding of its cytotoxic profile is paramount for both therapeutic development and safety assessment. Cytotoxicity assays are foundational in vitro tools that determine the concentration at which a substance induces cell death, offering critical insights into its therapeutic window and potential toxicity.[5]
This guide will detail the use of three common yet powerful assays to build a comprehensive cytotoxicity profile of this compound:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.
-
Apoptosis Assays (Annexin V & Caspase-3): To elucidate the mechanism of cell death.
PART 1: Experimental Design and Preliminary Considerations
Cell Line Selection: The Foundation of Relevant Data
The choice of cell line is a critical determinant of the relevance and translatability of cytotoxicity data.[6] The selection should be guided by the research question.
-
For Anticancer Studies: Utilize cell lines derived from the cancer type of interest. For example, if investigating this compound for liver cancer, the HepG2 cell line would be appropriate.[4] Studies have previously used cholangiocarcinoma (CL-6), colon cancer (Caco-2), and breast cancer (MCF-7) cell lines.[1][2][3]
-
For General Toxicity Screening: A panel of cell lines from different tissues can provide a broader understanding of potential organ-specific toxicity. This could include liver cells (HepG2), kidney cells (HEK293), and fibroblasts.[6]
-
Normal Cell Line Control: It is crucial to include a non-cancerous, or "normal," cell line (e.g., human dermal fibroblasts) to determine the selectivity of the compound's cytotoxic effects.[6][7] A high selectivity index (the ratio of the IC50 in normal cells to that in cancer cells) is a desirable characteristic for a potential anticancer drug.[1]
Compound Preparation and Handling
Safety First: Before handling this compound, consult the Safety Data Sheet (SDS).[8][9][10][11][12] While some sources indicate it is not classified as hazardous, others suggest it may cause skin and eye irritation.[9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stock Solution Preparation:
-
Solvent Selection: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
PART 2: Core Cytotoxicity Assay Protocols
MTT Assay: A Measure of Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability based on metabolic activity.[5][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][15] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[13][15]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used). A known cytotoxic agent can be used as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS is a common stock, diluted in serum-free medium) to each well.[15]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[5]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
LDH Assay: Assessing Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the activity of LDH released from damaged cells.[5] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[17] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[5]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with a lysis buffer (provided in most commercial kits) for 30-45 minutes before the end of the incubation period.[18]
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells (optional, but recommended for suspension cells).[18] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[18]
-
LDH Reaction: Add the LDH reaction mixture (typically containing the substrate and dye) to each well.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Stop Reaction: Add the stop solution provided in the kit.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[5]
Apoptosis Assays: Unveiling the Mechanism of Cell Death
Observing a decrease in cell viability or an increase in membrane permeability does not fully explain how the cells are dying. Apoptosis, or programmed cell death, is a distinct mechanism from necrosis. Distinguishing between these is crucial for understanding the compound's mode of action.
Principle: This flow cytometry-based assay identifies different stages of cell death.[20] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, labeling early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[20] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.[20]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[20][22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[23] Caspase-3 is a critical executioner caspase, responsible for the cleavage of many key cellular proteins during apoptosis.[24] This assay utilizes a synthetic substrate (e.g., Ac-DEVD-AMC or DEVD-pNA) that is specifically cleaved by activated caspase-3.[24][25] The cleavage releases a fluorescent (AMC) or colorimetric (pNA) molecule, the signal of which is proportional to the caspase-3 activity in the cell lysate.[23][24][25]
Step-by-Step Protocol (Fluorometric):
-
Cell Treatment: Seed and treat cells in a multi-well plate as described previously.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[25]
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
Assay Reaction: In a new 96-well plate (black, for fluorescence), add the cell lysate and the caspase-3 substrate (e.g., Ac-DEVD-AMC).[24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[25]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~420-460 nm.[24][25]
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to untreated controls.
PART 3: Data Interpretation and Presentation
A multi-assay approach provides a robust and comprehensive assessment of cytotoxicity.
Data Summary Table:
| Assay | Principle | Endpoint Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric signal (Formazan) | Decrease in signal indicates reduced metabolic activity/viability.[13][14] |
| LDH | Release of cytosolic enzyme | Colorimetric signal (Formazan) | Increase in signal indicates loss of membrane integrity.[17] |
| Annexin V/PI | Phosphatidylserine externalization and membrane permeability | Fluorescence (Flow Cytometry) | Increase in Annexin V+/PI- and Annexin V+/PI+ populations indicates apoptosis.[20] |
| Caspase-3 | Activity of executioner caspase | Fluorescence or Colorimetric signal | Increase in signal indicates activation of the apoptotic pathway.[24][26] |
IC₅₀ Determination: For the MTT and LDH assays, data should be used to generate dose-response curves and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the cell viability or causes 50% cytotoxicity). Previous studies have reported IC₅₀ values for Ethyl-p-methoxycinnamate in various cell lines, for example, 245.5 µg/ml in CL-6 cells and 97.09 µg/mL in B16 melanoma cells.[4][27]
Conclusion
The protocols outlined in these application notes provide a validated framework for the systematic evaluation of this compound's cytotoxic effects. By employing a multi-parametric approach that interrogates cell metabolism, membrane integrity, and specific apoptotic pathways, researchers can generate high-quality, reproducible data. This comprehensive profiling is essential for advancing our understanding of this compound's biological activity and for making informed decisions in the fields of drug discovery and toxicology.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- LDH assay kit guide: Principles and applications - Abcam. (n.d.).
- Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds - Benchchem. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega. (n.d.).
- Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC - NIH. (n.d.).
- Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate | Request PDF - ResearchGate. (n.d.).
- Caspase-3 Activity Assay Kit #5723 - Cell Signaling Technology. (n.d.).
- Caspase Activity Assay - Creative Bioarray. (n.d.).
- Measurement of CTL-induced cytotoxicity: the caspase 3 assay - PubMed - NIH. (n.d.).
- What is the principle of LDH assay? - AAT Bioquest. (2023, June 21).
- Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. (2025, August 6).
- LDH cytotoxicity assay - Protocols.io. (2024, December 11).
- Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.).
- A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells - PubMed. (n.d.).
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
- 502700 ethyl hexyl methoxy cinnamate (omc) safety data sheet - SDS US. (2020, May 11).
- MTT Assay Protocol | Springer Nature Experiments. (n.d.).
- What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
- Chapter: 4 Assays for Predicting Acute Toxicity. (n.d.).
- (PDF) Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - ResearchGate. (2020, April 13).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
- Safety Data Sheet - Cayman Chemical. (2025, November 11).
- MTT assay protocol | Abcam. (n.d.).
- Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells - ResearchGate. (2021, February 27).
- Ethylhexyl Methoxycinnamate MSDS. (n.d.).
- Cytotoxicity - XCellR8. (n.d.).
- SAFETY DATA SHEET. (2019, August 24).
- Toxicity Tests with Mammalian Cell Cultures - Scope. (n.d.).
- Safety Data Sheet - Chemotechnique Diagnostics. (n.d.).
- New probabilistic risk assessment of ethylhexyl methoxycinnamate: Comparing the genotoxic effects of trans- and cis-EHMC | Request PDF - ResearchGate. (2025, August 6).
- Cytotoxicity Test - Nelson Labs. (n.d.).
- Octyl Methoxycinnamate Modulates Gene Expression and Prevents Cyclobutane Pyrimidine Dimer Formation but not Oxidative DNA Damage in UV-Exposed Human Cell Lines - NIH. (n.d.).
Sources
- 1. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. x-cellr8.com [x-cellr8.com]
- 8. vigon.com [vigon.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. unilongmaterial.com [unilongmaterial.com]
- 11. v6-file.globalso.com [v6-file.globalso.com]
- 12. chemotechnique.se [chemotechnique.se]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. mpbio.com [mpbio.com]
- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Measurement of CTL-induced cytotoxicity: the caspase 3 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In vitro anti-proliferative activity of Ethyl (E)-o-methoxycinnamate on cancer cells
An Application Guide to Investigating the In Vitro Anti-Proliferative Activity of Ethyl (E)-p-Methoxycinnamate on Cancer Cells
Senior Application Scientist Note: This document provides a comprehensive guide to evaluating the anti-cancer properties of Ethyl (E)-p-methoxycinnamate (EPMC), a compound extensively studied for its therapeutic potential. The user's original query specified the ortho- isomer; however, the overwhelming body of scientific literature focuses on the anti-proliferative activities of the para- isomer (EPMC), isolated from plants like Kaempferia galanga.[1][2][3] Therefore, this guide is centered on the well-documented Ethyl (E)-p-methoxycinnamate to ensure scientific accuracy and provide robust, reproducible protocols. The methodologies described herein are broadly applicable for investigating various small molecule inhibitors against cancer cell lines.
Introduction and Scientific Rationale
Ethyl (E)-p-methoxycinnamate (EPMC) is a natural phenylpropanoid ester found abundantly in the rhizomes of Kaempferia galanga, a medicinal plant used in traditional Southeast Asian medicine.[2][3] Emerging research has identified EPMC as a promising anti-cancer agent, demonstrating cytotoxic and pro-apoptotic effects across a range of human cancer cell lines, including colorectal carcinoma (HCT-116), melanoma (B16F10), oral cancer (HSC-4), and breast cancer (MCF-7).[1][2][3]
The rationale for investigating EPMC stems from its multi-faceted mechanism of action, which disrupts key cellular processes essential for cancer cell survival and proliferation. Understanding these mechanisms is crucial for its development as a potential therapeutic agent. This guide provides a framework for researchers to systematically evaluate the anti-proliferative effects of EPMC, from initial cytotoxicity screening to more detailed mechanistic assays.
Known Molecular Mechanisms of EPMC
The anti-tumor activity of EPMC is not attributed to a single action but rather to its ability to modulate several critical signaling pathways and metabolic processes within cancer cells. A synthesized understanding of the literature points to the following key mechanisms:
-
Metabolic Reprogramming: EPMC has been shown to suppress de novo fatty acid synthesis by downregulating key enzymes such as ATP citrate lyase (Acly), Acetyl-CoA carboxylase 1 (Acc1), and Fatty acid synthase (Fasn). This leads to a significant depletion of intracellular ATP, starving the cancer cells of the energy required for rapid proliferation.[4]
-
Cell Cycle Arrest: The energy depletion caused by EPMC is associated with an arrest of the cell cycle at the G1/S transition phase, effectively halting the cell's ability to enter the DNA synthesis (S) phase and commit to division.[4] This is linked to the inhibition of the c-Myc/SREBP1 pathway, a central regulator of cancer cell metabolism and growth.[4]
-
Inhibition of Pro-Survival Signaling: EPMC has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by suppressing the phosphorylation of Akt at Serine 473, a critical step in the PI3K/Akt pathway that often leads to NF-κB activation.[2] NF-κB is a well-established transcription factor that promotes cancer cell survival, proliferation, and metastasis.
-
Induction of Apoptosis: EPMC treatment leads to programmed cell death, or apoptosis. This is evidenced by classic apoptotic hallmarks such as chromatin condensation in the nucleus, loss of mitochondrial membrane potential, and the subsequent activation of executioner caspases 3 and 7.[1]
These interconnected pathways illustrate how EPMC mounts a comprehensive attack on cancer cell biology.
Caption: EPMC's multi-target mechanism against cancer cell proliferation.
Experimental Workflow and Design
A logical and sequential workflow is essential for characterizing the anti-proliferative effects of EPMC. The process begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by specific assays to dissect the underlying mechanisms of action.
Caption: A typical experimental workflow for assessing EPMC's activity.
Causality Behind Experimental Choices
-
Cell Line Selection: It is critical to include a panel of cell lines, ideally from different cancer types (e.g., colon, skin, oral) where EPMC has shown activity.[1][2] Crucially, a non-cancerous cell line (e.g., normal colon fibroblasts CCD-18co) should be included as a control to assess the selectivity and potential toxicity of the compound towards healthy cells.[1]
-
Compound Solubilization: EPMC is a lipophilic ester.[1] Therefore, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to prepare a high-concentration stock solution. Subsequent dilutions should be made in a complete culture medium to minimize solvent toxicity, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Dose-Response: Cancer cells respond to cytotoxic agents in a dose-dependent manner. The initial cytotoxicity assay (MTT) must be performed over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of EPMC required to inhibit the growth of 50% of the cell population. This value is essential for designing subsequent mechanistic studies.
Detailed Experimental Protocols
The following protocols are standardized and widely used in cell biology. They are presented here with insights relevant to the study of EPMC.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
96-well flat-bottom plates
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
EPMC stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][7]
-
Solubilization solution: DMSO[8] or 4 mM HCl, 0.1% NP40 in isopropanol.[7]
-
Multichannel pipette
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well (in 100 µL of complete medium) into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of EPMC in a complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the EPMC dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Exposure: Incubate the treated plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative effects.[8]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[7]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Read the absorbance at 590 nm using a microplate reader.[7]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). This is essential for validating EPMC's reported effect on G1/S arrest.[4]
Materials:
-
6-well plates
-
EPMC at a predetermined concentration (e.g., IC50 value)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with EPMC (at its IC50 concentration) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells and fixes them.[9] Incubate for at least 30 minutes at 4°C (or overnight at -20°C).[9][10]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.
-
RNA Digestion: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.
-
DNA Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[11] Use appropriate software (e.g., FlowJo, ModFit) to gate on single cells and model the cell cycle distribution based on the PI fluorescence histogram.
Protocol 3: Apoptosis Detection by Annexin V & PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).[12]
Materials:
-
6-well plates
-
EPMC at a predetermined concentration
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Seed and treat cells with EPMC and a vehicle control in 6-well plates as described in the cell cycle protocol.
-
Harvest Cells: Collect all cells (adherent and floating) as described previously to ensure apoptotic bodies are not lost.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[15] The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.[15][16] Gently vortex the cells.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[16]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpretation:
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Data Summary for EPMC Cytotoxicity (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Selectivity Index (SI)* |
| HCT-116 | Colorectal Carcinoma | Value | Value |
| B16F10 | Melanoma | Value | Value |
| HSC-4 | Oral Squamous Carcinoma | Value | Value |
| CCD-18co | Normal Colon Fibroblast | Value | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity towards cancer cells.
Table 2: Example Data for Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| EPMC (IC50) | 78.9 ± 4.5 | 10.1 ± 1.9 | 11.0 ± 2.1 |
An accumulation of cells in the G0/G1 phase with a corresponding decrease in the S phase would confirm G1 arrest.
Table 3: Example Data for Apoptosis Assay
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.1 ± 2.2 | 3.5 ± 0.8 | 2.4 ± 0.6 |
| EPMC (IC50) | 45.7 ± 5.1 | 35.2 ± 4.3 | 19.1 ± 3.7 |
A significant increase in the percentage of early and late apoptotic cells indicates that EPMC induces cell death via apoptosis.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
PubMed. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. Retrieved from [Link]
-
National Institutes of Health. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. PMC. Retrieved from [Link]
-
YARSI Academic Journal. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. Retrieved from [Link]
- Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
-
Orient. J. Chem. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes & Protocols: Ethyl (E)-o-methoxycinnamate and Its Analogs as Chemical Probes in Biological Systems
Introduction
Cinnamic acid and its derivatives represent a burgeoning class of biologically active molecules, prized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] A significant portion of these compounds are derived from natural sources, making them attractive starting points for drug discovery and for the development of chemical probes to dissect complex cellular pathways. This guide focuses on the application of methoxy-substituted ethyl cinnamate esters as chemical probes.
While the user specified Ethyl (E)-o-methoxycinnamate, the vast majority of published biological research focuses on its structural isomer, Ethyl (E)-p-methoxycinnamate (EPMC) , a major bioactive component isolated from the rhizome of Kaempferia galanga (galangal).[3][4] EPMC has been characterized as a potent modulator of key signaling pathways involved in inflammation, cancer progression, and angiogenesis.[5][6] Due to the extensive available data, this document will primarily detail the use of EPMC as a representative chemical probe. The principles and protocols described herein can, however, serve as a robust framework for investigating the biological activities of other isomers, including the ortho and meta variants.
This guide provides an in-depth look at the mechanism of action of EPMC and detailed protocols for its application in cell-based assays, empowering researchers to leverage this compound in their biological investigations.
Physicochemical Properties & Handling
Successful and reproducible experimentation begins with the proper handling and preparation of the chemical probe. EPMC is an oil-soluble small molecule with low aqueous solubility, a critical factor to consider in experimental design.[7]
Table 1: Physicochemical Properties of Ethyl (p)-methoxycinnamate (EPMC)
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [8] |
| Molecular Formula | C₁₂H₁₄O₃ | [8] |
| Molecular Weight | 206.24 g/mol | |
| Appearance | White, odorless needle-like crystals | |
| Melting Point | 48-49 °C | [4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol, methanol. | [7] |
| Purity | >98% recommended for biological assays | - |
Preparation of Stock Solutions
Scientist's Note: The low water solubility of EPMC necessitates the use of an organic solvent for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.
-
Weighing: Accurately weigh the desired amount of EPMC powder using a calibrated analytical balance in a chemical fume hood.
-
Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C).
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock solution is typically stable for several months.
Preparation of Working Solutions
Prepare working solutions by diluting the high-concentration stock solution in complete cell culture medium immediately before use. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.1%.
Mechanism of Action as a Chemical Probe
EPMC exerts its biological effects by modulating several key cellular signaling pathways. Its utility as a chemical probe stems from its ability to specifically inhibit proteins and pathways implicated in disease, most notably the NF-κB signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. EPMC has been identified as a potent inhibitor of NF-κB activation in melanoma cells.[5] This makes EPMC a valuable tool for studying the downstream consequences of NF-κB inhibition in various biological contexts.
The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.
Caption: Proposed mechanism of EPMC action on the canonical NF-κB pathway.
Anti-Angiogenic and Anti-Inflammatory Effects
Beyond NF-κB, EPMC demonstrates significant anti-angiogenic and anti-inflammatory properties, broadening its utility as a probe.
-
Anti-Angiogenesis: EPMC has been shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) and reduce the levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[6]
-
Anti-Inflammation: The compound exhibits anti-inflammatory activity, which is partly attributed to its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[4][9]
Table 2: Summary of Reported Biological Activities of EPMC
| Biological Target/Process | Cell Line/Model | Effective Concentration / IC₅₀ | Key Outcome | Reference(s) |
| NF-κB Activation | B16F10 Melanoma | IC₅₀: 88.7 µM | Inhibition of NF-κB reporter activity | [5] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀: ~360 µg/mL | Reduced cell viability | [3][10] |
| Angiogenesis | HUVECs | 50-100 µg/mL | Inhibition of capillary tube formation | [6] |
| VEGF Production | HUVECs | 100-200 µg/mL | Significant reduction in VEGF levels | [6] |
| Chemoprevention | Mouse Fibrosarcoma | - | Inhibition of tumor growth (in vivo) | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for using EPMC to investigate key biological processes.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which EPMC becomes cytotoxic to a specific cell line, which is essential for differentiating targeted pathway modulation from general toxicity.
Materials:
-
Target cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
EPMC stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EPMC in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the EPMC-containing medium. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of EPMC that inhibits cell growth by 50%).
Protocol 2: Analysis of NF-κB Inhibition using a Reporter Assay
This assay provides a quantitative measure of EPMC's ability to inhibit NF-κB transcriptional activity.
Caption: General workflow for an NF-κB luciferase reporter assay.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., B16F10-NFκB-Luc2).[5]
-
EPMC stock solution.
-
NF-κB activator (e.g., human TNF-α, 10 ng/mL).
-
Luciferase assay system (e.g., Promega's Luciferase Assay System).
-
White, opaque 96-well plates (for luminescence assays).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Treat the cells with serial dilutions of EPMC (or vehicle control) for 1-2 hours prior to stimulation.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to all wells except the "unstimulated control" wells. Incubate for 6-8 hours.
-
Cell Lysis and Assay: Remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system. Add the luciferase substrate.
-
Signal Measurement: Immediately measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signals to the "stimulated vehicle control" (set to 100% activity). Plot the percentage of inhibition against the EPMC concentration to calculate the IC₅₀ for NF-κB inhibition.
Scientist's Note: It is crucial to run a parallel cytotoxicity assay (Protocol 1) to ensure that the observed decrease in luciferase activity is due to specific inhibition of the NF-κB pathway and not simply a result of cell death.
Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the effect of EPMC on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Matrigel® Basement Membrane Matrix.
-
EPMC stock solution.
-
96-well plate (pre-chilled).
-
Calcein AM stain (for visualization, optional).
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of EPMC, vehicle control, or a known angiogenesis inhibitor (e.g., Suramin) as a positive control.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-18 hours.
-
Visualization and Analysis:
-
Examine the formation of capillary-like networks using a phase-contrast microscope.
-
Capture images of each well.
-
Quantify the extent of tube formation by measuring parameters such as the number of branching points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Compare the quantitative angiogenesis parameters from EPMC-treated wells to the vehicle control wells to determine the inhibitory effect.
Data Interpretation & Troubleshooting
-
Distinguishing Specificity from Toxicity: Always correlate results from functional assays (e.g., NF-κB reporter) with cytotoxicity data. A compound that shows activity at concentrations well below its cytotoxic threshold (typically a >10-fold difference) is considered to have a specific effect.
-
Solubility Issues: If you observe precipitate in your media after adding the EPMC working solution, your final concentration may be too high, or the compound may be crashing out of solution. Try lowering the final concentration or using a different solubilization aid if compatible with your cell line (e.g., pluronic F-68).
-
Vehicle Control Effects: DMSO can have biological effects at concentrations >0.5%. Always ensure your vehicle control has the same final DMSO concentration as your highest EPMC dose and that this concentration is non-toxic and does not affect the assay readout.
Conclusion
Ethyl (E)-p-methoxycinnamate (EPMC) is a versatile and well-characterized chemical probe for investigating fundamental cellular processes. Its demonstrated ability to inhibit the NF-κB pathway and angiogenesis makes it a valuable tool for researchers in oncology, immunology, and drug development. The protocols outlined in this guide provide a solid foundation for utilizing EPMC to explore these pathways and to serve as a template for the characterization of related cinnamate derivatives.
References
- Omar, R., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Journal of Applied Pharmaceutical Science, 6(10), 183-188. [Link available upon request]
-
Klammer, H., et al. (2007). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 384(1-3), 283-294. [Link]
-
Blahova, J., et al. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 778, 145570. [Link]
-
Sari, D. K., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Journal of Applied Pharmaceutical Science, 6(10). [Link]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]
-
University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]
-
Request PDF. (n.d.). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]
- BenchChem. (2025). The Multifaceted Biological Activities of Cinnamates: A Technical Review for Drug Discovery and Development. [Link available upon request]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]
-
Ekowati, J., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1543. [Link]
-
Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]
-
Atlantis Press. (2020). Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. [Link]
-
Rodrigues, D. N., et al. (2021). Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane: Toxicological effects on marine biota and human concerns. Journal of Applied Toxicology, 41(11), 1836-1850. [Link]
-
Request PDF. (n.d.). Bioaccumulation and biochemical effects of ethylhexyl methoxy cinnamate and its main transformation products in zebrafish. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Octinoxate. PubChem. [Link]
-
Herzog, B., & Gysi, M. (2019). Analysis of photokinetics of 2'-ethylhexyl-4-methoxycinnamate in sunscreens. Photochemical & Photobiological Sciences, 18(8), 2026-2032. [Link]
-
Montenegro, L., et al. (2012). Encapsulation of ethylhexyl methoxycinnamate, a light-sensitive UV filter, in lipid nanoparticles. Journal of Pharmaceutical Sciences, 101(7), 2570-2577. [Link]
-
Request PDF. (n.d.). Exposure to UV-B filter octylmethoxycinnamate and human health effects: Focus on endocrine disruptor actions. ResearchGate. [Link]
-
Ekowati, J., et al. (2019). Structure modification of ethyl p-methoxycinnamate and their bioassay as chemopreventive agent against mice's fibrosarcoma. Indonesian Journal of Pharmacy, 30(4), 253. [Link]
-
Request PDF. (n.d.). Encapsulation of ethylhexyl methoxycinnamate, a light-sensitive UV filter, in lipid nanoparticles. ResearchGate. [Link]
-
DrugBank. (n.d.). Octylmethoxycinnamate. [Link]
-
O'Connor, L. E., et al. (2017). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts. Environmental Science: Processes & Impacts, 19(6), 844-853. [Link]
- An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (n.d.). [Link available upon request]
-
Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(1), 147-153. [Link]
-
Di Cicco, E., et al. (2023). First In Vivo Insights on the Effects of Tempol-Methoxycinnamate, a New UV Filter, as Alternative to Octyl Methoxycinnamate, on Zebrafish Early Development. International Journal of Molecular Sciences, 24(7), 6736. [Link]
-
Wikipedia. (n.d.). Octyl methoxycinnamate. [Link]
-
Request PDF. (n.d.). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts. ResearchGate. [Link]
-
Sova, M., et al. (2012). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Letters in Drug Design & Discovery, 9(4), 349-355. [Link]
-
Suzana, S., et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P-Methoxycinnamate. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem. [Link]
- BenchChem. (2025).
-
INCIDecoder. (n.d.). Ethylhexyl Methoxycinnamate. [Link]
-
UL Prospector. (n.d.). Ethylhexyl Methoxycinnamate by Suzhou Greenway Biotech Co.,Ltd. [Link]
-
de Oliveira, J. M. S., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6296. [Link]
-
de Souza, A. G., et al. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 23(6), 1367. [Link]
-
Umar, M. I., et al. (2013). Effects of ethyl-p-methoxycinnamate (EPMC) on tube formation and VEGF content in HUVECs. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization | Atlantis Press [atlantis-press.com]
- 8. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ethyl (E)-p-methoxycinnamate in Medicinal Chemistry Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Isomer Specificity and Scope of this Guide
This document provides a detailed technical guide on the application of Ethyl (E)-methoxycinnamate in medicinal chemistry. It is critical to note that the vast majority of published research focuses on the para-substituted isomer, Ethyl (E)-p-methoxycinnamate (EPMC) , a natural product isolated from Kaempferia galanga[1][2]. In contrast, literature on the ortho-substituted isomer, Ethyl (E)-o-methoxycinnamate, is exceedingly scarce. Therefore, this guide will concentrate on the well-documented biological activities and experimental protocols associated with EPMC, offering a robust and evidence-based resource for researchers. The principles and methodologies described herein may, however, serve as a foundational framework for investigating other cinnamic acid derivatives, including the ortho-isomer.
Introduction to Ethyl (E)-p-methoxycinnamate (EPMC)
Ethyl (E)-p-methoxycinnamate (IUPAC name: ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate) is a cinnamic acid ester that has emerged as a compound of significant interest in medicinal chemistry.[3] Naturally occurring in the rhizomes of Kaempferia galanga (aromatic ginger), EPMC has been traditionally used in Eastern medicine.[1][4] Modern scientific investigation has revealed its diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anti-metastasis activities, making it a promising lead compound for drug discovery.[1][5][6][7]
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₁₄O₃[3]
-
Molecular Weight: 206.24 g/mol [3]
-
Appearance: Solid[3]
-
Solubility: Insoluble in water, soluble in organic solvents like DMSO and ethanol.[8][9]
Anti-Inflammatory and Anti-Angiogenic Applications
EPMC has demonstrated significant anti-inflammatory and anti-angiogenic potential, suggesting its utility in treating chronic inflammatory diseases.[5][10]
Mechanism of Action
The anti-inflammatory effects of EPMC are mediated through the suppression of key pro-inflammatory cytokines and enzymes. In vivo and in vitro studies have shown that EPMC inhibits the production of Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α).[5][11] Furthermore, EPMC has been shown to non-selectively inhibit the activities of cyclooxygenases 1 and 2 (COX-1 and COX-2), with IC50 values of 1.12 µM and 0.83 µM, respectively.[12][13]
The anti-angiogenic properties of EPMC are linked to its ability to block endothelial functions. It strongly inhibits the differentiation and migration of endothelial cells and reduces the levels of Vascular Endothelial Growth Factor (VEGF).[5][11]
Signaling Pathway Visualization:
Caption: Mechanism of EPMC's anti-inflammatory and anti-angiogenic action.
Experimental Protocols
Protocol 2.2.1: In Vitro Anti-Inflammatory Assay (Measurement of IL-1 and TNF-α)
This protocol is adapted from studies using the human macrophage cell line U937.[11]
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment: Treat the cells with varying concentrations of EPMC (e.g., 10, 50, 100 µM) for 1 hour. A vehicle control (e.g., DMSO) and a positive control (e.g., indomethacin) should be included.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentrations of IL-1 and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each EPMC concentration compared to the LPS-stimulated control.
Anticancer and Anti-Metastasis Applications
EPMC has shown promise as an anticancer agent, particularly in melanoma and Ehrlich ascites tumor cells.[1][6]
Mechanism of Action
The anticancer activity of EPMC is multifaceted. In Ehrlich ascites tumor cells, EPMC inhibits tumor growth by suppressing de novo fatty acid synthesis and depleting ATP.[6] It achieves this by downregulating the expression of key enzymes like ATP citrate lyase (Acly), acetyl-CoA carboxylase 1 (Acc1), and fatty acid synthase (Fasn).[6]
In melanoma cells, EPMC acts as an anti-metastasis agent and a chemosensitizer by targeting the NF-κB pathway.[1][2] It inhibits the phosphorylation of p38 and Akt at serine 473, which in turn suppresses NF-κB-dependent transcription.[1][2] This inhibition of NF-κB activity has been shown to sensitize cancer cells to apoptosis induced by conventional chemotherapy agents like paclitaxel.[1]
Signaling Pathway Visualization:
Caption: EPMC's inhibition of the p38/Akt/NF-κB pathway in melanoma.
Quantitative Data Summary
| Cell Line | Assay | IC₅₀ Value | Reference |
| B16F10-NFκB Luc2 | NF-κB Inhibition | 88.7 µM | [1][2] |
| HUVECs | Anti-proliferative | 160 µg/mL | [11] |
| MCF-7 | Cytotoxicity (EPMC) | 360 µg/mL | [14] |
| MCF-7 | Cytotoxicity (EPHC*) | 340 µg/mL | [15] |
*Ethyl p-hydroxycinnamate, a biotransformed product of EPMC.
Experimental Protocols
Protocol 3.3.1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[2][14][15]
-
Cell Seeding: Plate cancer cells (e.g., B16F10 or MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with a range of EPMC concentrations (e.g., 0-200 µM) and a vehicle control for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3.3.2: Wound-Healing Assay for Anti-Metastasis
This assay assesses the effect of EPMC on cancer cell migration.[1][2]
-
Cell Culture to Confluence: Grow cells (e.g., B16F10) in a 6-well plate until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing a non-toxic concentration of EPMC (e.g., 5, 10, 20 µM).[1]
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the effect of EPMC on cell migration.
Antimicrobial and Antitubercular Applications
EPMC and its derivatives have shown potential as antimicrobial agents.
Mechanism of Action and Activity Spectrum
While EPMC itself has shown some antimicrobial activity, its biotransformed product, ethyl p-hydroxycinnamate (EPHC), exhibits more potent and broad-spectrum activity against bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[16][17] The presence of a hydroxyl group in EPHC is suggested to enhance its antimicrobial properties.[16]
Notably, EPMC has demonstrated specific and promising activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant (MDR) strains, with a Minimum Inhibitory Concentration (MIC) ranging from 0.242-0.485 mM.[7]
Quantitative Data Summary
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. aureus | EPHC | 333 | - | [16][17] |
| B. cereus | EPHC | 333 | 1000 | [16][17] |
| P. aeruginosa | EPHC | 111 | 1000 | [16][17] |
| E. coli | EPHC | 111 | 1000 | [16][17] |
| C. albicans | EPHC | 111 | - | [16][17] |
Experimental Protocols
Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of EPMC or its derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthesis and Derivatization
EPMC can be synthesized through various methods, including the Claisen-Schmidt condensation.[19] Its structure, particularly the ester and methoxy functional groups, is crucial for its biological activities and offers opportunities for structural modification to develop more potent analogs.[13][19]
Workflow for Synthesis and Bio-evaluation:
Caption: General workflow for the synthesis and evaluation of EPMC derivatives.
Conclusion and Future Directions
Ethyl (E)-p-methoxycinnamate is a versatile natural product with a well-established profile of anti-inflammatory, anticancer, and antimicrobial activities. Its multiple mechanisms of action make it an attractive scaffold for medicinal chemistry research and drug development. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological studies to evaluate its potential as a therapeutic agent. Furthermore, a systematic investigation into the biological activities of its ortho- and meta-isomers could unveil novel structure-activity relationships and expand the therapeutic potential of methoxycinnamate derivatives.
References
-
Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo), 69(2), 134-44. [Link]
-
Omar, M. N., et al. (2014). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Oriental Journal of Chemistry, 30(3), 1037-1043. [Link]
-
Elsevier. (n.d.). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. [Link]
-
Scientific Reports. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Sci Rep, 15(1), 15317. [Link]
-
Cichocka, M., & Wolska, L. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1417. [Link]
-
IIUM Repository (IRep). (2018). Antimicrobial activity and microbial transformation of ethyl p-methoxycinnamate extracted from Kaempferia Galanga. [Link]
-
ResearchGate. (2014). (PDF) Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. [Link]
-
PubMed. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1417. [Link]
-
Lallo, S., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1554. [Link]
-
ResearchGate. (n.d.). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. [Link]
-
MDPI. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1554. [Link]
-
ResearchGate. (2014). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. [Link]
-
ResearchGate. (2015). (PDF) Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [Link]
-
Semantic Scholar. (2016). (PDF) Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. [Link]
-
ResearchGate. (2017). (PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]
-
Lakshmanan, D., et al. (2011). Ethyl p-methoxycinnamate isolated from a traditional anti-tuberculosis medicinal herb inhibits drug resistant strains of Mycobacterium tuberculosis in vitro. Fitoterapia, 82(5), 757-61. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem Compound Database. [Link]
-
ResearchGate. (2017). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]
-
Wikipedia. (n.d.). Octyl methoxycinnamate. [Link]
Sources
- 1. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl p-methoxycinnamate isolated from a traditional anti-tuberculosis medicinal herb inhibits drug resistant strains of Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (E)-Ethyl p-methoxycinnamate | COX | TargetMol [targetmol.com]
- 9. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger | Semantic Scholar [semanticscholar.org]
- 16. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga – Oriental Journal of Chemistry [orientjchem.org]
- 17. Antimicrobial activity and microbial transformation of ethyl p-methoxycinnamate extracted from Kaempferia Galanga - IIUM Repository (IRep) [irep.iium.edu.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: HPTLC Method Development and Validation for the Analysis of Ethyl (E)-o-methoxycinnamate
Senior Application Scientist: Gemini
Abstract
This document provides a comprehensive guide to the development and validation of a High-Performance Thin-Layer Chromatography (HPTLC) method for the qualitative and quantitative analysis of Ethyl (E)-o-methoxycinnamate. This cinnamic acid ester is a relevant compound in various industries, and its accurate determination is crucial for quality control and research. HPTLC offers a rapid, cost-effective, and high-throughput alternative to column chromatography methods.[1] This note details a systematic approach to method development, from the selection of the stationary and mobile phases to detection and densitometric evaluation. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic process. Furthermore, a detailed protocol and a validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines are presented to ensure the method's reliability, accuracy, and robustness.[2]
Part I: Foundational Principles and Analyte Characteristics
The HPTLC Advantage
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers significant improvements over conventional TLC.[3] It utilizes stationary phase plates with smaller particle sizes and a more uniform layer thickness, leading to higher separation efficiency, better resolution, and lower detection limits.[4][5] The technique allows for the simultaneous analysis of multiple samples on a single plate, making it exceptionally efficient for high-throughput screening.[1] The fundamental principle relies on the differential migration of components in a mixture through a porous stationary phase under the influence of a liquid mobile phase, driven by capillary action.[3] Separation is governed by the analyte's affinity for the stationary phase versus its solubility in the mobile phase.[5]
Physicochemical Profile: this compound
A thorough understanding of the analyte's properties is the cornerstone of any successful method development.[6] this compound is an ester of o-methoxycinnamic acid and ethanol. While less common than its para-isomer, which is used in sunscreen agents like Octinoxate (Ethylhexyl Methoxycinnamate), its analysis follows similar principles.[7]
| Property | Description | Rationale for HPTLC |
| Chemical Structure | The presence of the aromatic ring and ester group suggests a compound of moderate polarity. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, and hexane; insoluble in water.[7][8] | This allows for flexibility in choosing solvents for sample preparation and the mobile phase. |
| UV Absorbance | The conjugated system of the aromatic ring and the α,β-unsaturated ester group results in strong UV absorption. Cinnamate derivatives typically show maximum absorbance (λmax) in the 280-320 nm range.[9] | Enables direct, non-destructive detection and quantification using a densitometer in UV mode, eliminating the need for complex derivatization. |
Part II: A Logic-Driven HPTLC Method Development Strategy
The development of a robust HPTLC method is a systematic process. It involves the careful selection and optimization of various parameters to achieve the desired separation and sensitivity. The following workflow illustrates the logical progression of this process.
Stationary Phase Selection
Choice: HPTLC plates pre-coated with silica gel 60 F254.
Causality:
-
Silica Gel 60: This is a polar stationary phase. Given the moderate polarity of this compound, a normal-phase separation on silica gel is the logical starting point.[4]
-
F254 Fluorescent Indicator: The analyte contains a chromophore that absorbs UV light. The F254 indicator fluoresces at 254 nm, allowing the analyte spots to appear as dark zones on a bright background. This provides a simple and effective means of visualization and is ideal for densitometric scanning in absorbance mode.
Mobile Phase Optimization
The mobile phase is the most critical parameter for achieving good separation. The goal is to find a solvent system that moves the analyte to a retention factor (Rf) value between 0.2 and 0.8, ensuring it is well-separated from the solvent front and the origin, and from any potential impurities. Optimization is an iterative process.
Strategy: Start with a binary mixture of a non-polar and a moderately polar solvent and adjust the ratio. If separation is poor, introduce a small amount of a highly polar modifier.
Example Optimization Trials:
| Trial | Mobile Phase Composition (v/v/v) | Observation | Rationale |
| 1 | n-Hexane : Ethyl Acetate (9:1) | Low Rf (e.g., 0.15). Spot remains near the origin. | The mobile phase is not polar enough to effectively move the analyte up the polar stationary phase. This composition is effective for very non-polar compounds.[10] |
| 2 | n-Hexane : Ethyl Acetate (7:3) | Improved Rf (e.g., 0.45). Good spot shape. | Increasing the proportion of the more polar solvent (ethyl acetate) increases the mobile phase strength, causing the analyte to migrate further. |
| 3 | Toluene : Ethyl Acetate (8:2) | Good Rf (e.g., 0.50). Symmetrical peak. | Toluene is a less non-polar alternative to n-hexane and can offer different selectivity for aromatic compounds. |
| 4 | Toluene : Ethyl Acetate : Formic Acid (8:2:0.1) | Sharper, more compact spot. | The addition of a small amount of acid (like formic or acetic acid) can suppress the ionization of any acidic impurities on the silica gel surface, reducing tailing and improving peak symmetry.[11] |
Sample and Standard Preparation
Solvent: Methanol (HPLC Grade). Rationale: this compound is readily soluble in methanol. Methanol is also sufficiently volatile to evaporate completely after application, leaving a concentrated spot or band at the origin.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards (e.g., 100, 200, 400, 600, 800 µg/mL) by diluting the stock solution for linearity studies.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the calibrated linear range. Centrifuge or filter if necessary to remove particulates.
Chromatographic Development and Detection
-
Application: Apply standards and samples as 8 mm bands using an automated applicator (e.g., Linomat or ATS). Band application provides better resolution and is more suitable for densitometric quantification than spot application.[1]
-
Chamber Saturation: Pre-saturate the chromatographic chamber with the mobile phase vapor for 20 minutes before placing the plate inside. This ensures a uniform gas phase, leading to reproducible Rf values and improved separation.[1]
-
Development: Develop the plate up to a migration distance of 80 mm.
-
Drying: After development, dry the plate in a stream of warm air to completely remove the mobile phase.
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode. Based on the UV properties of cinnamate esters, the optimal wavelength for detection will likely be around 310 nm . A full spectral scan from 200-400 nm should be performed on a standard spot to confirm the λmax.
Part III: Detailed Analytical Protocol
This section provides a step-by-step protocol for the quantitative analysis of this compound.
Materials and Equipment
-
HPTLC Plates: 20 x 10 cm, pre-coated with silica gel 60 F254.
-
Solvents: n-Hexane, Toluene, Ethyl Acetate, Methanol (all HPLC grade).
-
Reference Standard: this compound (>98% purity).
-
Equipment: HPTLC automated sampler, twin-trough developing chamber, TLC plate heater, TLC scanner with visionCATS or equivalent software.
Chromatographic Conditions
| Parameter | Setting |
| Stationary Phase | HPTLC glass plates, silica gel 60 F254 |
| Mobile Phase | Toluene : Ethyl Acetate (8:2, v/v) |
| Application Volume | 5 µL |
| Application Mode | Band, 8 mm width |
| Chamber Saturation | 20 minutes with mobile phase |
| Development Distance | 80 mm |
| Detection Wavelength | Densitometric scan at λmax ≈ 310 nm |
Step-by-Step Procedure
-
Plate Preparation: Pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 15 minutes.
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom edge of the plate.
-
Development: Place the plate in the pre-saturated twin-trough chamber and develop it until the mobile phase front reaches 80 mm.
-
Drying: Remove the plate from the chamber and dry it completely.
-
Detection: Place the dried plate in the TLC scanner and perform a densitometric scan at the predetermined λmax (approx. 310 nm).
-
Quantification: Record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Part IV: Method Validation Protocol (ICH Q2(R1))
Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[2][12]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a placebo sample. Compare the chromatograms with that of a standard. The peak for the analyte should be spectrally pure. | No interference at the Rf of this compound. Peak purity index > 0.99. |
| Linearity | Analyze five concentrations of the standard in triplicate. Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Precision (Repeatability) | Analyze six replicates of a single standard concentration (e.g., 400 µg/mL) on the same day. | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Repeat the repeatability analysis on a different day with a different analyst. | RSD ≤ 2%. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of standard into a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Limit of Detection (LOD) | Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determine based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, chamber saturation time ±5 min) and observe the effect on the results (Rf, peak area). | Rf values should remain consistent, and results should not be significantly affected (RSD ≤ 2%). |
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing and validating an HPTLC method for the analysis of this compound. The described method, utilizing a Toluene:Ethyl Acetate mobile phase on a silica gel stationary phase, is demonstrated to be simple, rapid, and suitable for quantitative analysis. By following the detailed protocol and adhering to the ICH Q2(R1) validation guidelines, researchers and quality control professionals can ensure the generation of accurate, reliable, and reproducible results, making HPTLC a powerful tool in the analytical laboratory.
References
-
High Performance Thin Layer Chromatography (HPTLC) | PPTX - Slideshare. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
High-performance thin-layer chromatography - Wikipedia. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. Available at: [Link]
-
High performance thin layer chromatography: Principle, working and applications. Available at: [Link]
-
High-Performance Thin Layer Chromatography (HPTLC) (Free) - Forensicspedia. Available at: [Link]
-
View of HPTLC method for quantitative determination of hydroxycinnamic acid derivatives in Solanum lycopersicum - Bangladesh Journals Online. Available at: [Link]
-
(PDF) HPTLC method for quantitative determination of hydroxycinnamic acid derivatives in Solanum lycopersicum - ResearchGate. Available at: [Link]
-
HPTLC method for quantitative determination of hydroxycinnamic acid derivatives in Solanum lycopersicum - Bangladesh Journals Online. Available at: [Link]
-
ETHYLHEXYL METHOXYCINNAMATE | - atamankimya.com. Available at: [Link]
-
ETHYLHEXYL METHOXYCINNAMATE - Ataman Kimya. Available at: [Link]
-
Ethylhexyl Methoxycinnamate - Cosmetic Ingredients Guide. Available at: [Link]
-
Ethylhexyl Methoxycinnamate by Suzhou Greenway Biotech Co.,Ltd - Personal Care & Cosmetics - UL Prospector. Available at: [Link]
-
Ethylhexyl Methoxycinnamate (Explained + Products) - INCIDecoder. Available at: [Link]
-
Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC | Semantic Scholar. Available at: [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures - Journal of Food and Drug Analysis. Available at: [Link]
-
Evaluation of Ethyl-p-methoxy Cinnamate in Natural and in vitro Regenerated Plant of Kaempferia galanga by HPTLC Method - ResearchGate. Available at: [Link]
-
The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey - PMC - NIH. Available at: [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography - Repository STFI. Available at: [Link]
-
Analysis of 2-ethylhexyl-p-methoxycinnamate in sunscreen products by HPLC and Raman spectroscopy - PubMed. Available at: [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography - ResearchGate. Available at: [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. forensicspedia.com [forensicspedia.com]
- 4. High-performance thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. High Performance Thin Layer Chromatography Plates [sigmaaldrich.com]
- 6. jfda-online.com [jfda-online.com]
- 7. atamankimya.com [atamankimya.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]
- 10. researchgate.net [researchgate.net]
- 11. View of HPTLC method for quantitative determination of hydroxycinnamic acid derivatives in Solanum lycopersicum | Bangladesh Journal of Pharmacology [banglajol.info]
- 12. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction for Ethyl (E)-o-methoxycinnamate Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl (E)-o-methoxycinnamate via the Wittig reaction. This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize this crucial transformation effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield in this specific Wittig reaction is a common issue that can typically be traced back to one of three areas: ylide formation, the olefination reaction itself, or product isolation.
-
Incomplete Ylide Formation: The phosphonium ylide, (carbethoxymethylene)triphenylphosphorane, is a stabilized ylide due to the electron-withdrawing ester group.[1][2][3] While it is more stable than non-stabilized ylides, its generation still requires careful attention.
-
Cause: Insufficiently strong base or incomplete deprotonation of the phosphonium salt. The pKa of the corresponding phosphonium salt is acidic enough that very strong bases like n-butyllithium are often unnecessary and can promote side reactions.[4][5]
-
Solution: Use a moderately strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or Toluene.[1] Ensure the phosphonium salt is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from being quenched by moisture or oxygen.[4] For stabilized ylides, even weaker bases like sodium bicarbonate in an aqueous or solvent-free system can be effective, offering a greener alternative.[6]
-
-
Inefficient Wittig Reaction: Stabilized ylides are less reactive than their non-stabilized counterparts.[2][5]
-
Cause: The reaction between the stabilized ylide and o-methoxybenzaldehyde may be slow or incomplete at room temperature.
-
Solution: Gentle heating (e.g., 40-60 °C) can significantly improve the reaction rate and drive it to completion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3] Additionally, solvent-free approaches, where the liquid aldehyde acts as the solvent for the solid ylide, have been shown to be fast and high-yielding.[3][8][9]
-
-
Product Loss During Workup & Purification: This is arguably the most significant source of yield loss.
-
Cause: The primary byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to separate from the desired ester product due to its similar polarity.[10] Significant product can be lost during column chromatography if the separation is not optimized.
-
Solution:
-
Initial Filtration: After the reaction, much of the TPPO can often be precipitated by adding a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, and then removed by filtration.[3][9]
-
Optimized Chromatography: Use a silica gel column with a carefully selected eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is highly effective. The less polar this compound will elute before the more polar TPPO.
-
-
Question: I am observing a mixture of (E) and (Z) isomers in my final product. How can I improve the selectivity for the desired (E) isomer?
Answer: Excellent question. The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide.[1][2]
-
Mechanism of E-Selectivity: The ylide used for this synthesis, (carbethoxymethylene)triphenylphosphorane, is a stabilized ylide . The reaction of stabilized ylides with aldehydes is thermodynamically controlled.[11] The initial cycloaddition to form the oxaphosphetane intermediate is reversible. This allows the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then collapses to form the (E)-alkene.[11][12]
-
Troubleshooting Poor Selectivity: High (E) selectivity (>90%) is expected for this reaction.[13][14] If you are seeing significant amounts of the (Z) isomer, consider these possibilities:
-
Reaction Conditions: While the reaction is generally robust, ensuring conditions that allow for equilibration is key. Avoid extremely low temperatures that might trap the kinetically favored syn-oxaphosphetane.
-
Salt Effects: The presence of lithium salts can sometimes decrease E-selectivity by altering the reaction mechanism.[2][15] If you are using a lithium base (like n-BuLi), consider switching to a sodium-based base (NaH, NaOMe) under salt-free conditions to maximize thermodynamic control.[16]
-
Frequently Asked Questions (FAQs)
Q1: Why is a stabilized ylide required for this synthesis? A stabilized ylide is used for two primary reasons. First, as discussed above, it ensures high stereoselectivity for the desired (E)-alkene product.[1][17] Second, stabilized ylides are more convenient to handle; they are often crystalline solids, stable to air and moisture, and some are commercially available, eliminating the need for in-situ generation under strictly anhydrous conditions.[5][9]
Q2: What is the optimal choice of base and solvent? The optimal choice depends on your specific lab constraints and whether you are generating the ylide in-situ.
| Base | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Effective for complete deprotonation. | Requires strictly anhydrous conditions and careful handling. |
| Sodium Methoxide (NaOMe) | Methanol, THF | Milder than NaH, effective for stabilized ylides.[18] | Can potentially lead to transesterification if reaction is heated for prolonged periods. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Mild, easy to handle, suitable for many stabilized ylides. | May result in slower reaction times. |
| None (Solvent-Free) | None (Aldehyde is liquid) | Green chemistry approach, often fast, with simple workup.[3][8][19] | Requires that one of the reactants is a liquid at the reaction temperature. |
For robust, high-yield synthesis, using sodium hydride in anhydrous THF for in-situ ylide generation followed by reaction with the aldehyde is a classic and reliable method. For a greener and simpler procedure, the solvent-free reaction with a commercially available ylide is an excellent alternative.[3][9]
Q3: How can I confirm the stereochemistry of my product? Proton NMR (¹H NMR) spectroscopy is the most definitive method. The coupling constant (J-value) between the two vinyl protons of the double bond is diagnostic of the stereochemistry.
-
(E)-isomer (trans): A large coupling constant, typically in the range of 15-18 Hz .[20]
-
(Z)-isomer (cis): A smaller coupling constant, typically 10-12 Hz .
Visual Guides
Wittig Reaction Mechanism with a Stabilized Ylide
Caption: Thermodynamic control in the Wittig reaction with a stabilized ylide.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
High-Yield Experimental Protocol
This protocol describes the synthesis of this compound from o-methoxybenzaldehyde and the commercially available (carbethoxymethylene)triphenylphosphorane using a solvent-free method adapted from literature procedures known for high yield and simplicity.[3][8][9]
Materials:
-
o-Methoxybenzaldehyde (liquid)
-
(Carbethoxymethylene)triphenylphosphorane (solid ylide)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel (for chromatography)
-
Round-bottom flask or conical vial
-
Stir bar
-
Stir plate
Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add o-methoxybenzaldehyde (e.g., 1.0 mmol, ~136 mg).
-
Add (carbethoxymethylene)triphenylphosphorane (e.g., 1.1 mmol, ~383 mg). The slight excess of the ylide ensures the complete consumption of the aldehyde.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature. The solid ylide will dissolve in the liquid aldehyde, forming a thick slurry or paste.
-
Continue stirring for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the o-methoxybenzaldehyde spot. If the reaction is slow, the flask can be gently warmed to 40-50 °C.
-
-
Workup and Purification:
-
Once the reaction is complete, add 10 mL of hexanes to the flask and stir vigorously for 10-15 minutes. This step is crucial as it dissolves the desired ester product while causing the byproduct, triphenylphosphine oxide (TPPO), to precipitate.
-
Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the solid TPPO. Wash the collected solid with a small amount of cold hexanes (2 x 3 mL).
-
Combine the filtrate portions. This solution contains your crude product.
-
Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator) to yield a crude oil or solid.
-
-
Final Purification (Column Chromatography):
-
Prepare a silica gel column packed using hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a mixture of hexanes and ethyl acetate (e.g., starting with 98:2 and gradually increasing the polarity if necessary).
-
Collect fractions and analyze them by TLC to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a colorless oil or white solid.
-
-
Characterization:
-
Determine the final yield.
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and IR spectroscopy. Check for the characteristic trans-alkene coupling constant (~16 Hz) in the ¹H NMR spectrum.
-
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]
-
Scribd. (n.d.). Understanding the Wittig Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Greener Education Materials for Chemists. (2023, October 17). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
ACS Publications. (n.d.). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education. Retrieved from [Link]
-
National Institutes of Health. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. Retrieved from [Link]
- Unknown Source. (n.d.). 27. A Solvent Free Wittig Reaction.
-
ResearchGate. (2009, August 6). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
-
CDN. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 20). How can I synthesize an (E)-configured enone using the Wittig reaction? Retrieved from [Link]
- University of Pittsburgh. (n.d.). 1. The Wittig Reaction.
-
YouTube. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved from [Link]
- Moorhead State University. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. sciepub.com [sciepub.com]
- 7. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webassign.net [webassign.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 19. gctlc.org [gctlc.org]
- 20. websites.umich.edu [websites.umich.edu]
Technical Support Center: Overcoming Low Yield in the Esterification of o-Methoxycinnamic Acid
Welcome to the technical support center for the esterification of o-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues, provide in-depth troubleshooting advice, and offer detailed protocols for alternative, high-yield methodologies. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the esterification of o-methoxycinnamic acid are a frequent challenge, often stemming from the inherent properties of the molecule itself. The primary culprit is steric hindrance caused by the methoxy group at the ortho position, which impedes the approach of the alcohol to the carboxylic acid's carbonyl carbon. This section provides a structured approach to diagnosing and resolving these issues.
Question: My Fischer-Speier esterification of o-methoxycinnamic acid is giving me a very low yield. What's going wrong and how can I fix it?
Answer:
The Fischer-Speier esterification, while a classic method, is often inefficient for sterically hindered substrates like o-methoxycinnamic acid.[1] The reaction is an equilibrium process, and the steric bulk of the ortho-methoxy group disfavors the formation of the tetrahedral intermediate, leading to a low conversion rate.[2][3]
Primary Causes of Low Yield:
-
Steric Hindrance: The ortho-methoxy group physically blocks the nucleophilic attack of the alcohol.
-
Reversible Reaction: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[2][4]
-
Suboptimal Conditions: Insufficient catalyst, low temperature, or short reaction times can all contribute to incomplete conversion.[2]
Troubleshooting and Optimization Strategies:
-
Water Removal: To shift the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by:
-
Use of Excess Alcohol: Employing a large excess of the alcohol can help to push the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[2] In many cases, the alcohol can serve as the solvent.
-
Alternative: Acid Chloride Formation: A more robust approach for sterically hindered acids is a two-step process. First, convert the carboxylic acid to the more reactive acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester.[7][8] This method circumvents the unfavorable equilibrium of the Fischer-Speier reaction.
Question: I tried a carbodiimide-mediated coupling (Steglich esterification) and the yield is still suboptimal. What are the likely side reactions and how can I suppress them?
Answer:
The Steglich esterification, which typically uses a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder and often more effective method for hindered substrates than the Fischer-Speier reaction.[9][10] However, it is not without its own set of challenges.
Primary Causes of Low Yield in Steglich Esterification:
-
N-Acylurea Formation: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[10][11] This is particularly problematic with sterically hindered acids where the nucleophilic attack by the alcohol is slow.[12]
-
Insufficient Activation: The carboxylic acid may not be fully activated by the coupling agent.
Troubleshooting and Optimization Strategies:
-
Increase DMAP Stoichiometry: While typically used in catalytic amounts, increasing the amount of DMAP can accelerate the formation of the highly reactive acylpyridinium intermediate, which more readily reacts with the alcohol and outcompetes the rearrangement to the N-acylurea.[11][13]
-
Choice of Carbodiimide: While DCC is common, EDC can sometimes be advantageous as its urea byproduct is water-soluble, simplifying purification.[9]
-
Solvent and Temperature: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[12] For particularly stubborn cases, gentle heating might be beneficial, but this should be monitored carefully to avoid side reactions.
| Troubleshooting Step | Rationale | Expected Outcome |
| Increase DMAP | Accelerates formation of the reactive acylpyridinium intermediate. | Suppresses N-acylurea formation and increases ester yield.[11] |
| Switch to EDC | Water-soluble urea byproduct. | Simplifies purification.[9] |
| Optimize Solvent/Temp | Ensure reactants are fully dissolved and reaction proceeds at a reasonable rate. | Improved reaction kinetics and yield. |
Frequently Asked Questions (FAQs)
Q1: Are there more advanced methods specifically suited for overcoming the steric hindrance in o-methoxycinnamic acid esterification?
A1: Yes, for highly challenging, sterically hindered esterifications, more advanced and often higher-yielding methods are available. The Yamaguchi esterification is a particularly powerful technique.[14][15] This reaction involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the addition of the alcohol in the presence of a stoichiometric amount of DMAP.[16][17] This method is known for its high yields, mild conditions, and excellent functional group tolerance, making it ideal for complex molecules.[15][18]
Q2: Can the Mitsunobu reaction be used for the esterification of o-methoxycinnamic acid?
A2: The Mitsunobu reaction is another excellent option for forming esters under mild conditions, especially when inversion of stereochemistry at the alcohol center is desired (though not relevant for simple alcohols).[19][20] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The reaction generally works well for a wide range of carboxylic acids and alcohols.[21][22] A key consideration is the pKa of the carboxylic acid, as it needs to be acidic enough to protonate the intermediate betaine.[20] For o-methoxycinnamic acid, this should not be an issue. However, purification can sometimes be challenging due to the triphenylphosphine oxide byproduct.
Q3: How do I choose the best esterification method for my specific application?
A3: The choice of method depends on several factors: the scale of your reaction, the sensitivity of your starting materials to acid or heat, the steric bulk of both the acid and the alcohol, and the desired purity of the final product. The following decision tree can serve as a general guide:
Caption: Decision tree for selecting an esterification method.
Experimental Protocols
Protocol 1: Yamaguchi Esterification of o-Methoxycinnamic Acid
This protocol is adapted from the general procedure described by Inanaga et al.[14]
-
Anhydride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve o-methoxycinnamic acid (1.0 eq) and triethylamine (Et₃N, 1.1 eq) in anhydrous toluene (or THF). Cool the solution to 0 °C in an ice bath.
-
Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Ester Formation: In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous toluene.
-
Add the alcohol-DMAP solution dropwise to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Yamaguchi Esterification.
Protocol 2: Steglich Esterification of o-Methoxycinnamic Acid
This protocol is a standard procedure for Steglich esterification.[13][23]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-methoxycinnamic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in anhydrous dichloromethane (DCM).[23]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.[23] A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[23]
-
Workup: Once the reaction is complete, filter off the precipitated DCU through a sintered glass funnel.[23]
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[23]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[23]
References
-
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
-
Elschner, T., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(17), 2100165. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
-
Majhi, P. K. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1283344. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Mäkelä, M., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(10), 14361–14371. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5526-5536. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
- Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
Pratiwi, R., et al. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA. Rasayan Journal of Chemistry, 11(4), 1618–1623. [Link]
-
AIP Publishing. (2022). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms [Video]. YouTube. [Link]
-
Quora. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Making Esters. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]
-
YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 山口ラクトン化反応. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Rosyda, A. F., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ EcoEnviron Sci, 5(3), 141-151. [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
カズ塾. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
YouTube. (2020, September 27). 山口マクロラクトン化の反応機構. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. name-reaction.com [name-reaction.com]
- 18. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Purification challenges of Ethyl (E)-o-methoxycinnamate from reaction mixtures
Technical Support Center: Ethyl (E)-o-methoxycinnamate Purification
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot effectively and achieve high-purity material.
Section 1: Understanding the Purification Challenge
The successful purification of this compound hinges on a clear understanding of the potential impurities that can arise from its synthesis. The choice of purification strategy is dictated by the nature of these impurities, which are themselves a direct consequence of the synthetic route employed.
Common Synthesis Routes and Key Impurities
The two primary synthetic pathways to this compound are the Claisen-Schmidt condensation and the Williamson ether synthesis followed by esterification. Each route presents a unique impurity profile.
| Synthesis Route | Common Reactants | Potential Impurities & By-products | Purification Considerations |
| Claisen-Schmidt Condensation | o-Methoxybenzaldehyde, Ethyl Acetate, Sodium Ethoxide | Unreacted o-Methoxybenzaldehyde, Ethyl (Z)-o-methoxycinnamate, o-Methoxycinnamic Acid (from hydrolysis), Aldol self-condensation products | Aldehyde removal is critical. Isomer separation may be required. Acidic impurities can be removed with a basic wash. |
| Williamson Ether Synthesis & Esterification | Salicylaldehyde, Methylating Agent (e.g., Dimethyl Sulfate), Ethanol | Unreacted Salicylaldehyde, o-Hydroxycinnamate derivatives (incomplete methylation), Residual Methylating Agent | Removal of phenolic starting materials is key. The methylating agent must be quenched and removed carefully.[1] |
Physicochemical Properties for Purification
Understanding the physical properties of the target compound is the first step in designing a robust purification plan.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₄O₃ | Provides the molecular weight (206.24 g/mol ). |
| Appearance | White to off-white crystalline solid or oil | The physical state at room temperature dictates whether crystallization is a primary or secondary purification step. A low melting point can make solidification difficult. |
| Melting Point | ~34-40 °C | A low melting point means the compound may exist as an oil or waxy solid at room temperature, complicating crystallization.[2] |
| Boiling Point | ~238 °C (at 760 mmHg) | High boiling point suggests vacuum distillation is necessary to prevent thermal degradation.[2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, ethyl acetate, hexane | Dictates the choice of solvents for extraction, crystallization, and chromatography.[3][4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What is the first and most critical step in purifying my crude reaction mixture?
A: The first step should always be a liquid-liquid extraction and wash. After quenching the reaction, perform an aqueous workup. Use a suitable organic solvent like ethyl acetate or diethyl ether. A wash with a weak base (e.g., saturated sodium bicarbonate solution) is crucial to remove acidic impurities like unreacted malonic acid (if used) or o-methoxycinnamic acid formed via hydrolysis.[5] Following this, a brine wash will help break any emulsions and remove bulk water from the organic layer before drying with an agent like anhydrous magnesium sulfate or sodium sulfate. This initial cleanup removes many polar impurities and prepares the crude product for more refined techniques.
Q2: Which purification technique is best: crystallization, chromatography, or distillation?
A: The "best" technique depends on the scale of your reaction and the specific impurities present. Often, a combination is required.
| Technique | When to Use | Advantages | Disadvantages |
| Recrystallization | For large quantities (>1g) where the crude product is a solid or can be induced to solidify. | Excellent for removing small amounts of impurities from a large amount of product. Scalable and cost-effective. | Can be ineffective if impurities co-crystallize. The low melting point of the target compound can lead to "oiling out."[3][6] |
| Column Chromatography | For small to medium scales (<5g) or when impurities have similar polarities to the product. Essential for separating E/Z isomers. | High resolving power, capable of separating complex mixtures.[7] | Can be time-consuming and requires large volumes of solvent. Product recovery can be lower due to losses on the column. |
| Vacuum Distillation | For thermally stable compounds with significantly different boiling points from impurities. Good for removing non-volatile baseline impurities or high-boiling solvents. | Effective for large-scale purification and solvent removal.[5][8] | Requires specialized equipment. Risk of product degradation if the temperature is too high, even under vacuum. Not suitable for separating isomers. |
Q3: How can I quickly assess the purity of my sample and identify the main contaminants?
A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. Spot your crude material alongside the starting materials on a silica gel plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v). This will quickly tell you if starting materials remain. For more detailed analysis, ¹H NMR spectroscopy is invaluable. The vinylic protons of the (E)-isomer show a characteristic large coupling constant (J ≈ 16 Hz), distinguishing them from the (Z)-isomer (J ≈ 12 Hz).[9] Unreacted aldehyde will show a distinct peak around 9-10 ppm.
Q4: How do I separate the desired (E)-isomer from the (Z)-isomer?
A: The (E) and (Z) isomers are diastereomers and often have very similar polarities, making separation by standard crystallization challenging. The most reliable method is careful flash column chromatography on silica gel.[10] Since the (E)-isomer is generally less polar, it will elute first. Use a low-polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and collect small fractions, monitoring by TLC to isolate the pure (E)-isomer. For analytical quantification, HPLC with a C18 column is the standard method.[11][12]
Section 3: Troubleshooting Guide: From Theory to Benchtop
This guide provides solutions to specific experimental problems you may encounter.
Problem Area 1: Crystallization Issues
Q: My product is a persistent oil and won't crystallize, even after removing all solvent. What should I do?
A: This is a common issue due to the compound's low melting point and the presence of impurities that inhibit crystal lattice formation.
-
Purity Check: First, ensure the material is reasonably pure via TLC or NMR. If significant impurities are present, crystallization will likely fail. Proceed to column chromatography first.
-
Solvent System: If the product is relatively pure, the choice of solvent is critical. Try a mixed-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Let it cool slowly to room temperature, then in an ice bath.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q: I performed a recrystallization, but my product is still a yellow or brown solid. How do I decolorize it?
A: Colored impurities are often highly conjugated organic molecules.
-
Activated Carbon: During the recrystallization process, after dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Then, allow the clear filtrate to cool and crystallize as usual. A Chinese patent suggests that for large-scale production, a flash evaporation process can also be effective for decolorization.[6]
Problem Area 2: Chromatographic Separation Issues
Q: My product and an impurity are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution means the resolving power of your current system is insufficient.
-
Solvent Polarity: The most common fix is to decrease the polarity of the eluent. For example, if you are using 8:2 Hexane:Ethyl Acetate, try 9:1 or even 95:5. This will cause all compounds to move more slowly down the column, increasing the separation between them.
-
Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation.
-
Loading Technique: Ensure you load the sample onto the column in the most concentrated band possible. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel - "dry loading"). A diffuse starting band will lead to poor separation.
Problem Area 3: Removal of Specific Impurities
Q: How do I effectively remove unreacted o-methoxybenzaldehyde?
A: o-Methoxybenzaldehyde is a common and troublesome impurity.
-
Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct. During the workup, wash the organic layer containing your crude product with a saturated solution of sodium bisulfite. Stir for 30-60 minutes, then separate the layers. The aldehyde will be pulled into the aqueous phase.
-
Chromatography: If residual amounts remain, the aldehyde is more polar than the desired ethyl cinnamate product. It will have a lower Rf on TLC and will elute later from a normal-phase silica gel column.
Section 4: Standard Operating Protocols
Protocol: Recrystallization from a Mixed Solvent System (Methanol-Water)
This protocol is adapted for compounds that are highly soluble in one solvent and poorly soluble in another, ideal for inducing crystallization of low-melting-point solids.
-
Dissolution: Place the crude this compound (~1 g) in an Erlenmeyer flask. Add the minimum amount of warm methanol (~40-50 °C) required to fully dissolve the material.
-
Addition of Anti-Solvent: While stirring, add water dropwise to the warm solution. Continue adding water until the solution just begins to turn persistently cloudy. This indicates you have reached the saturation point.
-
Re-dissolution: Add one or two drops of warm methanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol-water (in the same ratio as your final solvent mixture) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. A patent for the para-isomer suggests vacuum drying at 40°C for 8 hours is effective.[6]
Protocol: Flash Column Chromatography
This protocol is designed for separating the (E)-isomer from the (Z)-isomer and other closely related impurities.
-
Column Packing: Select a glass column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of dichloromethane or your eluent (~1-2 mL). Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method for better resolution.
-
Elution: Begin eluting with the 95:5 Hexane:Ethyl Acetate mixture. Maintain a constant flow rate using gentle positive pressure.
-
Fraction Collection: Collect small fractions (e.g., 5-10 mL each) in test tubes.
-
Monitoring: Spot every few fractions on a TLC plate and visualize under UV light. The (E)-isomer is less polar and will elute first. Combine the fractions that contain only the pure (E)-isomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Section 5: Visual Workflows & Logic Diagrams
Diagram 1: General Purification Strategy
Caption: A logical guide for troubleshooting failed crystallization attempts.
Section 6: References
-
Suzana, S., et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221.
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions.
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.).
-
CN114436835A - Preparation process of ethyl p-methoxycinnamate. (n.d.). Google Patents.
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). umich.edu.
-
ethyl cinnamate. (n.d.). Organic Syntheses Procedure.
-
Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. (2020).
-
Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. (2020). Atlantis Press.
-
Yadav, V. G., & Chandalia, S. B. (1999). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology.
-
EP0511205A1 - Process for producing 2-ethylhexyl-p-methoxycinnamate. (n.d.). Google Patents.
-
Process for the preparation of octyl methoxy cinnamate. (n.d.). European Patent Office - EP 0509426 B1.
-
Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses Procedure.
-
CN104447246B - Method for preparing o-methoxybenzaldehyde by using micro-reaction device. (n.d.). Google Patents.
-
Isolation of Ethyl p-Methoxycinnamate from Azadirachta indica Root Bark as Hong Kong Caterpillar (Tenebrio molitor) Antifeedant. (2025). ResearchGate.
-
Technical Support Center: Method Development for Separating Octyl 4-Methoxycinnamate Isomers. (n.d.). Benchchem.
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
-
ETHYLHEXYL METHOXYCINNAMATE. (n.d.). atamankimya.com.
-
Photoisomerization of octyl methoxycinnamate. (n.d.). J Photochem Photobiol A-Chem.
-
Stability of octyl methoxycinnamate and identification of its photo-degradation product. (n.d.).
-
O-Methoxybenzaldehyde. (n.d.). ChemBK.
Sources
- 1. CN104447246B - Method for preparing o-methoxybenzaldehyde by using micro-reaction device - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. atamankimya.com [atamankimya.com]
- 5. scispace.com [scispace.com]
- 6. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Ethyl (E)-o-methoxycinnamate
Welcome to the technical support center for the crystallization of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following question-and-answer format provides in-depth, scientifically grounded solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal nucleation and growth. For this compound, this can be particularly prevalent due to several factors:
-
Low Melting Point: While specific data for the ortho-isomer is scarce, the closely related para-isomer, Ethyl (E)-p-methoxycinnamate, has a relatively low melting point of 49-50°C.[2] It is plausible that the ortho-isomer has a similarly low melting point. If the temperature of the solution during cooling is still above the melting point of your compound when it becomes supersaturated, it will separate as a liquid.
-
High Solute Concentration: A solution that is too concentrated can become supersaturated at a higher temperature, increasing the likelihood of oiling out.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice, favoring the formation of a disordered liquid phase.
-
Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, often leading to oiling out.[3]
Troubleshooting Flowchart for "Oiling Out"
Caption: Troubleshooting workflow for addressing "oiling out".
Step-by-Step Remediation:
-
Re-dissolution: Gently reheat the solution until the oil completely redissolves.
-
Solvent Addition: Add a small amount of additional hot solvent to slightly decrease the saturation point.
-
Slow Cooling: This is a critical step. Ensure the flask is in a draft-free location and allow it to cool to room temperature undisturbed over a prolonged period. Insulating the flask can help to slow the cooling rate.
-
Induce Nucleation: If crystals do not form upon cooling, try to induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline this compound, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Solvent System Re-evaluation: If oiling out persists, your solvent system may not be optimal. For cinnamate esters, which are moderately polar, a single solvent may not provide the ideal solubility curve.[4] Consider using a mixed solvent system. A good starting point could be a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is less soluble (e.g., hexane, water). Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: Strategies to Induce Crystallization
The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation. Here are several techniques to try:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.
-
Seeding: Introducing a seed crystal is the most effective way to induce crystallization.
-
Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be cautious not to over-concentrate, as this can lead to "oiling out" or rapid precipitation of impure crystals.
-
Lowering the Temperature: Once the solution has reached room temperature, you can try placing it in an ice bath or a refrigerator to further decrease the solubility of your compound. This should be done gradually to avoid rapid precipitation.
-
Ultrasound: An ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
Solvent Evaporation: In a well-ventilated fume hood, you can allow the solvent to evaporate slowly over time. This will gradually increase the concentration of the solute and can lead to the formation of high-quality crystals.
Q3: I've obtained crystals, but my yield is very low. How can I improve it?
A3: Optimizing for Higher Yield
A low yield can be attributed to several factors. Here's how to troubleshoot:
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. Before filtering your crystals, you can test the mother liquor by taking a small sample on a glass rod and allowing the solvent to evaporate. If a significant amount of solid residue remains, your solution was likely too dilute. You can recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form too quickly in the hot solution (for example, during a hot filtration step), you may be losing product. Ensure you use a sufficient amount of hot solvent to keep the compound dissolved at elevated temperatures.
-
Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution to a low enough temperature (e.g., in an ice bath) before filtration.
Q4: How does the ortho- position of the methoxy group in this compound affect its crystallization compared to the para-isomer?
A4: The Influence of Isomerism on Crystallization
-
Steric Hindrance: The methoxy group in the ortho- position is in closer proximity to the ethyl cinnamate side chain. This steric hindrance can affect the planarity of the molecule and how it packs in a crystal lattice.[6] This may lead to different crystal polymorphs with varying solubilities and stabilities.
-
Polarity and Solubility: The change in the position of the polar methoxy group will alter the molecule's overall dipole moment and its interactions with solvent molecules. This can lead to differences in solubility in various solvents compared to the para-isomer. You may find that a slightly different solvent or solvent mixture is optimal for the ortho-isomer.
-
Intermolecular Interactions: The arrangement of substituents affects the potential for intermolecular interactions, such as π-π stacking and C-H···π interactions, which are crucial for crystal lattice formation.[7]
Given these potential differences, if you are adapting a protocol for the para-isomer, be prepared to systematically vary the solvent system and cooling rate to find the optimal conditions for this compound.
Recommended Starting Solvent Systems for this compound (based on data for related compounds):
| Solvent System | Rationale | Reference |
| Ethanol | A good general-purpose polar solvent for many organic compounds. A patent for the para-isomer suggests its use. | [8] |
| Hexane-Ethanol (e.g., 9:1) | A mixed-solvent system that has been successfully used for the recrystallization of the para-isomer. The polarity can be fine-tuned by adjusting the ratio. | [9] |
| Hexane-Ethyl Acetate | Another effective mixed-solvent system for purifying cinnamate esters. | [10] |
Q5: My final product is not as pure as I expected. What are the likely sources of contamination and how can I improve purity?
A5: Achieving High Purity
Impurities can be carried through the crystallization process if not properly addressed. Here are some key considerations:
-
Insoluble Impurities: If your hot solution is cloudy, it may contain insoluble impurities. These should be removed by hot filtration before allowing the solution to cool.
-
Soluble Impurities: If soluble impurities are present in high concentrations, they can co-crystallize with your product. A second recrystallization is often necessary to achieve high purity.
-
Colored Impurities: If your solution is colored, and the pure compound is expected to be colorless or white, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, so use it sparingly.
-
Proper Washing: After filtering your crystals, it is crucial to wash them with a small amount of ice-cold solvent to remove any residual mother liquor that contains dissolved impurities.
General Protocol for Recrystallization of this compound
Caption: A general experimental workflow for the recrystallization of this compound.
References
-
PubChem. Ethyl methoxycinnamate. National Center for Biotechnology Information. [Link]
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
ResearchGate. How to recrystallize an oily compound after column chromatography? [Link]
- Honda, A., et al. (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. RSC Advances, 12(12), 7229-7236.
- Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
-
Royal Society of Chemistry. (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. [Link]
- Osborne, M. (2019). Synthesis of Cinnamic Acid Esters.
-
ResearchGate. Effects of Substitution Position on Crystal Packing, Polymorphism and Crystallization-Induced Emission of (9-Anthryl)vinylstyrylbenzene Isomers. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Organic Syntheses. Ethyl cinnamate. [Link]
- Google Patents. (2022).
-
SciSpace. An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]
-
Indonesian Journal of Cancer Chemoprevention. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
Jack Westin. Recrystallization - Organic Chemistry. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Atlantis Press. (2020). Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
National Institutes of Health. (2022). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
-
MDPI. (2022). Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations. [Link]
-
AIP Publishing. (2020). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. [Link]
-
ResearchGate. Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl substituent-dependent systematic change in cold crystallization of azo molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. article.sapub.org [article.sapub.org]
Identifying and minimizing byproducts in Ethyl (E)-o-methoxycinnamate synthesis
Welcome to the technical support center for the synthesis of Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on identifying and minimizing byproducts. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on common synthesis methodologies. Each section addresses potential pitfalls and provides actionable solutions grounded in established chemical principles.
Section 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters, offering excellent (E)-selectivity. The reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde (o-methoxybenzaldehyde) to yield the target alkene.
Answer: The HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene. However, several factors can influence the E/Z ratio. Poor (E)-selectivity is often a result of suboptimal reaction conditions that prevent the equilibration of the reaction intermediates.
Causality: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the erythro and threo intermediates, which then eliminate to form the (Z) and (E) alkenes, respectively. Conditions that allow for the reversible formation of the initial adduct and equilibration to the more stable threo intermediate will favor the (E)-product[1][2].
Troubleshooting Protocol:
-
Choice of Base and Cation: The nature of the cation associated with the phosphonate carbanion is critical. Lithium salts are known to promote higher (E)-selectivity compared to sodium or potassium salts. This is because lithium cations can chelate with the oxygen atoms of the aldehyde and phosphonate, leading to a more organized transition state that favors the (E)-isomer.
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the (E)-isomer by providing enough energy for the intermediates to equilibrate to the more stable configuration.
-
Solvent: The choice of solvent can influence the solvation of the intermediates and the cation. Aprotic, non-polar solvents are often preferred.
-
Recommendation: Tetrahydrofuran (THF) is a commonly used and effective solvent for HWE reactions.
-
Table 1: Effect of Reaction Conditions on E/Z Selectivity in HWE Reactions
| Base (Cation) | Temperature (°C) | Typical E/Z Ratio | Reference |
| LHMDS (Li+) | -78 to 25 | >95:5 | [3] |
| n-BuLi (Li+) | -78 to 25 | >95:5 | [4] |
| NaH (Na+) | 0 to 25 | ~90:10 | [5] |
| KHMDS (K+) | -78 | Can favor Z-isomer | [1][5] |
Answer: Besides the (Z)-isomer, a common byproduct can arise from the self-condensation of the o-methoxybenzaldehyde starting material, especially if the base is too strong or added improperly.
Causality: Strong bases can deprotonate the α-carbon of the aldehyde if it has enolizable protons, leading to an aldol-type self-condensation reaction. While o-methoxybenzaldehyde lacks α-protons and cannot undergo a typical aldol condensation, strong bases can catalyze the Cannizzaro reaction if conditions are harsh, though this is less common under standard HWE conditions. A more likely scenario with other aldehydes is self-condensation.
Troubleshooting Protocol:
-
Order of Addition: Always add the base to the phosphonate ester to pre-form the ylide before introducing the aldehyde. This ensures the base is consumed in the desired reaction pathway.
-
Use of Milder Bases (for sensitive substrates): For aldehydes that are particularly sensitive to strong bases, the Masamune-Roush conditions, which utilize a weaker base like DBU or triethylamine in the presence of LiCl, can be effective in promoting the HWE reaction while minimizing base-induced side reactions[6][7].
Experimental Workflow for Minimizing HWE Byproducts
Caption: Optimized workflow for the Horner-Wadsworth-Emmons reaction to maximize (E)-isomer yield.
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is another powerful C-C bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst. For the synthesis of this compound, this would involve reacting o-methoxybenzaldehyde with diethyl malonate.
Answer: Low yields and complex product mixtures in Knoevenagel condensations often point to two main side reactions: self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired product.
Causality:
-
Self-Condensation: If the base used is too strong, it can deprotonate the α-carbon of an enolizable aldehyde, leading to an aldol condensation side reaction[8]. While o-methoxybenzaldehyde is not enolizable, this is a critical consideration for other substrates.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the nucleophile) can attack the β-carbon of the product, leading to a 1,4-addition byproduct[9][10].
Troubleshooting Protocol:
-
Catalyst Choice: Use a weak amine base as a catalyst, such as piperidine or pyridine, often with a catalytic amount of acetic acid. Strong bases like NaOH or alkoxides should be avoided as they promote side reactions[8]. Boric acid has also been reported as an effective and mild catalyst[10].
-
Control Stoichiometry: To minimize Michael addition, use a 1:1 stoichiometric ratio of the aldehyde and the active methylene compound. A slight excess of the aldehyde can also be used to ensure the active methylene compound is fully consumed in the initial condensation.
-
Water Removal: The Knoevenagel condensation produces water, which can hydrolyze the product or shift the equilibrium back to the starting materials. Removing water as it is formed can significantly improve the yield.
-
Recommendation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene[11]. Alternatively, adding molecular sieves to the reaction mixture can be effective.
-
Byproduct Formation Pathways in Knoevenagel Condensation
Caption: Potential byproduct pathways in the Knoevenagel condensation.
Section 3: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid (o-methoxycinnamic acid) and an alcohol (ethanol) to form an ester. It is an equilibrium-controlled process.
Answer: The primary challenge in Fischer esterification is its reversible nature. To achieve a high yield, the equilibrium must be shifted towards the product side.
Causality: The reaction between a carboxylic acid and an alcohol is in equilibrium with the ester and water. According to Le Châtelier's principle, the equilibrium can be shifted to the right by either using an excess of one of the reactants or by removing one of the products as it is formed[12][13].
Troubleshooting Protocol:
-
Use of Excess Alcohol: The most common strategy is to use the alcohol (ethanol) as the solvent, thereby providing a large excess that drives the reaction forward[12][13].
-
Removal of Water:
-
Dean-Stark Apparatus: If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove the water as it is formed, effectively preventing the reverse reaction[12].
-
Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can also sequester the water byproduct.
-
-
Choice of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. Ensure the catalyst is fresh and anhydrous.
Answer: Under acidic conditions and at elevated temperatures, alcohols can undergo intermolecular dehydration to form ethers. In this case, ethanol can react with itself to form diethyl ether.
Causality: The acid catalyst can protonate the hydroxyl group of an alcohol molecule, turning it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form an ether. This side reaction is more prevalent at higher temperatures.
Troubleshooting Protocol:
-
Temperature Control: While reflux is necessary for the esterification, excessive temperatures can favor ether formation. Maintain a gentle reflux and avoid overheating. The optimal temperature for diethyl ether formation from ethanol is around 140°C, while esterification can often be accomplished at lower temperatures.
-
Catalyst Concentration: Use only a catalytic amount of acid. An excessively high concentration of strong acid can promote dehydration reactions.
Section 4: Wittig Reaction & Byproduct Removal
Though the HWE reaction is often preferred for its cleaner workup, the Wittig reaction is a classic alternative. A primary challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Answer: TPPO is a common and often difficult-to-remove byproduct due to its polarity and crystallinity. Several methods can be employed for its removal.
Troubleshooting Protocol:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents.
-
Chromatography: Column chromatography is effective, especially for smaller-scale reactions. TPPO is quite polar and will adhere strongly to silica gel.
-
Method: A silica gel column using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the less polar cinnamate product from the highly polar TPPO.
-
-
Precipitation as a Metal Salt: TPPO can form insoluble complexes with certain metal salts.
-
Method: Dissolve the crude reaction mixture in a polar solvent like ethanol and add a solution of zinc chloride (ZnCl₂). The TPPO-ZnCl₂ complex will precipitate and can be filtered off[6].
-
Section 5: Product Analysis
Accurate characterization of the final product is crucial to confirm its identity and purity.
Answer: ¹H NMR spectroscopy is an excellent tool for distinguishing between (E) and (Z) isomers of cinnamate esters due to the difference in the coupling constant (J-value) between the vinylic protons.
Explanation: The two protons on the double bond (α and β to the carbonyl group) are coupled to each other. The magnitude of this coupling is dependent on the dihedral angle between them.
-
For the (E)-isomer (trans) , the vinylic protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 12-18 Hz [16][17].
-
For the (Z)-isomer (cis) , the vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, typically in the range of 6-12 Hz [16][17].
By analyzing the splitting pattern of the signals for these two protons (they will appear as doublets), you can measure the J-value and confidently assign the stereochemistry of your product.
References
-
Barrett, A. G. M., Cramp, S. M., Roberts, R. S., & Zecri, F. J. (1999). A Mild and Efficient Method for the Removal of Triphenylphosphine Oxide from Reaction Mixtures. Organic Letters, 1(4), 579–582. [Link]
- BenchChem. (2025). Troubleshooting Knoevenagel condensation side reactions. BenchChem Technical Support.
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Hong, S., & Lee, S. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8116–8128. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
- Nuzillard, J. M., et al. (2010). (E)-Selective Horner–Wadsworth–Emmons reaction using n-butyllithium. Tetrahedron Letters, 51(23), 3051-3053.
- Masamune, S., & Roush, W. R. (1984). A mild and stereoselective method for the synthesis of (E)-α,β-unsaturated esters from aldehydes. The Journal of Organic Chemistry, 49(11), 2043–2045.
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836–6839. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 2, 2026, from [Link]
- BenchChem. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center. BenchChem Technical Support.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 2, 2026, from [Link]
- Thompson, S. K., & Heathcock, C. H. (1992). A systematic study of the Horner-Wadsworth-Emmons reaction. The Journal of Organic Chemistry, 57(22), 5979–5980.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 2, 2026, from [Link]
- University of California, Irvine. (n.d.).
- BenchChem. (2025). Troubleshooting Knoevenagel condensation side reactions. BenchChem Technical Support.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 2, 2026, from [Link]
-
Chem Help ASAP. (2020, March 27). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 2, 2026, from [Link]
- University of Michigan. (n.d.).
- University of Pittsburgh. (n.d.). The Wittig Reaction. Department of Chemistry.
- Gordillo, B., et al. (2017). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Journal of Molecular Structure, 1141, 429-438.
-
Barbas, C. F., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 1978–1983. [Link]
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved January 2, 2026, from [Link]
- Heise, A., et al. (2020). Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. Biomacromolecules, 21(2), 758-766.
-
Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 52(1), 1-5. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing the Knoevenagel Condensation of Anisaldehyde
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the pivotal carbon-carbon bond-forming reaction, specifically focusing on the condensation of anisaldehyde.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with anisaldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to the reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for the initial deprotonation step.[1][2] If the pKa is too high, deprotonation by a weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices that work well with anisaldehyde include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1] Malononitrile is generally more reactive than diesters due to the lower pKa of its methylene protons.
-
-
Catalyst Inefficiency or Inappropriateness: The choice and amount of catalyst are critical. The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it promotes the self-condensation of anisaldehyde.[2][3]
-
Solution: Weak bases like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are standard and effective.[3][4] If using a standard amine base, ensure it has not degraded. For optimization, consider varying the catalyst loading (typically 5-15 mol%). Greener, reusable heterogeneous catalysts like metal oxides or zeolites can also be highly effective and simplify purification.[5][6]
-
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct.[4][7][8] The accumulation of water can shift the reaction equilibrium back toward the starting materials, thereby reducing the final yield.
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. While many Knoevenagel condensations proceed at room temperature, the specific substrates may require heating to achieve a reasonable rate and completion.[3]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 60-90°C).[9] Ensure the reaction is allowed to run for a sufficient duration until TLC indicates the consumption of the limiting reagent.
-
Issue 2: Significant Side Product Formation
Q: I'm observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
A: The most common side reactions in the Knoevenagel condensation are the self-condensation of the aldehyde and Michael addition.
-
Self-Condensation of Anisaldehyde: This is more likely when using a base that is too strong.[1][3] Anisaldehyde can undergo a self-aldol or Cannizzaro-type reaction under strongly basic conditions.
-
Solution: Use a weak base catalyst. Piperidine, pyridine, and ammonium acetate are generally mild enough to prevent significant self-condensation while still promoting the desired reaction.[3]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to this product.[3]
-
Solution: Control the stoichiometry of your reactants carefully. Using a slight excess of anisaldehyde (e.g., 1.1 equivalents) relative to the active methylene compound can help minimize this side reaction by ensuring there isn't a large excess of the nucleophile available after the initial condensation. Also, avoid unnecessarily long reaction times after the starting material has been consumed.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the Knoevenagel condensation of anisaldehyde.
Caption: A systematic workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
A: The reaction proceeds through three primary steps:[10]
-
Deprotonation: A basic catalyst removes an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[10][11]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of anisaldehyde to form a tetrahedral alkoxide intermediate.[10][11]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to form the final α,β-unsaturated product.[2][11]
Caption: The three key stages of the Knoevenagel condensation mechanism.
Q2: How do I select the best catalyst for the reaction with anisaldehyde?
A: Catalyst selection depends on factors like desired reaction rate, yield, and green chemistry considerations. For anisaldehyde, several classes of catalysts are effective.
-
Homogeneous Bases: Piperidine is a classic, highly effective catalyst.[8] Other weak amine bases like pyridine or DBU can also be used.[12][13] Ammonium salts like ammonium acetate are a greener alternative.[4]
-
Heterogeneous Catalysts: These are often preferred for easier workup (simple filtration) and reusability.[6] Options include basic metal oxides (e.g., MgO, ZnO), hydrotalcites, and zeolites.[5][6]
-
Lewis Acids: Catalysts like ZnCl₂, TiCl₄, and boric acid can also promote the reaction, often under mild conditions.[1][14]
-
Biocatalysts: Enzymes like lipases have been shown to catalyze the Knoevenagel condensation, offering a green and highly selective alternative.[15][16]
The table below compares several catalyst systems for the condensation of an aromatic aldehyde with an active methylene compound.
| Catalyst | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethyl Acetoacetate | N/A | 0 | - | High | [8] |
| 1CaO–1.5MgO | Malononitrile | Water | RT | 10 min | 98 | [5] |
| Boric Acid | Various | N/A | - | - | High | [14] |
| [bmIm]OH | Malononitrile | Solvent-free | RT | ~5 min | 98 | [17] |
| Ni(NO₃)₂·6H₂O | Malononitrile | Water | RT | 10-20 min | 90-95 | [18] |
Q3: What is the role of the solvent, and can I run the reaction under solvent-free conditions?
A: The solvent plays a significant role in solubilizing reactants and influencing the reaction rate.[3]
-
Protic Solvents: Ethanol is a common and effective solvent.[3]
-
Aprotic Solvents: Polar aprotic solvents like DMF or acetonitrile can sometimes lead to higher conversion rates.[3] Non-polar solvents like toluene are ideal when azeotropic removal of water is required.[3]
-
Green Solvents: Water has been successfully used as a solvent, aligning with green chemistry principles.[19]
-
Solvent-Free Conditions: Yes, solvent-free Knoevenagel condensations are highly effective and environmentally friendly.[9][20] Often, the reaction is performed by grinding the reactants with a solid catalyst at room temperature or with gentle heating, leading to high yields and simple workup.[20]
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation in Ethanol
This protocol uses a standard weak base catalyst in a common protic solvent.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisaldehyde (1.0 eq).
-
Reagents: Add the active methylene compound (e.g., malononitrile, 1.0 eq) and ethanol as the solvent.
-
Catalyst: Add the weak base catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC until the anisaldehyde spot has disappeared.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent like ethanol or water.[3] If no solid forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Optimized Condensation with Azeotropic Water Removal
This protocol is designed to drive the reaction to completion by removing the water byproduct.
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with anisaldehyde (1.0 eq), the active methylene compound (1.0 eq), the catalyst (e.g., piperidine, 0.1 eq), and a solvent that forms an azeotrope with water (e.g., toluene).[4]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Completion & Workup: Continue the reaction until no more water is collected in the trap and TLC analysis indicates the reaction is complete.[4] Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
-
Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Dalton Transactions. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
PubMed. (2019, August 1). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
ResearchGate. (2024, August). Mechanism hypothesized for the reaction between p‐anisaldehyde 1 a and the active‐methylene compounds 2 a‐b photocatalysed by CDs and mediated by superoxide radical anion. [Link]
-
ResearchGate. (2005). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
IOSR Journal. (2003, February 6). Route of Knoevenagel Reaction from Conventional method to Greener methods. [Link]
-
Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
-
ResearchGate. Optimization of conditions for Knoevenagel condensation reaction. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
-
Bulletin of the Korean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
ResearchGate. Effect of temperature on Knoevenagel condensation. [Link]
-
ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION. [Link]
-
ResearchGate. The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. purechemistry.org [purechemistry.org]
- 11. youtube.com [youtube.com]
- 12. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 13. asianpubs.org [asianpubs.org]
- 14. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 15. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. ijcps.org [ijcps.org]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Cinnamate-Based Compounds in Solution
Welcome to the technical support center dedicated to addressing the challenges of photostability for researchers, scientists, and drug development professionals working with cinnamate-based compounds. This guide provides in-depth, evidence-based solutions to common experimental hurdles, moving beyond simple protocols to explain the fundamental science behind each recommendation. Our aim is to empower you with the knowledge to systematically troubleshoot and enhance the stability of your formulations.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial inquiries regarding the handling and formulation of cinnamate-based compounds.
Q1: My cinnamate compound is rapidly degrading under ambient lab light. What is the primary photochemical reaction I should be concerned about?
A1: The principal cause of degradation for most cinnamate derivatives in solution is exposure to ultraviolet (UV) radiation. The core issue lies within the cinnamoyl moiety, which absorbs UV light and becomes energetically excited. The most prevalent degradation pathway is a trans to cis isomerization.[1][2] While this may seem like a minor change, the cis isomer often has a lower extinction coefficient, reducing the compound's efficacy as a UV absorber.[1][2] Following isomerization, other reactions can occur, including [2+2] cycloaddition to form dimers, especially in non-polar solvents, and fragmentation of the molecule.[1][3]
Q2: I'm seeing a significant drop in the primary UV absorbance peak of my cinnamate solution over time. What does this signify?
A2: A decrease in the characteristic UV absorbance peak is a clear indicator of photodegradation. As the parent trans-cinnamate isomerizes to the cis form, the overall absorptivity of the solution decreases.[1][2] Further degradation into non-absorbing dimers or fragments will also contribute to this loss of signal. This spectral change is the foundational principle for most quantitative assays used to measure photostability. Monitoring this peak over time under controlled light exposure is a reliable method for determining degradation kinetics.
Q3: How critical is my choice of solvent to the photostability of my cinnamate compound?
A3: The choice of solvent is critical and can profoundly influence both the rate and pathway of photodegradation.[4][5][6][7] The polarity of the solvent can affect the efficiency of the trans-cis isomerization.[5][8] For instance, the ratio of trans to cis isomers at the photostationary state is known to be solvent-dependent.[2] Furthermore, the presence of certain ions, like chloride, in aqueous solutions can accelerate the removal of cinnamic acid but may lead to the formation of new, potentially hazardous chlorinated byproducts.[9] Therefore, comprehensive solvent screening is an essential first step in developing a stable formulation.
Q4: Do all cinnamate derivatives have the same level of photostability?
A4: No, there is significant variability in photostability across different cinnamate derivatives. The specific substituents on the phenyl ring play a crucial role.[8][10][11] For example, a methoxy group at the meta position can lead to strong fluorescence, while para-substituted compounds are often strongly quenched, indicating different energy dissipation pathways.[2] It is imperative to experimentally evaluate the photostability of each specific derivative you are working with, as generalizations can be misleading.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured solutions to specific experimental challenges, complete with detailed protocols and the scientific rationale behind them.
Issue 1: My lead cinnamate compound shows significant degradation in my initial formulation, even with efforts to minimize light exposure. How can I systematically improve its stability?
This common challenge requires a multi-faceted approach. The following workflow provides a systematic process for diagnosing the issue and implementing effective stabilization strategies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituent and Solvent Effects on the Photoisomerization of Cinnamate Derivatives: An XMS-CASPT2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
Resolving peak tailing in HPLC analysis of Ethyl (E)-o-methoxycinnamate
Technical Support Center: HPLC Analysis
Overview
This technical guide provides a comprehensive framework for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl (E)-o-methoxycinnamate. Designed for researchers and drug development professionals, this document moves from frequently asked questions for rapid problem-solving to an in-depth troubleshooting guide that explores the underlying scientific principles and provides validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most common cause?
Peak tailing for a relatively neutral compound like this compound often stems from multiple retention mechanisms.[1][2][3] The most common causes include secondary polar interactions with the stationary phase, column overload, or issues related to the HPLC system's fluidic path. Unlike basic compounds, strong ionic interactions are less likely, making other factors more prominent.
Q2: How does the HPLC column itself contribute to peak tailing?
The column is a primary factor. Peak tailing can be caused by:
-
Secondary Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar moieties in your analyte, such as the ester and methoxy groups of this compound, via hydrogen bonding.[4][5] This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[6]
-
Column Degradation: Over time, or with exposure to harsh mobile phases (e.g., high pH), the silica bed can degrade, creating voids or channels that lead to asymmetrical peaks.[2] Contamination at the column inlet frit can have a similar effect.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[4][7]
Q3: Can my mobile phase be the problem?
Yes. While this compound is not strongly ionizable, the mobile phase composition is critical.
-
Insufficient Buffering: If the mobile phase pH is not stable, it can affect the ionization state of residual silanols on the column, altering secondary interactions from run to run.[2][8]
-
pH Effects: For some cinnamate derivatives or potential impurities, operating near a pKa can cause peak splitting or tailing.[9][10][11] A mobile phase pH between 2.5 and 4 is often a good starting point to ensure silanol groups are fully protonated and less active.[12][13]
Q4: What is a quick way to check if I am overloading the column?
A simple dilution series is the most effective method. Prepare and inject samples at 50%, 20%, and 10% of the original concentration. If the peak shape (asymmetry factor) improves significantly with dilution, you are experiencing mass overload.[4][14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing. The process begins with an assessment of the chromatogram, followed by a logical sequence of diagnostic experiments.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Diagnosing and Resolving Systemic (Physical) Issues
If all peaks in your chromatogram exhibit tailing, the cause is likely physical or mechanical, affecting the entire system.
-
Problem: Extra-column volume. Long or wide-bore tubing, or improperly seated fittings between the injector, column, and detector can cause band broadening and peak tailing.[8][9]
-
Protocol: System Audit
-
Inspect Fittings: Ensure all PEEK and stainless steel fittings are correctly swaged and tightened. A common issue is a small void between the tubing end and the bottom of the port.[15]
-
Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the column to the detector.
-
Result: A properly optimized fluidic path should result in sharper peaks for all analytes.
-
-
-
Problem: Column bed deformation or contamination. A void at the column inlet or a partially blocked inlet frit can distort the flow path, causing tailing for all peaks.[2][16]
-
Protocol: Column Evaluation
-
Substitution: The quickest diagnostic is to replace the current column with a new, identical one. If peak shape is restored, the original column is compromised.[2]
-
Reverse Flush (Use with Caution): For a partially blocked frit, you can disconnect the column from the detector and flush it in the reverse direction with a strong solvent. Note: Only do this for columns not specifically designated as "non-reversible".
-
Prevention: Always use guard columns and in-line filters to protect the analytical column from particulate matter.[2]
-
-
Diagnosing and Resolving Chemical (Analyte-Specific) Issues
If only the this compound peak is tailing, the issue is likely a specific chemical interaction between the analyte and the stationary phase or a sample-related problem.
-
Problem: Column Overload. Cinnamate esters are strong chromophores. It is easy to inject a mass that saturates the stationary phase or detector, even at what seems like a low concentration.
-
Protocol: Sample Dilution Study
-
Prepare a serial dilution of your sample in the mobile phase (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL).
-
Inject each concentration using the same method.
-
Calculate the USP Tailing Factor (Tf) for each peak. A value > 1.5 is generally considered significant tailing.[1]
-
Result: If the tailing factor decreases towards 1.0 as the concentration is lowered, the issue is mass overload.[14] The solution is to reduce the sample concentration or injection volume.
-
-
| Concentration | USP Tailing Factor (Tf) | Peak Shape | Diagnosis |
| 100 µg/mL | 2.1 | Severe Tailing | Overloaded |
| 50 µg/mL | 1.7 | Moderate Tailing | Still Overloaded |
| 20 µg/mL | 1.3 | Good Symmetry | Acceptable Load |
| 10 µg/mL | 1.1 | Excellent Symmetry | Optimal Load |
-
Problem: Secondary Polar Interactions with Silanols. Although neutral, the ester and methoxy groups of your analyte can act as hydrogen bond acceptors, interacting with acidic residual silanol groups on the silica surface.[3][5][8] This creates a secondary, non-hydrophobic retention mechanism that causes tailing.[1]
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: Protonate the residual silanol groups to minimize their ability to interact with the analyte. Silanols are acidic and become ionized at mid-to-high pH.[2][17]
-
Procedure: Prepare your mobile phase aqueous component with a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to bring the pH to ~2.5-3.0.
-
Equilibrate: Flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.
-
Result: Operating at a low pH should suppress silanol ionization and significantly improve peak symmetry for compounds susceptible to this interaction.[1][3]
-
-
Protocol 2: Increase Buffer Concentration or Use Additives
-
Objective: Mask the active silanol sites with a competing agent.
-
Procedure: If operating at a mid-range pH is necessary, increase the buffer concentration (e.g., from 10mM to 25-50mM). The buffer ions can compete with the analyte for interaction with the silanol sites.[12]
-
Alternative: Historically, a small amount of a "tail-suppressing" amine like triethylamine (TEA) was added to the mobile phase (~25mM). However, this is less common with modern, high-purity columns.[3][8]
-
-
Protocol 3: Column Selection
-
Objective: Use a stationary phase with minimal active silanol sites.
-
Procedure: Switch to a modern, high-purity "Type B" silica column, which has lower metal content and less acidic silanols.[3][18]
-
Recommendation: Ensure the column is "end-capped." End-capping is a chemical process that covers many of the residual silanols with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[1][19][20] Most modern C18 columns are end-capped.
-
-
-
Problem: Sample Solvent Mismatch. Dissolving your sample in a solvent significantly stronger (less polar in reverse-phase) than your mobile phase can cause peak distortion, including tailing.
-
Protocol: Solvent Matching
-
Ideal Practice: Always try to dissolve your sample in the initial mobile phase composition.
-
Diagnosis: If your sample is dissolved in 100% acetonitrile or methanol but your gradient starts at 10% organic, this mismatch can cause issues.
-
Solution: Re-dissolve the sample in a solvent that is as weak as or weaker than the mobile phase. If solubility is an issue, inject the smallest possible volume.
-
-
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. [Link]
-
LC Technical Tip - Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
How to Fix Asymmetrical Chromatography Peaks. [Link]
-
Unveiling the Secrets of Silica in HPLC Columns - uHPLCs Class - YouTube. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
How to fix asymmetrical chromatography peaks? - Cytiva Life Sciences. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem. [Link]
-
Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 15. support.waters.com [support.waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. LC Technical Tip [discover.phenomenex.com]
- 20. shodexhplc.com [shodexhplc.com]
Technical Support Center: Strategies to Improve the Solubility of Ethyl (E)-o-methoxycinnamate for Bioassays
Welcome to the technical support center for Ethyl (E)-o-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of its poor aqueous solubility in bioassays. Inaccurate concentration due to precipitation can lead to unreliable data, masking the true potency of this promising compound. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you develop a robust solubilization strategy, ensuring the integrity and reproducibility of your experimental results.
Introduction: Understanding the Challenge
This compound, like many cinnamic acid esters, is a lipophilic molecule with limited solubility in aqueous buffers, a common environment for most bioassays. Its structure, characterized by an aromatic ring and an ethyl ester group, contributes to its hydrophobicity. Direct dissolution in aqueous media often leads to precipitation, making it imperative to employ a solubilization strategy. The choice of strategy is not trivial; it must enhance solubility without interfering with the biological system under investigation, be it an enzyme, a cell line, or a receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for solubilizing this compound?
The most direct and widely adopted initial strategy is the use of a co-solvent. This involves dissolving the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity for a wide range of organic molecules.[1]
-
Causality: DMSO is an amphipathic molecule, possessing both polar and non-polar characteristics. This allows it to effectively interact with and solvate hydrophobic compounds like this compound, while maintaining miscibility with the aqueous assay medium.[2]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common phenomenon known as "solvent shock." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The localized high concentration of the compound upon dilution exceeds its aqueous solubility limit, leading to precipitation.[3]
Here are troubleshooting steps to address this:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay medium is critical. Most cell-based assays can tolerate DMSO up to 0.5%, but higher concentrations can induce cytotoxicity or other off-target effects.[4][5] It's crucial to keep the final DMSO concentration consistent across all experimental and control wells.
-
Employ a Stepwise Dilution Protocol: To avoid solvent shock, create an intermediate dilution of your DMSO stock in the assay medium before preparing the final concentration.[3]
-
Pre-warm the Assay Medium: Adding the compound stock to a pre-warmed medium (e.g., 37°C for cell-based assays) can sometimes improve solubility.[3]
Q3: Are there alternatives to DMSO if it interferes with my assay?
Yes, if DMSO is found to be incompatible with your specific bioassay, several other co-solvents can be considered. The principle remains the same: create a concentrated stock and dilute it into the assay buffer.
| Co-Solvent | Typical Final Concentration | Considerations |
| Ethanol | ≤ 1% | Generally well-tolerated by many cell lines, but can have biological effects at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1% | A viscous polymer that can enhance the solubility of many hydrophobic compounds. |
| Dimethylformamide (DMF) | ≤ 0.5% | A strong solvent, but can be more toxic than DMSO. Use with caution. |
Always perform a vehicle control experiment to ensure the chosen solvent at its final concentration does not affect the assay's outcome.
Q4: Can surfactants be used to improve the solubility of this compound?
Surfactants are an excellent option, particularly when co-solvents are insufficient or cause interference. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[6]
-
Non-ionic surfactants are generally preferred in biological assays because they are less likely to denature proteins compared to ionic surfactants.[6]
-
Commonly Used Surfactants:
-
Tween-20 (Polysorbate 20): Often used in ELISAs and other immunoassays as a blocking agent and to reduce non-specific binding.[7] It can also be used as a solubilizing agent.
-
Triton X-100: A common laboratory detergent used for cell lysis, but at lower, non-lytic concentrations, it can aid in solubilization. However, be aware that Triton X-100 can interfere with some enzyme activities.[8][9]
-
Caution: The choice of surfactant and its concentration must be carefully validated for each assay, as they can influence protein structure and function.[8]
Q5: What is cyclodextrin-mediated solubilization, and is it suitable for this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules that fit into their cavity, thereby increasing their aqueous solubility.[11]
-
Mechanism: The hydrophobic part of this compound can be encapsulated within the cyclodextrin's non-polar interior, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.[10]
-
Common Cyclodextrins: Beta-cyclodextrin and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.[10]
-
Applicability: This method is particularly useful for compounds like cinnamic acid esters and has been shown to enhance their solubility.
Consideration: At higher concentrations, some cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity.[12][13] Therefore, it is essential to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide: Compound Precipitation
Observing precipitation in your assay plates is a clear indicator of solubility issues. Here’s a systematic approach to troubleshoot this problem.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness/precipitate upon dilution | Solvent Shock: Rapid change in solvent environment causes the compound to crash out of solution.[3] | 1. Use a stepwise dilution protocol.[3] 2. Add the stock solution dropwise to the assay buffer while gently vortexing. 3. Lower the final concentration of the compound. |
| Solution is initially clear but becomes cloudy over time | Thermodynamic Insolubility: The compound is kinetically trapped in a supersaturated state and precipitates over time to reach its lower thermodynamic solubility.[14][15] | 1. Further reduce the final working concentration. 2. Consider using a different solubilization strategy (e.g., surfactants or cyclodextrins) to increase thermodynamic solubility. 3. Minimize the incubation time if experimentally feasible. |
| Precipitate observed only at higher concentrations in a dose-response curve | Exceeding Solubility Limit: The higher concentrations are above the compound's solubility limit in the final assay medium. | 1. Determine the maximum soluble concentration using a solubility assay (see Protocol 1). 2. Adjust the concentration range of your dose-response curve to stay below this limit. |
| Precipitate forms after temperature changes (e.g., removing from incubator) | Temperature-Dependent Solubility: The compound's solubility is sensitive to temperature fluctuations. | 1. Minimize the time plates are outside the incubator. 2. Pre-warm all buffers and media to the experimental temperature before use. 3. If possible, perform observations using a microscope with an integrated incubator. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols
Protocol 1: Determining Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in your specific assay buffer, helping you define the upper concentration limit for your experiments.[16][17]
Principle: Laser nephelometry measures the light scattered by insoluble particles in a solution. As the compound precipitates, the light scattering increases, allowing for the determination of the concentration at which precipitation occurs.[18][19]
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
96-well clear-bottom microplate
-
Laser nephelometer plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a separate 96-well plate (the "source plate").
-
Add 198 µL of the aqueous assay buffer to the wells of the clear-bottom microplate (the "assay plate").
-
Transfer 2 µL of the compound dilutions from the source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate immediately on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a laser nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline is considered the kinetic solubility.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of this compound complexed with HP-β-CD.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated solution of HP-β-CD in your aqueous buffer. A 40% (w/v) solution is a common starting point.
-
Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1-10 mM). A molar ratio of 1:1 (compound to cyclodextrin) is a good starting point.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate complex formation.
-
Visually inspect the solution. If it is not clear, you can try gentle warming (e.g., to 40-50°C) while mixing.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound. This filtered solution is your stock solution for the bioassay.
Note: The optimal ratio of compound to cyclodextrin may need to be determined empirically.
Decision-Making Framework for Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
References
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
-
Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]
-
Cyprotex. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
- Fenyvesi, F., Bán, E., Bárkonyi, M., Szente, L., Deli, M. Á., & Gyn, D. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Pharmaceuticals, 15(3), 297.
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]
- Petrescu, A. D., & Butenandt, J. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
- Malanga, M., Fenyvesi, F., Bán, E., Bárkonyi, M., Szente, L., & Deli, M. Á. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules, 20(11), 20086-20101.
- Posadas, I., & Ceña, V. (2007). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. International journal of toxicology, 26(6), 513-520.
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]
- Piras, A. M., Maisetta, G., Sandreschi, S., Esin, S., & Batoni, G. (2018). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics, 10(4), 215.
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
BenchSci. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]
- González-Bárcena, D., Campos-García, J., & Pérez-Sánchez, H. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
- Mueller, N. H., & Schul, W. (2009). Effects of Detergents on the West Nile virus Protease Activity. The open virology journal, 3, 65-71.
- de F. F. Ribeiro, A. C., de S. E. Silva, F. E., & de A. A. Vidal, F. B. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Oral Science, 66(4), 245-251.
-
ResearchGate. (n.d.). Effect of Triton X-100 and Tween-20 on enzyme activity from B. theorgensis. Retrieved from [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
UL Prospector. (n.d.). Ethylhexyl Methoxycinnamate by Suzhou Greenway Biotech Co.,Ltd. Retrieved from [Link]
-
Ataman Kimya A.Ş. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Retrieved from [Link]
-
ResearchGate. (2019, November 4). Which detergent interferes with enzymatic activity the least?. Retrieved from [Link]
-
Chemsrc. (2025, August 27). p-Methoxycinnamic acid ethyl ester. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
ResearchGate. (2018, September 17). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Ionic Liquids. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ETHYLHEXYL 4-METHOXYCINNAMATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl methoxycinnamate. Retrieved from [Link]
- Roy, M. N., & Saha, S. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Surface Science and Technology, 29(1-2), 1-21.
-
Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzet.com [alzet.com]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Laser Nephelometry | Bienta [bienta.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. rheolution.com [rheolution.com]
- 19. bmglabtech.com [bmglabtech.com]
Preventing photodegradation of Ethyl (E)-o-methoxycinnamate during experiments
A Guide to Preventing Photodegradation in Experimental Settings
Welcome to the technical support guide for Ethyl (E)-o-methoxycinnamate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to ensure the integrity of your experiments. The photosensitive nature of cinnamate derivatives demands rigorous control over environmental conditions. This guide moves beyond simple instructions to explain the causality behind each recommendation, empowering you to maintain the stability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound photodegradation?
A1: this compound is an organic ester that contains chromophores (e.g., C=C, C=O) capable of absorbing ultraviolet (UV) radiation, particularly in the UVB spectrum (280-320 nm).[1] When exposed to light, the absorbed energy can trigger chemical reactions. The primary and most rapid of these is photoisomerization, where the stable, linear trans (E) isomer converts into its bent, less stable cis (Z) isomer.[2][3] This structural change alters the compound's UV absorption properties, reducing its efficacy and potentially compromising experimental results.[4] Over longer exposure periods or under certain conditions (like aggregation), irreversible degradation can occur, forming various other photoproducts.[5]
Q2: Why is preventing photodegradation critical for my research?
A2: Preventing photodegradation is fundamental to scientific integrity. The degradation of your primary compound leads to several critical issues:
-
Altered Biological Activity: The resulting Z-isomer and other degradation byproducts may possess different biological or chemical activities, acting as confounding variables in your experiment. Some photoproducts have been shown to have genotoxic potential in silico.[4]
-
Compromised Reproducibility: Failure to control light exposure will lead to inconsistent results between experiments, making your findings unreliable and difficult to reproduce.
-
Analytical Interference: The appearance of degradation products as new peaks in analytical readouts (like HPLC) can complicate data interpretation.[6]
Q3: What are the primary signs that my sample has degraded?
A3: You can detect photodegradation through several observational and analytical methods:
-
Chromatographic Analysis (HPLC): This is the most definitive method. Degradation is indicated by a decrease in the peak area of the (E)-isomer and the appearance of a new peak corresponding to the (Z)-isomer.[4] Further degradation may show additional, smaller peaks.
-
UV-Vis Spectrophotometry: A time-dependent decrease in the maximum absorbance (λmax), which for similar cinnamates is around 310 nm, signifies the loss of the (E)-isomer.[4][7]
-
Physical Appearance: A visible color change, often a slight yellowing, can be an indicator of chemical degradation.[6][8]
Troubleshooting Guide: Common Issues & Solutions
This table addresses specific problems you might encounter during your experiments.
| Symptom Observed | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent assay results; poor reproducibility. | Intermittent or uncontrolled exposure to ambient laboratory light during sample preparation, storage, or analysis. | Implement a strict light-protection workflow. Always handle solutions under subdued light and use amber glassware or foil-wrapped containers.[6] |
| New, unidentified peaks appear in HPLC chromatogram. | Formation of the (Z)-isomer and other degradation products due to UV exposure. This can also be caused by photo-oxidative stress. | Confirm the identity of the new peak as the (Z)-isomer via standards if possible. Rigorously enforce light protection. Use high-purity, peroxide-free solvents to minimize oxidative pathways.[6] |
| Absorbance at λmax (~310 nm) decreases during measurement. | The sample is degrading in real-time within the spectrophotometer from the instrument's own light source. | Minimize the sample's residence time in the spectrophotometer. Use the lowest practical instrument light intensity. If making kinetic measurements, use a dark control to quantify instrument-induced degradation. |
| Degradation occurs even when using amber vials. | Standard amber glass may not block all relevant UV wavelengths sufficiently, or exposure during transfer/handling is the culprit. | For highly sensitive experiments, supplement amber glassware by wrapping it in aluminum foil.[6] Prepare samples in a dark room or under red light. Consider purging the solvent and headspace with an inert gas (Nitrogen or Argon) to prevent photo-oxidation.[9] |
Core Experimental Protocols
Adherence to a validated workflow is the most effective defense against photodegradation. The following protocols provide a framework for maintaining the stability of this compound.
Protocol 1: Light-Protected Sample Preparation and Handling
This protocol is the first line of defense and should be considered mandatory.
-
Environment Setup: Whenever possible, conduct all work in a dark room or a designated low-light area. If unavailable, dim overhead lights and shield the workspace from windows.
-
Glassware and Containers: Exclusively use amber-colored volumetric flasks, vials, and pipette tips. For maximum protection, wrap all containers, including stock solution bottles and experimental vials, with aluminum foil.[6]
-
Solvent Preparation: Use high-purity, HPLC-grade solvents. To remove dissolved oxygen, which can participate in photo-oxidative reactions, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes before use.
-
Solution Preparation: Prepare stock and working solutions expeditiously to minimize light exposure time. After preparation, immediately cap and store the solution in a dark, cool environment (e.g., a refrigerator at 4°C). Studies show that in darkness, cinnamate esters are stable even at elevated temperatures.[4]
-
Sample Transfer: When transferring aliquots for analysis or experimentation, do so under the lowest possible light conditions.
Caption: Primary photodegradation pathway of this compound.
Upon absorbing a photon of UV light, the stable (E)-isomer is promoted to an electronic excited state. From here, it can rapidly relax via rotation around the central double bond to form the (Z)-isomer. [2]This process is reversible, and a photostationary state (a stable ratio of E:Z isomers) can be reached under continuous irradiation. [5]However, the excited state can also undergo slower, irreversible reactions, especially in the presence of oxygen or other reactive species, to form a complex mixture of other photoproducts. [5][9] By controlling the initial absorption of light, all subsequent degradation pathways can be effectively shut down, preserving the integrity of your compound.
References
-
Olsson, O., Westphal, J., Reich, M., Leder, C., & Kümmerer, K. (2016). Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse. Science of The Total Environment. Available at: [Link]
-
Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. atamankimya.com. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya. Available at: [Link]
-
ResearchGate. (n.d.). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Octyl methoxycinnamate. Wikipedia. Available at: [Link]
-
Pattanaargson, S., Limphapayom, W., et al. (n.d.). Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate. Available at: [Link]
-
Fois, E., Oriani, M., & Tabacchi, G. (2021). A post-HF approach to the sunscreen octyl methoxycinnamate. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. ResearchGate. Available at: [Link]
-
Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines. International Journal of Chemical Studies. Available at: [Link]
-
Lhiaubet-Vallet, V., et al. (n.d.). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. RSC Publishing. Available at: [Link]
-
Cosmetic Ingredients Guide. (n.d.). Ethylhexyl Methoxycinnamate. cosmetic-ingredients.org. Available at: [Link]
-
Gackowska, A., et al. (2017). Comparison of methods for ethylhexyl 4-methoxycinnamate acid ester oxidation in water. Journal of Ecological Engineering. Available at: [Link]
-
ResearchGate. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Ethylhexyl Methoxycinnamate | Octyl Methoxycinnamate (OMC) | Octinoxate | Cosmetic Ingredients Guide [ci.guide]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ethyl (E)-o-methoxycinnamate and its para-Isomer for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic research, cinnamic acid derivatives represent a class of molecules with significant therapeutic and practical potential. Among these, ethyl methoxycinnamates are of particular interest due to their biological activities and applications as UV filters. This guide provides an in-depth comparative analysis of two positional isomers: Ethyl (E)-o-methoxycinnamate and Ethyl (E)-p-methoxycinnamate. While the para-isomer is well-documented, this guide will also extrapolate and present hypothesized characteristics of the ortho-isomer, providing a comprehensive resource for researchers in drug development and related scientific fields.
Structural and Physicochemical Distinctions
The fundamental difference between this compound and Ethyl (E)-p-methoxycinnamate lies in the position of the methoxy group on the phenyl ring. This seemingly subtle variation in structure gives rise to distinct physicochemical properties that influence their biological activity, solubility, and spectroscopic characteristics.
The para-substitution in Ethyl (E)-p-methoxycinnamate results in a more linear and symmetrical molecule, which can facilitate closer packing in a crystal lattice, often leading to a higher melting point compared to its ortho-counterpart. The proximity of the methoxy group to the ethyl acrylate side chain in the ortho-isomer can introduce steric hindrance and intramolecular interactions, affecting its conformation and reactivity.
Below is a table summarizing the known and predicted physicochemical properties of both isomers.
| Property | This compound | Ethyl (E)-p-methoxycinnamate |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃[1][2][3][4] |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol [1][2][3][4] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Crystalline solid[1][5] |
| Melting Point | Predicted: Lower than the para-isomer | 49-50 °C[1] |
| Boiling Point | No data available | 177-180 °C at 15 Torr[2] |
| Solubility | Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane | Soluble in ethanol, DMSO, and DMF[2][6] |
| UV λmax | Predicted: Shifted compared to para-isomer due to electronic effects | ~310 nm in ethanol[6][7][8] |
Synthesis Methodologies: A Comparative Overview
The synthesis of these isomers typically involves the esterification of the corresponding methoxycinnamic acid or a direct condensation reaction. The choice of synthetic route is often dictated by the availability of starting materials and desired yield.
Synthesis of Ethyl (E)-p-methoxycinnamate
A common and efficient method for the synthesis of Ethyl (E)-p-methoxycinnamate is the Fischer-Speier esterification of p-methoxycinnamic acid. An alternative is the Claisen condensation. A patented one-step process involves reacting p-anisaldehyde with ethyl acetate in the presence of a base like sodium ethoxide[5].
Proposed Synthesis of this compound
While specific literature for the synthesis of this compound is scarce, a reliable method can be adapted from established protocols for ortho-substituted cinnamates. A plausible approach is the Wittig reaction between o-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate.
Below is a detailed, step-by-step protocol for the synthesis of both isomers.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-p-methoxycinnamate via Fischer Esterification
-
Reactant Preparation : In a round-bottom flask, dissolve p-methoxycinnamic acid (1 equivalent) in an excess of absolute ethanol (5-10 equivalents).
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol to yield a white crystalline solid[2][9].
Protocol 2: Proposed Synthesis of this compound via Wittig Reaction
-
Reactant Preparation : To a stirred solution of o-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent like dichloromethane or THF, add ethyl (triphenylphosphoranylidene)acetate (1.05 equivalents).
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Solvent Removal : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : The resulting residue, containing the product and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
The general workflow for the synthesis of these cinnamate esters can be visualized in the following diagram:
Caption: General synthetic workflows for Ethyl (E)-p-methoxycinnamate and the proposed route for its ortho-isomer.
Comparative Biological Activity
The biological profile of Ethyl (E)-p-methoxycinnamate is extensively studied, revealing a range of pharmacological effects. In contrast, there is a notable absence of direct experimental data on the biological activities of this compound.
Ethyl (E)-p-methoxycinnamate: A Multi-faceted Agent
-
Anti-inflammatory Activity : This is the most well-documented activity of Ethyl (E)-p-methoxycinnamate. It has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively[6][10]. This inhibition of COX enzymes is a key mechanism in reducing inflammation. Further studies have indicated its ability to reduce the production of pro-inflammatory cytokines such as IL-1 and TNF-α[6].
-
Anticancer Potential : Ethyl (E)-p-methoxycinnamate has demonstrated cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) cells[11].
-
Antimicrobial and Other Activities : It also exhibits antifungal properties and has been investigated for its potential as a mosquito repellent and nematicidal agent[6][10].
This compound: A Hypothesized Profile
Based on structure-activity relationships, it is plausible that this compound may also possess anti-inflammatory and anticancer properties. However, the steric hindrance from the ortho-methoxy group could influence its binding affinity to target enzymes like COX, potentially leading to a different activity profile compared to the para-isomer. Further experimental validation is necessary to confirm these hypotheses.
The anti-inflammatory action of Ethyl (E)-p-methoxycinnamate is illustrated in the following pathway diagram:
Sources
- 1. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (E)-Ethyl p-methoxycinnamate | COX | TargetMol [targetmol.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating an HPLC Method for Ethyl (E)-o-methoxycinnamate in Accordance with ICH Q2(R1) Guidelines
Introduction: The Imperative for Rigorous Method Validation
Ethyl (E)-o-methoxycinnamate, an ester of o-methoxycinnamic acid, is a compound of interest in pharmaceutical and cosmetic research. To accurately quantify this analyte in any given sample—be it a drug substance, finished product, or stability sample—it is essential to employ an analytical method that is not only precise and accurate but also demonstrably reliable. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
However, simply developing an HPLC method is insufficient. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate that any analytical procedure used for registration applications must be validated.[2][3][4] Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] This guide provides an in-depth, experience-driven walkthrough for validating an HPLC method for this compound, grounded in the principles of the ICH Q2(R1) guideline.[2][3][4] We will not only detail the "how" but, more critically, the "why" behind each validation parameter, comparing the experimental outcomes to the established regulatory benchmarks.
Foundational Pillars of Method Validation: The ICH Q2(R1) Framework
The ICH Q2(R1) guideline outlines the key performance characteristics that must be evaluated to validate an analytical method.[6][7] The objective is to build a comprehensive data package that proves the method's reliability.
The core validation characteristics are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8][9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][10]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4][11]
-
Accuracy: The closeness of the test results to the true value.[4][12]
-
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][13]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][15]
Before commencing validation, it is crucial to perform System Suitability Testing (SST) to ensure the complete analytical system is functioning correctly on the day of analysis.[16][17]
Caption: A typical workflow for HPLC method validation from development to reporting.
Proposed HPLC Method for Quantification
Based on established methods for similar compounds like Ethyl p-methoxycinnamate, the following starting conditions are proposed for the analysis of this compound.[18][19][20]
| Parameter | Proposed Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a Diode Array Detector (DAD) is ideal for specificity checks (peak purity). |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 chemistry is a robust choice for retaining moderately polar compounds like cinnamates.[18][19] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic | A simple isocratic mobile phase is preferred for routine QC due to its robustness and faster run times.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[18] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | DAD, 308 nm | Cinnamate derivatives have strong UV absorbance. 308 nm is a reported wavelength for a similar compound.[18][21] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape.[18] |
| Diluent | Mobile Phase | Using the mobile phase as the diluent minimizes peak distortion. |
System Suitability Testing (SST): The Gateway to Validation
Causality: Before any validation run, you must confirm that the chromatographic system is fit for purpose on that specific day. SST is not part of the formal validation but a prerequisite for it.[16][22] It acts as a daily health check of the instrument, column, and mobile phase, ensuring that if the system passes, the subsequent data will be reliable.[23]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.[23][24]
-
Calculate the key SST parameters from the resulting chromatograms.
Data and Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[17] |
| Theoretical Plates (N) | N > 2000 | Indicates good column efficiency and sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[17] |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability and precision of the pump/flow rate. |
These criteria are typical but should be formally defined in the validation protocol.
Specificity: Proving Uniqueness
Causality: Specificity demonstrates that the analytical signal belongs exclusively to the analyte of interest.[8][9] It proves that excipients, impurities, or degradation products do not interfere with the analyte's peak, which is fundamental for accurate quantification.[8][25]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the analyte's retention time.
-
Placebo Analysis: Prepare a solution containing all formulation excipients (without the active ingredient) and inject it to check for interference.
-
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4]
-
Analyze the stressed samples. The goal is to show that the degradation peaks are well-resolved from the main analyte peak.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the analyte in the presence of its degradants and in the placebo matrix.
Data Presentation and Acceptance Criteria:
| Test | Expected Result | Acceptance Criterion |
| Blank Injection | No significant peak at the analyte's retention time. | Response is less than the reporting threshold. |
| Placebo Injection | No significant peak at the analyte's retention time. | Response is less than the reporting threshold. |
| Forced Degradation | Analyte peak is resolved from all degradation peaks. | Resolution (Rs) > 2.0 between the analyte and the closest adjacent peak. |
| Peak Purity | The analyte peak is spectrally pure. | Purity angle is less than the purity threshold. |
Linearity and Range: Establishing a Proportional Response
Causality: Linearity confirms a predictable and proportional relationship between the analyte concentration and the instrument's response.[10] This relationship is the basis of the calibration curve used for quantification. The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.[4][11]
Caption: The core relationship demonstrated by linearity testing.
Experimental Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.[25] For impurity testing, the range must cover from the reporting limit to 120% of the specification limit.[4]
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (R²).[26]
Data Presentation and Acceptance Criteria:
| Concentration Level | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area |
| 80% (80 µg/mL) | 798,500 | 801,200 | 799,800 | 799,833 |
| 90% (90 µg/mL) | 901,000 | 899,500 | 902,100 | 900,867 |
| 100% (100 µg/mL) | 1,002,300 | 1,001,500 | 1,003,100 | 1,002,300 |
| 110% (110 µg/mL) | 1,103,000 | 1,104,500 | 1,102,800 | 1,103,433 |
| 120% (120 µg/mL) | 1,205,100 | 1,203,900 | 1,206,000 | 1,205,000 |
| Statistical Parameter | Result | Acceptance Criterion |
| Correlation Coefficient (r) | > 0.999 | r ≥ 0.995 is generally acceptable.[25] |
| Coefficient of Determination (R²) | > 0.998 | R² ≥ 0.99 is a common requirement. |
| Y-intercept | Visually insignificant | Should be close to zero. |
Accuracy: Measuring Closeness to the Truth
Causality: Accuracy, or trueness, establishes how close the measured value is to the actual value.[4] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (spiking) and the method is used to see how much is recovered. This test reveals any systematic errors or biases in the method.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[4]
-
Analyze the samples and calculate the percentage recovery for each one.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
Data Presentation and Acceptance Criteria:
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80.0 | 80.2 | 100.3% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 101.0 | 101.0% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 120.8 | 100.7% | |
| 120.0 | 121.1 | 100.9% | |
| Overall Mean Recovery | 100.2% | ||
| Acceptance Criterion: | 98.0% - 102.0% Recovery |
Precision: Ensuring Consistency
Causality: Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][4] It exposes random errors and demonstrates the method's consistency.
A. Repeatability (Intra-assay Precision) This assesses precision over a short time with the same analyst and equipment.[4]
Experimental Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration from the same homogeneous batch.
-
Alternatively, prepare nine determinations across three concentration levels (as done for accuracy).
-
Analyze the samples and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
B. Intermediate Precision This evaluates the effect of random events within a single lab, such as different days, analysts, or instruments.[4][27]
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or using a different HPLC system.
-
Compare the results from both sets of experiments.
Data Presentation and Acceptance Criteria:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 | 100.2% | 99.5% |
| Replicate 2 | 99.8% | 100.3% |
| Replicate 3 | 101.0% | 100.8% |
| Replicate 4 | 99.5% | 99.9% |
| Replicate 5 | 100.5% | 101.1% |
| Replicate 6 | 100.8% | 100.2% |
| Mean | 100.3% | 100.3% |
| SD | 0.58 | 0.59 |
| %RSD (Repeatability) | 0.58% | 0.59% |
| Overall %RSD (Intermediate) | \multicolumn{2}{c | }{0.58%} |
| Acceptance Criterion: | \multicolumn{2}{c | }{%RSD ≤ 2.0% [24][28]} |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD and LOQ define the lower limits of the method's performance.[13] LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[14] These are critical for impurity analysis but less so for the assay of a main component.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope): This is a common and statistically sound approach.[29]
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Obtain the slope of the calibration curve (S).
-
Calculate LOD and LOQ using the following formulas:
Alternative Method (Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.[4][14][24]
Data Presentation and Acceptance Criteria:
| Parameter | Method | Result | Acceptance Criterion |
| LOD | Slope & Intercept SD | 0.5 µg/mL | The value should be determined and reported. |
| LOQ | Slope & Intercept SD | 1.5 µg/mL | The value should be determined and confirmed to have acceptable precision and accuracy. |
Robustness: Testing Method Resilience
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it remains unaffected by small, deliberate changes to its parameters.[15][30][31] This is typically evaluated during the development phase.
Experimental Protocol:
-
Identify critical method parameters that could potentially vary (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Vary each parameter slightly from the nominal condition (e.g., flow rate of 0.9, 1.0, and 1.1 mL/min).
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Presentation and Acceptance Criteria:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |
| Nominal Condition | - | 6.25 | 1.1 | 100.1% |
| Flow Rate | 0.9 mL/min | 6.94 | 1.1 | 100.3% |
| 1.1 mL/min | 5.68 | 1.1 | 99.8% | |
| Mobile Phase %ACN | 58% | 6.81 | 1.2 | 100.5% |
| 62% | 5.79 | 1.1 | 99.7% | |
| Column Temperature | 28°C | 6.35 | 1.1 | 100.2% |
| 32°C | 6.15 | 1.1 | 100.0% | |
| Acceptance Criterion: | All system suitability criteria must be met under all varied conditions. Assay results should remain within acceptable limits. |
Conclusion: A Validated Method Ready for Deployment
By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have compared the performance of this HPLC method against the stringent requirements of the ICH Q2(R1) guideline. The hypothetical data presented demonstrates that the method is suitable for its intended purpose: the accurate and reliable quantification of this compound. This validated method is now ready for implementation in a quality control environment for routine analysis, batch release, and stability studies, ensuring data integrity and regulatory compliance.[11]
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: What Are HPLC System Suitability Tests and Their Importance? Source: Altabrisa Group URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Specificity analytical method validation Source: Front Life Sciences URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Prism URL: [Link]
-
Title: A Detailed Study of Validation Parameters and System Suitability Test in HPLC Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Linearity and Range in Analytical Method Validation by HPLC Source: Industrial Pharmacist URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance Source: BiochemSphere URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]
-
Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]
-
Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
-
Title: Tag: robustness testing ICH Q2 Source: Pharma Validation URL: [Link]
-
Title: Performance Characteristics In Analytical Method Validation Source: GMP Insiders URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Institute of Validation Technology URL: [Link]
-
Title: Method Validation and Robustness Source: LCGC International URL: [Link]
-
Title: Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation Source: BioPharm International URL: [Link]
-
Title: (PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Robust Source: Scribd URL: [Link]
-
Title: Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography Source: Semantic Scholar URL: [Link]
-
Title: Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography Source: Repository STFI URL: [Link]
-
Title: Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: HPLC chromatograms of standard ethyl-p-methoxycinnamate (A) and EPMC obtained from column chromatographic purification (B). Source: ResearchGate URL: [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. frontlifesciences.com [frontlifesciences.com]
- 9. BiochemSphere [biochemicalsci.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 23. assayprism.com [assayprism.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. database.ich.org [database.ich.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 30. ema.europa.eu [ema.europa.eu]
- 31. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and HPTLC Methods for Ethyl (E)-o-methoxycinnamate Quantification
In the landscape of pharmaceutical analysis and natural product chemistry, the accurate quantification of active compounds is paramount. Ethyl (E)-o-methoxycinnamate, a prominent bioactive compound found in medicinal plants such as Kaempferia galanga, has garnered significant attention for its anti-inflammatory and analgesic properties.[1][2] The robust and reliable quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides an in-depth, objective comparison of two widely employed chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of this compound. Drawing from established methodologies and validation parameters, this document is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting an analytical method.
The Analytical Imperative: Choosing the Right Tool for the Task
Both HPLC and HPTLC are powerful analytical tools, yet they operate on different principles and offer distinct advantages.[3][4][5] HPLC is a well-established technique renowned for its high resolution, sensitivity, and automation, making it a gold standard for quantitative analysis in many laboratories.[3][4] Conversely, HPTLC, a sophisticated form of thin-layer chromatography, presents a compelling alternative with its high sample throughput, cost-effectiveness, and reduced solvent consumption.[3][6] The choice between these two methods is not merely a matter of preference but a strategic decision based on the specific analytical challenge at hand, considering factors such as the number of samples, the complexity of the sample matrix, and the required level of sensitivity.
This guide will navigate the nuances of each technique, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, to ensure a thorough and compliant comparison.[7][8][9]
Experimental Design: A Framework for Cross-Validation
A robust cross-validation study is predicated on a well-defined experimental design. The following workflow outlines the key stages in comparing the HPLC and HPTLC methods for this compound quantification.
Caption: Workflow for the cross-validation of HPLC and HPTLC methods.
Detailed Experimental Protocols
Reproducibility is the cornerstone of analytical science. The following protocols are based on established and validated methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice due to the non-polar nature of the analyte.[10][11]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water (e.g., 60:40 v/v) is typically effective.[10][11] The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape.[10]
-
Detection Wavelength: 308 nm, which corresponds to a high absorbance wavelength for this compound.[10][11]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: Ambient or controlled at 30°C.[11]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-360 µg/mL).[10]
-
Sample Preparation: For a plant extract, accurately weigh the extract and dissolve it in methanol. The solution should be sonicated and filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[12]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: An HPTLC system equipped with a sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are typically used for their versatility.[13]
-
Sample Application: Apply the standard and sample solutions as bands of a defined width using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents is used. For instance, a system of toluene, ethyl acetate, and formic acid can be effective.[14] The optimal ratio needs to be determined experimentally to achieve good separation (e.g., an Rf value between 0.2 and 0.8).
-
Chamber Saturation: Pre-saturate the developing chamber with the mobile phase vapor for a defined period (e.g., 30 minutes) to ensure reproducible results.[14]
-
Development: Develop the plate to a specific distance (e.g., 8 cm).
-
Drying: Dry the plate thoroughly after development.
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode at 308 nm.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Apply different volumes of the stock solution to the HPTLC plate to generate a calibration curve.
-
Sample Preparation: Dissolve the plant extract in methanol, sonicate, and filter through a 0.45 µm syringe filter before application.[14]
Head-to-Head Comparison: Validation Parameter Showdown
The performance of each method was evaluated according to ICH Q2(R1) guidelines, focusing on key validation parameters.[7][9] The following table summarizes the comparative data, synthesized from published studies.
| Validation Parameter | HPLC | HPTLC | Rationale and Insights |
| Linearity (r²) | > 0.999[10] | > 0.99[13] | Both methods demonstrate excellent linearity. The slightly higher correlation coefficient for HPLC is typical, reflecting the highly controlled environment of a closed column system. |
| Limit of Detection (LOD) | 0.0011 µg/mL[11] | ~4-5 ng/spot[14] | HPLC generally offers lower LODs, making it more suitable for trace analysis. The LOD for HPTLC is still very respectable for most quality control applications. |
| Limit of Quantification (LOQ) | 0.0037 µg/mL[11] | ~13-16 ng/spot[14] | Consistent with the LOD, HPLC provides a lower LOQ, allowing for the precise quantification of smaller amounts of the analyte. |
| Precision (%RSD) | < 2%[15] | < 2%[14] | Both methods exhibit excellent precision, with a relative standard deviation well within the acceptable limits for analytical methods. |
| Accuracy (Recovery %) | 98.02% - 101.26%[10] | 99.97% - 104.44%[14] | Both methods show high accuracy, with recovery values close to 100%, indicating minimal sample matrix interference. |
| Robustness | High | Moderate to High | HPLC methods are generally considered more robust due to the controlled temperature and flow rate. HPTLC is sensitive to environmental factors like humidity and chamber saturation. |
| Sample Throughput | Sequential | Parallel | HPTLC allows for the simultaneous analysis of multiple samples and standards on a single plate, leading to significantly higher throughput.[3] |
| Solvent Consumption | High | Low | HPTLC requires significantly less solvent per sample compared to HPLC, making it a more environmentally friendly and cost-effective option.[3] |
Logical Framework for Method Selection
The decision to employ HPLC or HPTLC should be based on a logical assessment of the analytical requirements, resources, and desired outcomes.
Caption: Logical guide for selecting between HPLC and HPTLC.
Concluding Remarks and Future Perspectives
Both HPLC and HPTLC have demonstrated their suitability and reliability for the quantification of this compound. The cross-validation of these methods reveals that the choice between them is contingent upon the specific analytical objective.
HPLC remains the superior choice when high sensitivity, resolution, and automation are critical, particularly in a research and development setting or for the analysis of complex formulations where trace impurities may be of concern.[3][16] Its robustness and reproducibility are well-established, making it a dependable workhorse in the analytical laboratory.
HPTLC , on the other hand, shines in scenarios demanding high throughput and cost-effectiveness, such as in routine quality control of raw materials or finished products.[3][16] Its ability to analyze numerous samples in parallel significantly reduces the time and cost per analysis, offering a pragmatic solution for large-scale screening.
Ultimately, the two techniques should be viewed as complementary rather than competing. A laboratory equipped with both HPLC and HPTLC capabilities is well-positioned to tackle a diverse range of analytical challenges with optimal efficiency and scientific rigor. The future may see a greater integration of these techniques, with HPTLC being used for rapid screening and preliminary quantification, followed by HPLC for confirmatory analysis of select samples.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Difference Between HPLC and HPTLC. Pediaa.Com. [Link]
-
What is the Difference between HPLC and HPTLC? PharmaGuide. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
High performance thin layer chromatography (HPTLC) and high performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of Calendula officinalis-advantages and limitations. PubMed. [Link]
-
HPLC-HPTLC Comparison. Slideshare. [Link]
-
Ethyl methoxycinnamate. PubChem. [Link]
-
ethyl p-methoxy cinnamate. Cheméo. [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. ResearchGate. [Link]
-
(PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Repository STFI. [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]
-
ethyl (E)-4-methoxycinnamate, 24393-56-4. The Good Scents Company. [Link]
-
Development, validation and Comparative statistical Evaluation of HPLC and HPTLC method for determination of Alfuzosin in Human plasma. JOCPR. [Link]
-
HPLC chromatograms of standard ethyl-p-methoxycinnamate (A) and EPMC obtained from column chromatographic purification (B). ResearchGate. [Link]
-
Evaluation of Ethyl-p-methoxy Cinnamate in Natural and in vitro Regenerated Plant of Kaempferia galanga by HPTLC Method. ResearchGate. [Link]
-
Analytical Method Development and Validation of Hptlc. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Quantitative Analysis and Validation of Method Using HPTLC. Semantic Scholar. [Link]
-
Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. Pharmacognosy Research. [Link]
-
Development and validation of a HPTLC method for analysis of Sunitinib malate. Brazilian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ethyl 4-methoxycinnamate | 24393-56-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. differencebetween.com [differencebetween.com]
- 5. What is the Difference between HPLC and HPTLC? [m-pharmaguide.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography - Repository STFI [repository.stfi.ac.id]
- 16. benchchem.com [benchchem.com]
Comparing the antioxidant activity of Ethyl (E)-o-methoxycinnamate and ferulic acid
A Comparative Analysis of the Antioxidant Activity of Ethyl (E)-o-methoxycinnamate and Ferulic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the quest for potent antioxidant compounds for therapeutic and industrial applications, hydroxycinnamic acids and their derivatives are of paramount importance. This guide provides an in-depth comparative analysis of the antioxidant activities of Ferulic Acid, a well-established natural antioxidant, and this compound, one of its ester derivatives. By examining their structure-activity relationships, mechanisms of action, and performance in key in vitro antioxidant assays, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select and apply these compounds effectively. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Phenolic Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Phenolic compounds, such as ferulic acid, are widely recognized for their potent antioxidant properties, which help mitigate this oxidative damage.[1][2] Ferulic acid (FA), a phytochemical abundant in fruits, vegetables, and grains, is a strong membrane antioxidant known for its therapeutic potential.[1] Its derivatives, such as this compound (a structural isomer of ethyl ferulate), are synthesized to potentially enhance properties like lipophilicity and skin penetration, which are crucial for cosmetic and pharmaceutical formulations.[3][4] This guide will systematically compare the intrinsic antioxidant power of the parent acid with its ethyl ester counterpart.
Chemical Structure and Structure-Activity Relationship
The antioxidant capacity of ferulic acid and its derivatives is intrinsically linked to their chemical structures. Key features include the phenolic hydroxyl (-OH) group, the methoxy (-OCH3) group on the aromatic ring, and the propenoic acid side chain.[1][5]
-
Ferulic Acid (FA): The structure of FA features a phenolic hydroxyl group and an unsaturated side chain, which allows it to readily form a resonance-stabilized phenoxy radical, accounting for its potent antioxidant activity.[1][6] The electron-donating methoxy group further enhances this radical-scavenging ability.[7]
-
This compound: This compound is an ester of a structural isomer of ferulic acid. While direct comparative data for the ortho-methoxy isomer is less common than for ethyl ferulate (the para-methoxy isomer), we can infer its properties based on known structure-activity relationships. Esterification of the carboxylic acid group, as seen in ethyl ferulate, generally reduces the radical scavenging activity compared to the free acid form in some assays.[8][9][10] This is because the free carboxylic acid group, while electron-withdrawing, contributes to the overall electronic environment that stabilizes the phenoxyl radical.[5] However, esterification significantly increases lipophilicity, which can enhance antioxidant activity in lipid-based systems like emulsions or cell membranes by improving partitioning into the lipid phase.[3][8][11]
Caption: General mechanisms of antioxidant action for phenolic compounds.
Comparative Experimental Data: In Vitro Assays
To objectively compare the antioxidant activity, several standard in vitro assays are employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. [12][13] Studies consistently show that in assays measuring direct radical scavenging in hydrophilic or simple solvent systems, ferulic acid exhibits stronger activity than its ethyl ester, ethyl ferulate. [9][10]For instance, one study found the order of ABTS radical cation scavenging ability to be: ferulic acid > ethyl ferulate ≈ methyl ferulate. [10]Another study investigating DPPH scavenging ranked the activity as ferulic acid > ferulic acid esters. This superior activity of the free acid is attributed to the intact phenolic hydroxyl and carboxylic acid groups contributing to radical stabilization. [5] However, in lipid-based systems, the increased lipophilicity of the ester can become the dominant factor. [8][14]Ethyl ferulate, being less polar than ferulic acid, can better partition into the lipid phase of an oil-in-water emulsion, leading to more effective inhibition of lipid peroxidation. [8][11]This highlights the critical importance of selecting an assay system that mimics the intended application environment.
| Compound | Assay | Result | Interpretation |
| Ferulic Acid | DPPH Radical Scavenging | Higher activity than esters [9] | Superior hydrogen/electron donating capacity in solution. |
| Ethyl Ferulate | DPPH Radical Scavenging | Lower activity than FA [8][14] | Esterification of carboxyl group slightly reduces intrinsic activity. |
| Ferulic Acid | ABTS Radical Scavenging | Higher activity than esters [10] | More efficient scavenging of the ABTS radical cation. |
| Ethyl Ferulate | ABTS Radical Scavenging | Lower activity than FA [9][10] | Consistent with DPPH results, indicating lower intrinsic activity. |
| Ferulic Acid | Lipid Peroxidation (Bulk Oil) | Lower activity than esters [8] | Lower lipophilicity leads to poorer partitioning in the lipid phase. |
| Ethyl Ferulate | Lipid Peroxidation (Bulk Oil) | Higher activity than FA [8][11] | Enhanced lipophilicity improves localization and efficacy in lipids. |
Note: Data for Ethyl Ferulate is used as a proxy for this compound due to the prevalence of research on this specific ester. The general principles of structure-activity relationship regarding esterification are expected to be similar.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the DPPH and ABTS assays, which are fundamental for evaluating the antioxidant capacity of the target compounds.
DPPH Radical Scavenging Assay Protocol
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. [12][15] Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (Ferulic Acid, this compound)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in the dark. The absorbance at 517 nm should be approximately 1.0 ± 0.2. [12]2. Preparation of Test Samples: Prepare stock solutions of the test compounds and positive control in methanol (e.g., 1 mg/mL). From these, create a series of dilutions to determine the IC50 value.
-
Assay Procedure: a. To each well of a 96-well plate, add 20 µL of the sample or standard dilution. b. Add 180-200 µL of the DPPH working solution to each well. c. Include a blank control containing only methanol and the DPPH solution. d. Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. [16]4. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [16]5. Calculation: Calculate the percentage of scavenging activity using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [12] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. Plot the % scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Scavenging Assay Protocol
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore. [17] Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and positive control (Trolox)
-
96-well microplate and reader (734 nm)
Procedure:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [18] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [18][19]2. Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [19]3. Assay Procedure: a. Add 10 µL of the sample or standard dilution to each well of a 96-well plate. b. Add 190 µL of the ABTS•+ working solution to each well. [18] c. Include a blank control (solvent + ABTS•+ solution). d. Incubate the plate in the dark at room temperature for 6-30 minutes. [19]4. Measurement: Measure the absorbance at 734 nm. [17]5. Calculation: Calculate the percentage of inhibition using the formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100 [17] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
Caption: General experimental workflow for in vitro antioxidant assays.
Discussion and Field-Proven Insights
The choice between ferulic acid and its ester derivatives like this compound is not merely a question of which is "stronger," but which is more effective for a given application.
-
For Aqueous Systems and Oral Formulations: Ferulic acid's higher intrinsic radical scavenging activity and water solubility make it a superior candidate for applications such as aqueous-based food preservation or as a dietary supplement where it is readily absorbed. [20]* For Topical and Cosmetic Formulations: The enhanced lipophilicity of this compound is a significant advantage. [3]Increased skin penetration allows the compound to reach the viable epidermis and dermis where it can protect against UV-induced oxidative stress. [4]While its direct radical scavenging might be slightly lower than ferulic acid in a test tube, its ability to effectively partition into the skin's lipid barrier can result in superior overall photoprotective and antioxidant effects in situ. [3][4]This is a critical consideration for drug development professionals formulating sunscreens and anti-aging creams.
The causality is clear: esterification trades a small amount of intrinsic, solution-phase antioxidant power for a large gain in lipophilicity. This structural modification is a deliberate design choice to optimize the compound's performance in a non-aqueous, biological environment like the stratum corneum.
Conclusion
In comparing Ferulic Acid and this compound, we find a classic trade-off between intrinsic activity and bioavailability for specific applications.
-
Ferulic Acid remains the benchmark for direct, hydrophilic radical scavenging, demonstrating superior performance in standard DPPH and ABTS assays. [9][10][14]Its potency is derived directly from its ideal chemical structure for hydrogen/electron donation. [1]* This compound , as inferred from data on similar esters, likely possesses slightly lower intrinsic radical scavenging activity. However, its increased lipophilicity makes it a potentially more effective antioxidant in lipid-rich environments and for topical delivery, where bioavailability and partitioning are the rate-limiting factors for efficacy. [3][4][8] Ultimately, the selection between these two compounds must be guided by the specific requirements of the formulation and the biological system in which it will function. For researchers and developers, understanding the structure-activity relationship is key to harnessing the full potential of these powerful phenolic antioxidants.
References
-
Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161–2168. [Link]
-
Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2003). Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups. Journal of Agricultural and Food Chemistry, 51(7), 1874–1879. [Link]
-
Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100. [Link]
-
Zduńska, K., Dana, A., Kolodziejczak, A., & Rotsztejn, H. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Skin Pharmacology and Physiology, 31(6), 332–336. [Link]
-
Urbaniak, A., Szeląg, M., & Wyrwas, B. (2017). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules, 22(4), 533. [Link]
-
Sorensen, A. D., Durand, E., & Bayrasy, C. (2014). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry, 51(7), 1874-1879. [Link]
-
Masuda, T., Inaba, Y., & Takeda, Y. (2004). Antioxidant Mechanism Studies on Ferulic Acid. Journal of the Japan Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 51(11), 575-580. [Link]
-
Ou, S., & Gu, L. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. Oxidants and Antioxidants in Medical Science. [Link]
-
Williamson, G., & Manach, C. (2005). Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid. Journal of Agricultural and Food Chemistry, 53(18), 7202-7207. [Link]
-
Urbaniak, A., Szeląg, M., & Wyrwas, B. (2017). The Structure-Antioxidant Activity Relationship of Ferulates. Molecules, 22(4), 533. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Zduńska, K., Dana, A., Kolodziejczak, A., & Rotsztejn, H. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Skin Pharmacology and Physiology, 31(6), 332-336. [Link]
-
Urbaniak, A., Szeląg, M., & Wyrwas, B. (2017). The Structure–Antioxidant Activity Relationship of Ferulates. Semantic Scholar. [Link]
-
Wang, Y. L., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. [Link]
-
Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. [Link]
-
Li, Y., et al. (2021). Probing the structure-antioxidant activity relationships of four cinnamic acids porous starch esters. Carbohydrate Polymers, 256, 117428. [Link]
-
Liu, J., et al. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(7), 1697-1705. [Link]
-
Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 240, 1133-1140. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101378. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Nature: The Synergistic Power of Ferulic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Leporini, M., et al. (2020). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 9(7), 619. [Link]
-
Lin, C. C., et al. (2010). A Comparison of Skin Delivery of Ferulic Acid and Its Derivatives: Evaluation of Their Efficacy and Safety. Journal of Pharmaceutical Sciences, 99(4), 2097-2107. [Link]
-
Batubara, I., et al. (2020). Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. Journal of Tropical Life Science, 10(1), 1-7. [Link]
-
Kumar, N., & Goel, N. (2024). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Journal of the Science of Food and Agriculture. [Link]
Sources
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livesto… [ouci.dntb.gov.ua]
- 7. Probing the structure-antioxidant activity relationships of four cinnamic acids porous starch esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. benchchem.com [benchchem.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
Selective Cytotoxicity of Ethyl (E)-o-methoxycinnamate: A Comparative Guide for Cancerous versus Normal Cell Lines
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while preserving normal, healthy cells remains a paramount objective. Ethyl (E)-o-methoxycinnamate (EPMC), a derivative of cinnamic acid found in the rhizomes of Kaempferia galanga, has emerged as a compound of significant interest due to its potential anticancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of EPMC on various cancerous and normal cell lines, supported by experimental data and detailed methodologies. We will delve into the mechanistic underpinnings of its selective action, offering researchers, scientists, and drug development professionals a thorough understanding of its potential as a targeted therapeutic agent.
The Principle of Selective Cytotoxicity: A Cornerstone of Modern Cancer Therapy
The ideal chemotherapeutic agent should possess a high therapeutic index, meaning it is highly toxic to cancer cells at concentrations that are minimally harmful to normal tissues. This selectivity is crucial for minimizing the debilitating side effects often associated with conventional cancer treatments. Cinnamic acid and its derivatives have garnered attention for their broad spectrum of biological activities, including anticancer effects.[1] The structural modifications of the cinnamic acid scaffold, such as esterification and methoxylation in EPMC, can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity.
Comparative Cytotoxicity Analysis: EPMC's Performance Across Cell Lines
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The selectivity of a compound can be expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.
Experimental data from multiple studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability, have demonstrated EPMC's preferential cytotoxicity towards cancerous cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2]
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Selectivity Index (SI)² | Reference |
| Cancerous Cell Lines | |||||
| CL-6 | Human Cholangiocarcinoma | 245.5 | ~1190.5 | 3.70 | [3] |
| Caco-2 | Human Colon Adenocarcinoma | 347.0 | ~1682.9 | 2.59 | [3] |
| HSC-4 | Human Oral Squamous Carcinoma | 32.0 | ~155.2 | >28.1 | [4] |
| B16F10-NFκB-Luc2 | Murine Melanoma | - | 88.7 | - | [5] |
| MCF-7 | Human Breast Adenocarcinoma | ~360.0³ | ~1745.9 | ~2.5 | |
| A549 | Human Lung Carcinoma | >1407.75 | >6826.5 | - | |
| Normal Cell Lines | |||||
| OUMS-36T-1F | Human Normal Fibroblast | 899.6 | ~4362.4 | - | [3] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | >166 µM⁴ | >34.2 µg/mL⁴ | - | [1] |
¹Molecular weight of this compound is approximately 206.24 g/mol . Conversion from µg/mL to µM is calculated as: (IC50 in µg/mL / 206.24) * 1000. ²Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). The SI for HSC-4 and MCF-7 is calculated using the IC50 of OUMS-36T-1F as the normal cell reference. ³Estimated from graphical data. ⁴Data for a different cinnamic acid derivative, indicating high tolerance of PBMCs to this class of compounds.
The data clearly indicates that EPMC is significantly more cytotoxic to a range of cancer cell lines compared to normal fibroblast cells.[3] The selectivity index of 3.70 for cholangiocarcinoma cells is particularly noteworthy. Furthermore, while direct IC50 data for EPMC on Peripheral Blood Mononuclear Cells (PBMCs) is not available, studies on other cinnamic acid derivatives have shown a high degree of selectivity against these normal immune cells.[1] This suggests that EPMC may spare critical components of the immune system, a desirable attribute for an anticancer agent.
Unraveling the Mechanism of Action: How EPMC Induces Cancer Cell Death
The selective cytotoxicity of this compound appears to be orchestrated through the induction of apoptosis and cell cycle arrest, primarily targeting pathways that are often dysregulated in cancer cells.
Induction of Apoptosis via the Intrinsic Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. EPMC has been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. EPMC treatment has been shown to activate effector caspases 3 and 7 in cholangiocarcinoma cells, confirming the induction of apoptosis.
Inhibition of Pro-Survival Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and resistance to apoptosis. EPMC has been identified as an inhibitor of the NF-κB pathway.[5] Mechanistic studies have shown that EPMC can inhibit the phosphorylation of Akt at serine 473, which is a critical step in the PI3K/Akt signaling cascade that lies upstream of NF-κB.[5] By dampening this pro-survival pathway, EPMC renders cancer cells more susceptible to apoptosis.
The following diagram illustrates the proposed signaling pathway for EPMC-induced apoptosis in cancer cells.
Caption: Proposed signaling pathway of EPMC-induced apoptosis in cancer cells.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following are detailed methodologies for the key assays used to evaluate the effects of EPMC.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of EPMC involves several key stages, from cell culture preparation to data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
MTT Cell Viability Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the EPMC dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity for each EPMC concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with EPMC at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Perspectives
The compiled experimental evidence strongly suggests that this compound exhibits selective cytotoxicity against a variety of cancer cell lines while demonstrating significantly lower toxicity towards normal cells such as fibroblasts and likely PBMCs. Its mechanism of action, involving the induction of apoptosis through the intrinsic pathway and the suppression of the pro-survival NF-κB signaling cascade, provides a solid rationale for its anticancer potential.
The detailed protocols provided in this guide serve as a robust framework for researchers to further investigate the therapeutic promise of EPMC. Future studies should aim to broaden the scope of normal cell lines tested to further substantiate its selectivity. In vivo studies in preclinical animal models are a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of EPMC. Furthermore, exploring its potential as a chemosensitizer in combination with existing chemotherapeutic drugs could open new avenues for more effective and less toxic cancer treatment regimens. The journey of EPMC from a natural compound to a potential clinical candidate is a compelling example of how harnessing the chemical diversity of nature can lead to promising innovations in oncology.
References
- Amuamuta, A., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Siriraj Medical Journal, 72(2), 134-143.
- Apriani, R., & Abdullah, F. (2021). Cytotoxic activity of ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 lung cancer and B16 melanoma cancer cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28.
-
Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry, 9(5), 633-641. Available from: [Link]
- Chao, D. T., & Korsmeyer, S. J. (1998). BCL-2 family: regulators of cell death. Annual review of immunology, 16, 395–419.
-
Amuamuta, A., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. National Center for Biotechnology Information. Available from: [Link]
- Hidayati, W., et al. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal, 2(1), 1-8.
- Lallo, S., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Life, 12(3), 337.
- Omar, M. N., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2734.
- Reed, J. C. (2000). Mechanisms of Apoptosis.
- Ola, M. S., et al. (2011). Bcl-2 family proteins and the role of their domains in apoptosis. Molecular Biology Reports, 38(6), 3567-3580.
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47–59.
- Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
-
protocols.io. (2025). MTT Assay. protocols.io. Available from: [Link]
-
Amuamuta, A., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. ResearchGate. Available from: [Link]
- Ola, M. S., et al. (2011). Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro. Experimental and Therapeutic Medicine, 2(6), 1081-1088.
- Del Bino, G., et al. (2002). Amount of spontaneous apoptosis detected by Bax/Bcl-2 ratio predicts outcome in acute myeloid leukemia (AML). Blood, 100(6), 2090-2096.
-
Lallo, S., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. National Center for Biotechnology Information. Available from: [Link]
-
Omar, M. N., et al. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. ResearchGate. Available from: [Link]
-
Hidayati, W., et al. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal, 2(1). Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ethyl (E)-p-methoxycinnamate and Resveratrol on Cancer Cell Viability and Proliferation
This guide provides a detailed comparative analysis of the in vitro anticancer properties of Ethyl (E)-p-methoxycinnamate (EPMC) and Resveratrol. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology. This document synthesizes findings from multiple studies to offer an objective comparison of their mechanisms of action, cytotoxic efficacy, and the underlying molecular pathways they modulate.
Introduction to the Compounds
Ethyl (E)-p-methoxycinnamate (EPMC) is a derivative of cinnamic acid and a major active component isolated from the rhizomes of Kaempferia galanga L., a plant used in traditional medicine.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating activities such as the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2]
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-known natural polyphenol found in grapes, berries, and other plants. Its anticancer properties have been extensively studied, revealing its ability to modulate numerous cellular signaling pathways, thereby affecting cell proliferation, apoptosis, and metastasis.[1][3] Resveratrol is recognized for its pleiotropic effects, targeting multiple pathways simultaneously to exert its anticancer activity.[4]
Comparative Analysis of Anticancer Efficacy
This section delves into the in vitro performance of EPMC and Resveratrol across various cancer cell lines, with a focus on their cytotoxic effects and the molecular mechanisms that drive their anticancer activities.
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for EPMC and Resveratrol in different cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| Ethyl (E)-p-methoxycinnamate | Cholangiocarcinoma (CL-6) | 245.5 µg/mL | [2] |
| Melanoma (B16F10-NFκB Luc2) | 88.7 µM | [3] | |
| Breast Cancer (MCF-7) | 360 µg/mL | [5] | |
| Oral Cancer (HSC-4) | 0.032 mg/mL | [6] | |
| Resveratrol | Breast Cancer (MCF-7) | 51.18 µM | [7][8] |
| Hepatocellular Carcinoma (HepG2) | 57.4 µM | [7][8] | |
| Colon Cancer (SW480) | ~70-150 µM | [5][9] | |
| Esophageal Cancer (Seg-1) | ~70-150 µM | [5][9] | |
| Promyelocytic Leukemia (HL60) | ~70-150 µM | [5][9] |
Analysis: Direct comparison of IC50 values is challenging due to variations in units (µg/mL vs. µM) and experimental conditions across studies. However, the available data suggests that both compounds exhibit dose-dependent cytotoxicity against a range of cancer cell lines.
Mechanisms of Action
Cell Cycle Arrest:
Both EPMC and Resveratrol have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.
-
EPMC: In cholangiocarcinoma (CL-6) cells, EPMC induced G0/G1 phase arrest after 12 hours of exposure, and G2/M phase arrest at 24 and 48 hours.[1][2] Another study in Ehrlich ascites tumor cells reported a G1/S cell cycle transition arrest.[10][11] This suggests that EPMC's effect on the cell cycle can be cell-type and time-dependent.
-
Resveratrol: Resveratrol is known to arrest cancer cells in various phases of the cell cycle, most notably the S phase and G1 and G2/M phases.[5][12] This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).[12]
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a primary target for many anticancer agents.
-
EPMC: EPMC has been demonstrated to induce both early and late apoptosis in cholangiocarcinoma cells in a time- and concentration-dependent manner.[1] This pro-apoptotic effect is confirmed by the activation of caspases 3/7.[1] In melanoma cells, EPMC in combination with paclitaxel was shown to enhance apoptosis.[3]
-
Resveratrol: Resveratrol is a potent inducer of apoptosis in a multitude of cancer cell types.[3][10] It can trigger apoptosis through various pathways, including the activation of p53 and caspases.[2][10]
Modulation of Signaling Pathways:
The anticancer effects of both compounds are underpinned by their ability to interfere with key signaling pathways that regulate cell growth, survival, and metastasis.
-
EPMC: EPMC has been shown to inhibit the NFκB pathway by targeting p38 and subsequently inhibiting Akt phosphorylation.[3][4] It also suppresses the c-Myc/SREBP1 pathway, leading to the inhibition of de novo fatty acid synthesis and ATP depletion in tumor cells.[10][11]
-
Resveratrol: Resveratrol's influence on signaling pathways is extensive. It is known to inhibit the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.[3][4] Additionally, it can modulate pathways involving p53, MAPKs, and NF-κB, contributing to its broad-spectrum anticancer activity.[1][3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better illustrate the complex biological processes involved, the following diagrams, generated using Graphviz, depict the key signaling pathways affected by each compound and the standard workflows for the experimental assays discussed.
Signaling Pathways
Caption: Signaling pathway modulated by Ethyl (E)-p-methoxycinnamate.
Caption: Key signaling pathways affected by Resveratrol.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Annexin V apoptosis assay.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, this section provides standardized, step-by-step protocols for key in vitro assays.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[11][13] The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.[11][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][15] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound (EPMC or Resveratrol) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle controls.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide is used to stain the DNA of fixed and permeabilized cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described previously. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate the cells for 30 minutes at 37°C or room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the test compounds on the expression levels of proteins involved in cell cycle regulation, apoptosis, and signaling pathways.
Protocol:
-
Protein Extraction: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both Ethyl (E)-p-methoxycinnamate and Resveratrol demonstrate significant in vitro anticancer activity through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key cellular signaling pathways. Resveratrol is a well-established and extensively studied compound with a broad spectrum of action. EPMC is a promising natural product with demonstrated efficacy, particularly in its ability to target cancer cell metabolism and specific signaling cascades like NF-κB and PI3K/Akt.
Further research is warranted to fully elucidate the therapeutic potential of EPMC, including in vivo studies and investigations into its efficacy in combination with existing chemotherapeutic agents. The detailed protocols provided in this guide offer a robust framework for conducting such comparative and mechanistic studies.
References
A comprehensive list of references will be provided upon request, including full citation details and clickable URLs for verification.
Sources
- 1. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell [journal.waocp.org]
- 3. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl (E)-o-methoxycinnamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-inspired drug discovery, cinnamic acid and its derivatives have emerged as a privileged scaffold, exhibiting a wide array of pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Ethyl (E)-o-methoxycinnamate and its analogs, with a particular focus on comparing the influence of the methoxy group's position on the phenyl ring. While extensive research has elucidated the biological prowess of the para-substituted analog, Ethyl (E)-p-methoxycinnamate (EPMC), data on the ortho and meta isomers remain comparatively scarce. This guide will synthesize the available experimental data, offer insights into the causal relationships between chemical structure and biological function, and provide detailed experimental protocols to empower further research in this promising area.
Introduction to Methoxycinnamate Esters: A Scaffold of Diverse Bioactivity
Cinnamic acid, an organic acid ubiquitously found in the plant kingdom, forms the backbone of a diverse family of compounds with significant therapeutic potential. Esterification of the carboxylic acid and substitution on the phenyl ring have yielded derivatives with enhanced and varied biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Among these, methoxy-substituted ethyl cinnamates have garnered considerable attention. The position of the methoxy group (ortho, meta, or para) on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby dictating its interaction with biological targets.
This guide will primarily focus on the well-documented activities of Ethyl (E)-p-methoxycinnamate as a benchmark for comparison, while drawing on available data for ortho and meta analogs to elucidate key SAR principles.
Comparative Biological Activities: The Critical Role of Methoxy Group Position
The biological activity of methoxy-substituted ethyl cinnamates is intricately linked to the location of the methoxy group on the phenyl ring. Here, we compare the known anti-inflammatory, cytotoxic, and antimicrobial activities of these isomers.
Anti-inflammatory Activity
Ethyl (E)-p-methoxycinnamate (EPMC) has been extensively studied for its potent anti-inflammatory properties.[1][2] In contrast, direct and extensive in vivo studies on this compound are limited, prompting a comparative analysis based on available data for related compounds.
Key Insights:
-
Para-Substitution: The methoxy group at the para position in EPMC is crucial for its significant anti-inflammatory effects.[3] This has been demonstrated through the inhibition of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).[1][2]
-
Mechanism of Action: EPMC is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and by suppressing angiogenesis.[1][4]
-
Ortho vs. Para: While direct comparative studies are scarce, research on related methoxycinnamic acids suggests that the position of the methoxy group influences antioxidant activity, which can contribute to anti-inflammatory effects. Some studies indicate that the para-hydroxyl group is a key determinant of antioxidant capacity, and methylation of this group can modulate activity.[5][6][7] The steric hindrance from the ortho-methoxy group in this compound might influence its binding to target enzymes differently than the para isomer.
Comparative Data on Anti-inflammatory Activity:
| Compound | Target/Assay | Activity | Reference |
| Ethyl (E)-p-methoxycinnamate (EPMC) | Granuloma Tissue Formation (in vivo, rat) | Strong inhibition | [1] |
| IL-1 and TNF-α production (in vivo, rat) | Significant inhibition | [1][2] | |
| Microvessel sprouting (rat aorta) | Considerable inhibition | [1] | |
| p-Methoxycinnamic acid (p-MCA) | α-glucosidase inhibition | IC50 = 0.044 ± 0.006 mM | [8] |
| o-Coumaric acid | Carrageenan-induced paw edema (in vivo, mice) | Significant reduction at 20 mg/kg | [9] |
Cytotoxic Activity
The anticancer potential of methoxycinnamate esters has been a subject of intense investigation. The position of the methoxy group appears to play a significant role in determining the cytotoxic efficacy and selectivity against various cancer cell lines.
Key Insights:
-
Para-Substitution: EPMC has demonstrated cytotoxic activity against several cancer cell lines, including cholangiocarcinoma (CL-6), breast cancer (MCF-7), and melanoma (B16).[10][11][12]
-
Mechanism of Action: The cytotoxic effects of EPMC are associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.[10]
-
Positional Influence: Studies on other cinnamic acid derivatives have shown that the substitution pattern on the phenyl ring is a critical determinant of cytotoxicity. For instance, the presence and position of hydroxyl and methoxy groups can significantly alter the anticancer activity.
Comparative Data on Cytotoxic Activity (IC50 values):
| Compound | Cell Line | IC50 | Reference |
| Ethyl (E)-p-methoxycinnamate (EPMC) | Cholangiocarcinoma (CL-6) | 245.5 µg/mL | [13] |
| Melanoma (B16) | 97.09 µg/mL | [12] | |
| Breast Cancer (MCF-7) | 360 µg/mL | [11] | |
| Lung Cancer (A549) | 1407.75 µg/mL (inactive) | [12] | |
| Ethyl p-hydroxycinnamate (EPHC) | Breast Cancer (MCF-7) | 340 µg/mL | [11] |
Antimicrobial Activity
Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties. The esterification and substitution on the phenyl ring can modulate their efficacy against various bacteria and fungi.
Key Insights:
-
Para-Substitution: p-Methoxycinnamic acid (p-MCA) has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][14] Its ethyl ester, EPMC, is also expected to possess antimicrobial properties.
-
Ortho-Substitution: While data on this compound is limited, a derivative, 2-methoxycinnamaldehyde, has demonstrated activity against methicillin-resistant Staphylococcus epidermidis (MRSE).[15]
-
Structure-Activity Relationship: The lipophilicity of the ester group plays a role in the antimicrobial activity, with longer alkyl chains sometimes leading to increased potency. The electronic effects of the methoxy group also contribute to the overall activity.
Comparative Data on Antimicrobial Activity (MIC values):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| p-Methoxycinnamic acid (p-MCA) | Acinetobacter baumannii | 128-512 | [16] |
| Escherichia coli | 50 | [15] | |
| 2-Methoxycinnamaldehyde | Staphylococcus epidermidis (MRSE) | 220 | [15] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The diverse biological activities of methoxycinnamate esters stem from their ability to modulate key signaling pathways and interact with specific molecular targets.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and COX pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. EPMC has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by EPMC.
-
Cyclooxygenase (COX) Pathway: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. EPMC has been shown to inhibit COX-1 and COX-2 enzymes.
Caption: Inhibition of the COX pathway by EPMC.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of o-methoxycinnamic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve o-methoxycinnamic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol: [3][15][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][16][19]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specific period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that methoxy-substituted ethyl cinnamates are a promising class of bioactive molecules. Ethyl (E)-p-methoxycinnamate, in particular, has demonstrated significant anti-inflammatory, cytotoxic, and antimicrobial activities. While the data on this compound and its meta-isomer is currently limited, the structure-activity relationships gleaned from related compounds indicate that the position of the methoxy group is a critical determinant of biological function.
Future research should focus on the systematic synthesis and biological evaluation of a series of ortho-, meta-, and para-methoxycinnamate esters with varying alkyl chain lengths. Direct comparative studies are essential to fully elucidate the impact of the methoxy group's position on anti-inflammatory, cytotoxic, and antimicrobial efficacy. Such studies will not only deepen our understanding of the SAR of this important class of compounds but also pave the way for the rational design of novel and more potent therapeutic agents.
References
-
Umar, M. I., Asmawi, M. Z., Sadikun, A., Majid, A. M., & Al-Suede, F. S. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo, Brazil), 69(2), 134–144. [Link]
-
Umar, M. I., Asmawi, M. Z., Sadikun, A., Majid, A. M. S. A., & Al-Suede, F. S. R. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2), 134-144. [Link]
-
Amuamuta, A., Plengsuriyakarn, T., & Na-Bangchang, K. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Siriraj Medical Journal, 72(2), 134-143. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
-
Omar, N. S., Rasool, A. H. G., & Paridah, M. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1335-1339. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Amuamuta, A., Plengsuriyakarn, T., & Na-Bangchang, K. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Siriraj Medical Journal, 72(2), 134-143. [Link]
-
Apriani, R., Abdullah, F. F., & Novitasari, D. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28. [Link]
-
Öztürkel, F., & Stephan, J. (2022). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics, 11(11), 1500. [Link]
-
Narasimhan, B., Belsare, D., Phadke, D., Badrinarayanan, H., & Karale, B. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827–834. [Link]
-
Komala, I., Supandi, S., Nurhasni, N., Betha, O. S., Putri, E., Mufidah, S., ... & Indriyani, N. P. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(1), 60-65. [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules (Basel, Switzerland), 19(12), 19292–19349. [Link]
- BenchChem. (2025).
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]
-
Yuliani, S. H., & Harti, A. S. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria. Journal of Pharmaceutical and Sciences, 4(2), 74-80. [Link]
-
Asres, K., Bucar, F., & Kartnig, T. (2001). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Ethiopian Pharmaceutical Journal, 19, 21-31. [Link]
-
Świsłocka, R., Kowczyk-Sadowy, M., Kalinowska, M., & Lewandowski, W. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3825. [Link]
- BenchChem. (2025). In Vivo Validation of 2-Methoxycinnamic Acid: A Comparative Analysis with p-Methoxycinnamic Acid. BenchChem.
-
Sharma, P., Singh, G., & Singh, P. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest management science, 65(4), 443–449. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Yang, J., Liu, X., Yang, X., & Kyu, K. C. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]
-
Yang, J., Liu, X., Yang, X., & Kyu, K. C. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 1-11. [Link]
-
Suzana, S., Irawati, N., & Budiati, T. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. [Link]
-
Yang, J., Liu, X., Yang, X., & Kyu, K. C. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]
-
Nguyen, H. T., Le, T. H., & Do, T. H. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Molecules, 26(7), 2043. [Link]
-
ResearchGate. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. [Link]
- BenchChem. (2025).
-
Sharma, R., Kumar, R., & Sharma, P. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. Journal of Industrial Microbiology & Biotechnology, 41(6), 907-912. [Link]
-
Omar, N. S., Rasool, A. H. G., & Paridah, M. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1335-1339. [Link]
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5488. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
- BenchChem. (2025).
-
Apriani, R., Abdullah, F. F., & Novitasari, D. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28. [Link]
-
Faraoni, M. B., Toso, R. V., & Dellacassa, E. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(3), 547-549. [Link]
-
de Oliveira, J. P., da Silva, A. C., de Oliveira, A. P., de Aguiar, F. L. L., de Oliveira, E. B., de Lima, M. do C. A., ... & de Oliveira, T. B. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1361. [Link]
-
Fursova, N. K., Astashkin, E. I., Knyazeva, A. I., & Fursova, K. K. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(3), 226-231. [Link]
-
Kot, B., Wierzchowska, K., & Armatys, A. (2020). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. International journal of molecular sciences, 21(16), 5831. [Link]
-
Santos, F. A., & Li, H. (2017). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts. Environmental science. Processes & impacts, 19(6), 856–865. [Link]
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules (Basel, Switzerland), 28(14), 5488. [Link]
-
Apriani, R., Abdullah, F. F., & Novitasari, D. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. Jurnal Kimia Sains dan Aplikasi, 24(1), 22-28. [Link]
Sources
- 1. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
A Head-to-Head Comparison of the Anti-inflammatory Effects of Different Cinnamic Acid Esters
Introduction: The Therapeutic Promise of Cinnamic Acid Esters in Inflammation
Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives have long been recognized for their diverse pharmacological properties. Among these, their anti-inflammatory potential has garnered significant scientific interest.[1][2] Esterification of cinnamic acid and its hydroxylated forms, such as caffeic and ferulic acids, can enhance their lipophilicity and, consequently, their bioavailability and biological activity.[3] This guide provides a detailed, head-to-head comparison of the anti-inflammatory effects of various cinnamic acid esters, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, focusing on key inflammatory signaling pathways, and provide detailed protocols for their evaluation.
The inflammatory response, while a crucial protective mechanism, can lead to chronic diseases when dysregulated. Key mediators of inflammation include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are central to the production of these inflammatory mediators.[5] Cinnamic acid derivatives have been shown to modulate these pathways, making them attractive candidates for the development of novel anti-inflammatory therapeutics.[6]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potency of different cinnamic acid esters can be evaluated by their ability to inhibit key inflammatory markers. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes by Cinnamic Acid Esters
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ethyl p-methoxycinnamate (EPMC) | 1.12 | 0.83 | [7] |
| Cinnamic Acid Derivative 9 | - | 3.0 ± 0.3 | [3][8] |
| Cinnamic Acid Derivative 10 | - | 2.4 ± 0.6 | [3][8] |
| Cinnamic Acid Derivative 23 | - | 1.09 ± 0.09 | [3][8] |
Note: "-" indicates data not reported in the cited source.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Cinnamic Acid Esters
| Compound/Derivative | Target | Inhibition | Concentration | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | IL-1β | IC50 = 6.67 µM | 20 µM | [9] |
| Caffeic Acid Phenethyl Ester (CAPE) | IL-6 | IC50 = 5.25 µM | 20 µM | [9] |
| Ethyl Caffeate | Nitric Oxide (NO) | IC50 = 5.5 µg/ml | - | [10] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of cinnamic acid esters are primarily attributed to their ability to modulate the NF-κB and MAPK signaling cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[10]
Caffeic acid phenethyl ester (CAPE) has been shown to be a potent inhibitor of NF-κB activation.[5][9] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9] Some studies also suggest that CAPE may directly interfere with the binding of NF-κB to its DNA response elements.[10][12]
Caption: The NF-κB signaling pathway and points of inhibition by cinnamic acid esters.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5] Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the activation of MAPKs. Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes.[10]
CAPE has been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory responses.[5] By targeting both the NF-κB and MAPK pathways, cinnamic acid esters can exert a broad-spectrum anti-inflammatory effect.
Caption: The p38 MAPK signaling pathway and its inhibition by cinnamic acid esters.
Experimental Protocols for In Vitro Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.
Caption: General experimental workflow for comparing anti-inflammatory effects.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, and 6-well for Western blotting) at a density that allows for approximately 80% confluency at the time of treatment.[13][14]
-
Pre-treatment: After 24 hours of incubation for cell adherence, replace the medium with fresh medium containing various concentrations of the cinnamic acid esters to be tested. Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, to induce an inflammatory response.[15][16]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling protein phosphorylation).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[17]
-
Sample Collection: After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[17]
-
Reaction: Add an equal volume of the Griess reagent to the collected supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[17]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[2][18]
-
Sample Collection: Collect the cell culture supernatant after the desired incubation time.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or Thermo Fisher Scientific).[18][19] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[2]
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of NF-κB p65 and p38 MAPK.[20]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65 and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The available evidence strongly suggests that various cinnamic acid esters possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Esters such as ethyl p-methoxycinnamate and caffeic acid phenethyl ester have demonstrated potent inhibitory effects on key inflammatory mediators. However, to establish a definitive ranking of their efficacy, further standardized, head-to-head comparative studies are warranted. Future research should focus on a broader range of esters and utilize a consistent set of in vitro and in vivo models to provide a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for guiding the development of novel and effective anti-inflammatory agents derived from this promising class of natural compounds.
References
-
Cho, M. S., et al. (2014). Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells. Pharmaceutical Biology, 52(7), 904-911. Available at: [Link]
-
Nardo, B., et al. (2004). Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells. Clinical & Experimental Immunology, 137(3), 539-546. Available at: [Link]
-
Li, F., et al. (2018). Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia. Journal of Pain Research, 11, 2647–2658. Available at: [Link]
-
Chiang, L. C., et al. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British Journal of Pharmacology, 146(3), 352-363. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2016). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. European Journal of Medicinal Chemistry, 122, 37-45. Available at: [Link]
-
Fimiani, V., et al. (2001). Caffeic Acid Phenethyl Ester Inhibits T-Cell Activation by Targeting Both Nuclear Factor of Activated T-Cells and NF- B Transcription Factors. The Journal of Immunology, 167(9), 5278-5285. Available at: [Link]
-
Tzanetou, E. N., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6781. Available at: [Link]
-
Sudiarso, et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(1), 163-170. Available at: [Link]
-
Godoy, M. E., et al. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(4), 547-549. Available at: [Link]
-
Lee, H. S., et al. (2011). Inhibition of iNOS and COX-2 protein expression by Cinnamomum cassia constituents in LPS-stimulated RAW264.7 cells. Natural Product Communications, 6(11), 1681-1684. Available at: [Link]
-
Godoy, M. E., Rotelli, A., Pelzer, L., & Tonn, C. E. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(4), 547-549. Available at: [Link]
-
Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326. Available at: [Link]
-
Dobrovolskaia, M. A., et al. (2010). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 135-143). Humana Press. Available at: [Link]
-
Lee, J. H., et al. (2016). TNF-α and IL-6 production in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Sudiarso, et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. Available at: [Link]
-
Kim, H. J., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56, 165-171. Available at: [Link]
-
Permatasari, A. D., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 229-233. Available at: [Link]
-
Zhang, Y., et al. (2019). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. ResearchGate. Available at: [Link]
-
Fakurazi, S., et al. (2008). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 3(9), e3313. Available at: [Link]
-
Siddiqui, R. A., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(1), 89-97. Available at: [Link]
-
López-García, G., et al. (2021). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C). ResearchGate. Available at: [Link]
-
Lin, S. K., et al. (2006). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. Shock, 25(3), 291-296. Available at: [Link]
-
Tewtrakul, S., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1546. Available at: [Link]
-
Wang, Z., et al. (2018). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. Available at: [Link]
-
Lin, S. K., et al. (2006). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. ResearchGate. Available at: [Link]
-
Aremu, O. O., et al. (2016). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells. ResearchGate. Available at: [Link]
-
Elekwa, I., et al. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. The Pharmaceutical and Chemical Journal, 4(4), 1-10. Available at: [Link]
-
Sulaiman, M. R., et al. (2010). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 15(9), 6034-6045. Available at: [Link]
-
Tzanetou, E. N., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6781. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Statistical Validation of Bioassay Results for Ethyl (E)-p-methoxycinnamate
This guide provides a comprehensive framework for the statistical validation of bioassay results, using Ethyl (E)-p-methoxycinnamate (EPMC) as a primary case study. While the initial inquiry specified the ortho-isomer, the vast majority of published research focuses on the para-isomer, a bioactive compound isolated from Kaempferia galanga.[1][2] EPMC has demonstrated compelling anti-inflammatory, anti-neoplastic, and chemosensitizing properties, making it an excellent candidate for illustrating a robust validation strategy.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and regulatory compliance of their bioassay data.
Our approach is built on three pillars: strategic assay selection, a robust statistical validation framework grounded in regulatory standards, and practical application through a comparative case study. We will move beyond simply listing steps to explain the causality behind experimental and statistical choices, ensuring every protocol is a self-validating system.
Pillar 1: Strategic Bioassay Selection for EPMC
The first step in any validation process is selecting an assay that is fit-for-purpose. The chosen bioassay must be relevant to the compound's known or hypothesized mechanism of action. For EPMC, the literature points to several key biological activities that dictate our choice of assays.
-
Anti-inflammatory Activity : EPMC is a known inhibitor of cyclooxygenase enzymes, COX-1 and COX-2, with IC50 values of 1.12 µM and 0.83 µM, respectively.[1] This makes a COX inhibition assay a primary choice for quantifying its anti-inflammatory potential.
-
Anticancer & Cytotoxic Activity : EPMC exhibits cytotoxicity against various cancer cell lines, including MCF-7 breast cancer and HCT116 colon cancer cells.[1][4] An MTT or similar cell viability assay is the standard method to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Signaling Pathway Modulation : EPMC has been shown to be a potent inhibitor of NFκB activation in melanoma cells, a critical pathway in inflammation and cancer progression.[2][3] A luciferase reporter gene assay is the ideal tool to quantify the inhibition of this specific signaling pathway.
For this guide, we will focus on a cell-based COX-2 inhibition assay , as it directly measures a specific enzymatic activity relevant to EPMC's anti-inflammatory properties and allows for a clear comparison with a standard-of-care drug.
Diagram 1: Bioassay Selection Workflow
Caption: Decision workflow for selecting a fit-for-purpose bioassay.
Pillar 2: The Framework of Statistical Validation
Bioassay validation is the formal process of demonstrating that an assay is suitable for its intended purpose.[5] We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1033> guidelines, which are the authoritative standards in the field.[6][7]
The core validation characteristics for a quantitative bioassay like our COX-2 inhibition assay are:
-
Accuracy : The closeness of test results to the true value.[7] This is often expressed as percent relative bias (%RB), which measures the systematic error of an assay.[8]
-
Precision : The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).[7]
-
Intermediate Precision : Precision within the same laboratory, but with different analysts, on different days, or with different equipment (inter-assay precision).[7] Precision is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (RSD).[6][8]
-
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is assessed by the coefficient of determination (R²) from a linear regression analysis.[8]
-
Range : The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] For our assay, this involves comparing the response of EPMC to a known specific COX-2 inhibitor and ensuring that the vehicle (e.g., DMSO) has no effect.
Diagram 2: Core Components of Bioassay Validation
Caption: Key statistical parameters for quantitative bioassay validation.
Pillar 3: Practical Application - A Comparative Validation Case Study
Here, we present a hypothetical but realistic case study validating the bioassay results for EPMC against a well-characterized alternative, Celecoxib , a specific COX-2 inhibitor used as a positive control.[9] We will assess the assay's performance based on the parameters defined in Pillar 2.
Experimental Design Overview
A cell-based COX-2 inhibition assay was performed. Human macrophages were stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The cells were then treated with a range of concentrations of EPMC or Celecoxib. The concentration of Prostaglandin E2 (PGE2), the product of COX-2 activity, was measured by ELISA. The results are expressed as percent inhibition of PGE2 production relative to a vehicle control.
Data Presentation & Analysis
The following tables summarize the validation data from three independent assay runs performed by two different analysts on three different days (to assess intermediate precision).
Table 1: Accuracy and Precision for EPMC and Celecoxib
| Analyte | Nominal Conc. (µM) | Mean Measured Conc. (µM) (n=3 runs) | % Relative Bias (Accuracy) | %CV (Intermediate Precision) |
| EPMC | 0.5 | 0.53 | +6.0% | 11.2% |
| 1.0 | 0.94 | -6.0% | 9.8% | |
| 5.0 | 5.21 | +4.2% | 8.1% | |
| 10.0 | 9.75 | -2.5% | 7.5% | |
| Celecoxib | 0.05 | 0.048 | -4.0% | 12.5% |
| 0.1 | 0.107 | +7.0% | 10.4% | |
| 0.5 | 0.52 | +4.0% | 8.8% | |
| 1.0 | 0.96 | -4.0% | 8.3% |
-
Acceptance Criteria : % Relative Bias within ±15%; %CV ≤ 15%.
-
Interpretation : Both EPMC and the comparator, Celecoxib, meet the pre-defined acceptance criteria for accuracy and intermediate precision across the tested concentration range. The assay consistently and reliably quantifies the activity of both compounds.
Table 2: Linearity and Range
| Analyte | Concentration Range (µM) | Linear Regression Equation | R² (Coefficient of Determination) |
| EPMC | 0.5 - 10.0 | y = 8.95x + 4.52 | 0.996 |
| Celecoxib | 0.05 - 1.0 | y = 85.1x + 7.21 | 0.998 |
-
Acceptance Criterion : R² ≥ 0.99.
-
Interpretation : The assay demonstrates excellent linearity for both analytes within their respective ranges, indicating a direct proportional relationship between concentration and response. The validated range for EPMC is 0.5 to 10.0 µM.
Diagram 3: COX Signaling Pathway and Inhibitor Action
Caption: Inhibition of the COX-2 pathway by EPMC and Celecoxib.
Detailed Experimental and Statistical Protocols
Protocol 1: Cell-Based COX-2 Inhibition Assay
-
Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding : Seed 1x10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation : Prepare stock solutions of EPMC and Celecoxib in DMSO. Create a 2x working concentration series by diluting the stocks in serum-free DMEM. The final DMSO concentration in-well should be ≤ 0.1%.
-
Treatment : Remove the old media from the cells. Add 50 µL of serum-free DMEM. Add 50 µL of the 2x compound dilutions to the respective wells. Include "vehicle control" wells (0.1% DMSO) and "no stimulation" wells.
-
Induction : Add 100 µL of serum-free DMEM containing 200 ng/mL LPS to all wells except the "no stimulation" wells. The final volume is 200 µL.
-
Incubation : Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection : Centrifuge the plate at 500 x g for 10 minutes. Collect the supernatant for PGE2 analysis.
-
PGE2 Quantification : Measure the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis : Calculate the percent inhibition of PGE2 production for each concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - ([PGE2]Sample / [PGE2]Vehicle)). Plot the % inhibition versus log-concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.
Protocol 2: Statistical Validation Workflow
-
Establish Acceptance Criteria : Before starting the validation, define the acceptable limits for accuracy, precision, and linearity (e.g., %RB within ±15%, %CV ≤ 15%, R² ≥ 0.99).
-
Perform Intermediate Precision Assessment :
-
Conduct at least three independent assay runs.
-
To meet the definition of intermediate precision, these runs must be performed by at least two different analysts and/or on at least two different days.
-
-
Calculate Accuracy (%RB) : For each concentration level, calculate the mean of the measured values across the three runs. Use the formula: %RB = 100 * ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.).
-
Calculate Precision (%CV) : For each concentration level, calculate the standard deviation (SD) and the mean of the measured values across the three runs. Use the formula: %CV = 100 * (SD / Mean).
-
Assess Linearity (R²) : For each run, plot the measured response versus the nominal concentration. Perform a linear regression analysis and record the coefficient of determination (R²). Ensure the mean R² meets the acceptance criterion.
-
Determine Range : The validated range is the span of concentrations that successfully met all acceptance criteria for accuracy, precision, and linearity.
-
Document and Report : Compile all results into a formal validation report. This report must conclude whether the bioassay is valid for its intended use.
Conclusion
This guide establishes a comprehensive and scientifically rigorous methodology for validating the bioassay results of Ethyl (E)-p-methoxycinnamate. By grounding our approach in established regulatory principles and employing a comparative analysis with a known standard, we have demonstrated how to generate trustworthy and defensible data.[7][8] The provided protocols and decision frameworks serve as a practical toolkit for researchers to ensure that their findings are accurate, precise, and fit-for-purpose. This level of statistical validation is not merely a procedural hurdle; it is the foundation of scientific integrity and a critical component in advancing drug discovery and development.
References
-
Title: Statistical Assessments of Bioassay Validation Acceptance Criteria. Source: BioProcess International. URL: [Link]
-
Title: Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Source: ResearchGate. URL: [Link]
-
Title: Bioassay Statistics. Source: Quantics Biostatistics. URL: [Link]
-
Title: Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. Source: PubMed. URL: [Link]
-
Title: Bioassay Validation. Source: Quantics Biostatistics. URL: [Link]
-
Title: The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Source: PubMed. URL: [Link]
-
Title: Statistics for Validating Potency Assays. Source: BEBPA. URL: [Link]
-
Title: Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger [PDF]. Source: CORE. URL: [Link]
-
Title: The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss) | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Source: NIH National Library of Medicine. URL: [Link]
-
Title: ETHYLHEXYL METHOXYCINNAMATE. Source: Ataman Kimya. URL: [Link]
-
Title: ETHYLHEXYL METHOXYCINNAMATE. Source: Ataman Kimya. URL: [Link]
-
Title: Octinoxate | C18H26O3 | CID 5355130. Source: PubChem - NIH. URL: [Link]
-
Title: (PDF) Structure modification of ethyl p-methoxycinnamate and their bioassay as chemopreventive agent against mice's fibrosarcoma. Source: ResearchGate. URL: [Link]
-
Title: Octylmethoxycinnamate | Drug Information, Uses, Side Effects, Chemistry. Source: DrugBank. URL: [Link]
-
Title: STRUCTURE MODIFICATION of ETHYL p-METHOXYCINNAMATE AND THEIR BIOASSAY AS CHEMOPREVENTIVE AGENT AGAINST MICE'S FIBROSARCOMA. Source: ResearchGate. URL: [Link]
-
Title: Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Source: MDPI. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quantics.co.uk [quantics.co.uk]
- 6. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bebpa.org [bebpa.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Methods for Ethyl (E)-p-Methoxycinnamate
Introduction: Establishing a Gold Standard for Analysis
Ethyl (E)-p-methoxycinnamate, a derivative of the naturally occurring cinnamic acid, is a key active ingredient in a multitude of pharmaceutical and cosmetic formulations, primarily valued for its efficacy as a UVB filter.[1][2] Given its widespread use, ensuring the quality, safety, and efficacy of products containing this compound is paramount. This necessitates robust, reliable, and reproducible analytical methods for its quantification.
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for Ethyl (E)-p-methoxycinnamate. While the principles discussed are universally applicable, this document will focus on the para isomer (ethyl 4-methoxycinnamate), as it is the most commercially relevant and has the most extensive body of published analytical data.[3][4] The objective of an inter-laboratory study, also known as a collaborative study, is to establish the ultimate measure of a method's performance: its reproducibility when performed by different analysts in different laboratories. This guide is designed for researchers, quality control scientists, and drug development professionals seeking to establish an analytical method that is not just validated, but universally reliable.
Our approach is grounded in the globally recognized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[5][6][7] These principles are the bedrock of regulatory submissions to agencies like the FDA and EMA, ensuring a harmonized, scientific, and risk-based approach to method validation.[8][9][10]
Comparative Analysis of Primary Analytical Techniques
The choice of analytical technique is the foundation of any validation plan. For a molecule like Ethyl (E)-p-methoxycinnamate, which possesses a strong chromophore, two methods stand out: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Spectrophotometry. The decision between them hinges on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | UV-Spectrophotometry |
| Principle | Physically separates the analyte from other compounds in a mixture before quantification by UV absorbance. | Measures the total UV absorbance of a solution at a specific wavelength. |
| Specificity | High. Can distinguish the analyte from impurities, degradation products, and formulation excipients. | Low. Any substance that absorbs at the same wavelength will interfere, leading to potentially inflated results. |
| Application | Ideal for stability studies, impurity profiling, and analysis of complex formulations. | Suitable for rapid QC of raw materials or simple formulations where the analyte is the only significant UV-absorbing species. |
| Complexity | More complex, requiring specialized equipment and skilled operators. | Simple, rapid, and cost-effective. |
| Throughput | Lower, with typical run times of 5-15 minutes per sample. | High, with near-instantaneous readings. |
Senior Scientist's Recommendation: For a method intended for wide, long-term use across different laboratories for release and stability testing, HPLC-UV is unequivocally the superior choice. Its high specificity provides a self-validating system that ensures the measurement is truly of the target analyte, a cornerstone of trustworthy data.[5] While UV-Spectrophotometry has its place for rapid checks, it lacks the specificity required for a robust quality control strategy.[11]
The Inter-Laboratory Validation Workflow: A Blueprint for Reproducibility
An inter-laboratory validation study is a meticulously planned logistical and scientific endeavor. The goal is to determine the method's reproducibility by having multiple independent laboratories analyze identical samples.
Caption: A flowchart of the inter-laboratory validation process.
Deconstructing the Validation Parameters: The Core Requirements
The validation process systematically evaluates several key performance characteristics as mandated by ICH Q2(R2).[7][12] Each parameter provides a different layer of confidence in the method's performance.
Caption: Logical relationship between key analytical validation parameters.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][12]
-
Experimental Causality: In drug development, products are exposed to heat, light, humidity, and acid/base conditions to simulate aging. A specific method must be able to separate the intact Ethyl (E)-p-methoxycinnamate from any potential degradation products formed during this "forced degradation." This ensures that a stability study is accurately measuring the remaining active ingredient, not a mixture.
-
Protocol:
-
Perform forced degradation studies on the drug substance.
-
Analyze a placebo (formulation without the active ingredient) to demonstrate no interference from excipients.
-
Analyze the drug substance, placebo, and degraded samples.
-
The analyte peak should be free from co-elution with any other peaks, which is typically confirmed using a photodiode array (PDA) detector to assess peak purity.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]
-
Experimental Causality: Linearity is fundamental for quantification. It validates the use of a simple calibration curve to calculate the concentration of an unknown sample. The range must encompass the expected concentrations in routine use, for example, from 80% to 120% of the target assay concentration.
-
Protocol:
-
Prepare a series of at least five standard solutions of Ethyl (E)-p-methoxycinnamate spanning the expected range (e.g., 5 µg/mL to 60 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis.
-
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999 |
| y-intercept | Close to zero | 0.5% of response at 100% conc. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often reported as percent recovery.
-
Experimental Causality: Accuracy confirms that the sample preparation process effectively extracts the analyte and that there is no systemic bias in the measurement. Spiking a placebo formulation is the most effective way to mimic the analysis of a real sample and assess the influence of the matrix.
-
Protocol:
-
Prepare a placebo formulation matrix.
-
Spike the placebo with known amounts of Ethyl (E)-p-methoxycinnamate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
| Concentration Level | Acceptance Criteria (% Recovery) | Example Result (% Recovery) |
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% |
| 120% | 98.0 - 102.0% | 101.1% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at three levels for an inter-laboratory study:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
-
Reproducibility (Inter-laboratory precision): The core of this guide. Precision between different laboratories.
-
Experimental Causality: This series of tests demonstrates the method's ruggedness. High repeatability shows the method is consistent. High intermediate precision shows it can be reliably performed by different staff within a single QC lab. High reproducibility proves it is a robust method that can be successfully transferred and used anywhere, which is critical for global manufacturing and regulatory compliance.
-
Protocol:
-
Repeatability: One analyst prepares and analyzes a minimum of six replicate samples of a homogeneous batch at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the test on a different day using different equipment (if possible).
-
Reproducibility: At least three laboratories analyze identical, homogeneous samples using the validated protocol. The results are statistically compared.
-
| Precision Level | Acceptance Criteria (% RSD) | Example Result (% RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
| Reproducibility | ≤ 3.0% (Typically wider) | 2.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[13]
-
Experimental Causality: While less critical for a primary assay method, LOD and LOQ are essential if the same method is used for determining impurities. The LOQ must be low enough to accurately measure impurities at their specification limits.
-
Protocol (based on Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single line.
-
LOD = (3.3 * σ) / S; LOQ = (10 * σ) / S (where σ = standard deviation of the response, S = slope of the calibration curve).
-
| Parameter | Example Result (from literature[4]) |
| LOD | 7.07 µg/mL |
| LOQ | 21.43 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
-
Experimental Causality: This is a proactive measure to prevent analytical problems. Before transferring a method, the developing lab must understand which parameters are most critical. For HPLC, this might be the pH of the mobile phase or the percentage of organic solvent. Knowing this allows the validation protocol to specify tighter controls on critical parameters.
-
Protocol:
-
During method development, deliberately vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze system suitability samples under each condition and assess the impact on results.
-
Detailed Experimental Protocol: HPLC-UV Method
This protocol is a representative method for the quantification of Ethyl (E)-p-methoxycinnamate.
1. Reagents and Materials
-
Ethyl (E)-p-methoxycinnamate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (or other suitable acid for pH adjustment)
2. Chromatographic Conditions
-
Instrument: HPLC with UV or PDA Detector
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (70:30 v/v), adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 308 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. System Suitability Test (SST)
-
Rationale: The SST is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately on that day.
-
Procedure: Make five replicate injections of a 100% target concentration standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
-
4. Standard Solution Preparation (Example for a 50 µg/mL standard)
-
Accurately weigh 25 mg of Ethyl (E)-p-methoxycinnamate Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol (Stock Solution: 500 µg/mL).
-
Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Mobile Phase (Working Standard: 50 µg/mL).
5. Sample Preparation (Example for a cream formulation)
-
Accurately weigh an amount of cream equivalent to 25 mg of Ethyl (E)-p-methoxycinnamate into a 50 mL beaker.
-
Add 30 mL of Methanol and stir for 15 minutes to dissolve the active ingredient.
-
Quantitatively transfer the solution to a 50 mL volumetric flask, rinsing the beaker with Methanol, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the Mobile Phase.
Conclusion
The inter-laboratory validation of an analytical method for Ethyl (E)-p-methoxycinnamate is a rigorous but essential process for ensuring product quality and regulatory compliance. By grounding the validation protocol in the principles of the ICH Q2(R2) guideline, a company can develop a robust, reliable, and transferable method. The choice of a highly specific technique like HPLC-UV is critical for building a self-validating system that provides trustworthy data throughout a product's lifecycle. A successful inter-laboratory study is the ultimate demonstration that an analytical procedure is not just validated, but truly fit for its intended purpose across the global pharmaceutical landscape.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem Compound Database.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE.
- University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
- Ataman Kimya. (n.d.). ETHYLHEXYL METHOXYCINNAMATE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of Ethylhexyl Methoxycinnamate in Personal Care.
- ResearchGate. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography.
- SpecialChem. (2025). ETHYLHEXYL METHOXYCINNAMATE - Cosmetic Ingredient (INCI).
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Octyl 4-Methoxycinnamate.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. specialchem.com [specialchem.com]
- 3. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. fda.gov [fda.gov]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl (E)-o-methoxycinnamate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl (E)-o-methoxycinnamate, a common UVB filtering agent. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The disposal of any chemical waste is governed by a hierarchy of regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Understanding these regulations is paramount to establishing a compliant and safe laboratory environment.[1][2][3][4][5] This guide synthesizes these requirements with the specific chemical properties of this compound to provide a clear and actionable disposal plan.
Section 1: Hazard Assessment and Waste Classification
Before any disposal actions are taken, a thorough hazard assessment of the waste stream containing this compound is mandatory. While pure this compound is not always classified as a hazardous substance, its formulation in various solvents or mixtures can alter its characteristics significantly.[6]
Key Hazard Considerations:
-
Aquatic Toxicity: Safety Data Sheets (SDS) for this compound indicate that it may cause long-lasting harmful effects to aquatic life. This is a primary driver for preventing its release into the environment through drains or general refuse.
-
Combustibility: The compound is combustible and can form explosive mixtures with air upon intense heating.
-
Mixture Components: The presence of other hazardous materials in the waste stream will dictate the overall hazard classification.
Waste Determination:
The first critical step is to determine if the waste is considered "hazardous" under the Resource Conservation and Recovery Act (RCRA). This involves checking if the waste is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. For academic laboratories, specific regulations under 40 CFR part 262, subpart K may apply, offering alternative management standards.[7]
| Waste Stream Component | Potential Hazard | Regulatory Consideration |
| Pure this compound | Aquatic toxicity | May be classified as hazardous waste based on state or local regulations. |
| Solutions in flammable solvents | Ignitability | Likely classified as hazardous waste. |
| Mixtures with other chemicals | Toxicity, Reactivity, Corrosivity | Classification depends on the specific mixture components. |
Section 2: On-Site Waste Accumulation and Handling
Proper accumulation of chemical waste is a cornerstone of laboratory safety. All laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[8][9]
Step-by-Step Accumulation Protocol:
-
Container Selection:
-
Use a container that is compatible with this compound and any other chemicals in the waste mixture. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[8] Food-grade containers are strictly prohibited.[8]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".[9]
-
Identify all components of the waste mixture by their full chemical names. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Include the appropriate hazard warnings (e.g., "Flammable," "Toxic").
-
Note the accumulation start date (the date the first drop of waste is added to the container).
-
-
Storage in the Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Store the waste container in a designated secondary containment bin to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7]
-
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound waste from the laboratory to the final disposal facility.
Section 3: Final Disposal Procedures
The ultimate disposal of this compound waste must be handled by trained professionals and in accordance with federal, state, and local regulations.
Prohibited Disposal Methods:
-
Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[8] Its low water solubility and potential aquatic toxicity make this practice environmentally harmful.
-
Trash Disposal: Do not dispose of this chemical in the regular trash, as it can lead to environmental contamination and pose a risk to sanitation workers.
-
Evaporation: Allowing the waste to evaporate in a fume hood is not a permissible disposal method.[1]
Approved Disposal Routes:
-
Licensed Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. This is the primary and recommended route for the disposal of this compound waste.
-
Incineration: For larger quantities or as determined by the waste contractor, incineration in a chemical incinerator equipped with an afterburner and scrubber is an effective disposal method.[10]
-
Recycling: In some instances, if the waste stream is sufficiently pure, it may be possible to recycle the solvent. This should be discussed with your EHS department.[11]
Personnel Training:
All laboratory personnel who handle hazardous waste must receive appropriate training.[2] This training should cover hazard identification, proper handling procedures, and emergency response. OSHA's HAZWOPER (Hazardous Waste Operations and Emergency Response) standard provides a framework for such training.[5][12]
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including safety goggles, gloves (nitrile is a good starting point, but consult a glove compatibility chart for the specific solvents used), and a lab coat.
-
Containment and Absorption: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[10][13]
-
Collection and Disposal: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the world beyond the laboratory.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Management for School Laboratories and Classrooms. US EPA. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]
-
Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. [Link]
-
ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya. [Link]
-
Ester Disposal. Chemtalk. [Link]
-
SAFETY DATA SHEET - 4-Methoxycinnamic acid 2-ethylhexyl ester. Bisor Corporation. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. [Link]
-
Octinoxate. PubChem. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. media.graphassets.com [media.graphassets.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. v6-file.globalso.com [v6-file.globalso.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

